molecular formula C22H19ClO6 B10857090 cis-ccc_R08

cis-ccc_R08

Katalognummer: B10857090
Molekulargewicht: 414.8 g/mol
InChI-Schlüssel: JFCQXBCQZCBQSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-ccc_R08 is a useful research compound. Its molecular formula is C22H19ClO6 and its molecular weight is 414.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H19ClO6

Molekulargewicht

414.8 g/mol

IUPAC-Name

3-[2-[4-(8-chloro-4-oxochromen-2-yl)phenoxy]ethoxy]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)12-20(29-21(17)18)13-4-6-15(7-5-13)27-8-9-28-16-10-14(11-16)22(25)26/h1-7,12,14,16H,8-11H2,(H,25,26)

InChI-Schlüssel

JFCQXBCQZCBQSI-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1OCCOC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of cis-ccc_R08

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of Hepatitis B Virus (HBV) infection, a global health challenge, is primarily attributed to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies. cis-ccc_R08, a novel flavonoid derivative, has emerged as a promising preclinical candidate that directly addresses this challenge by reducing the levels of HBV cccDNA. This technical guide synthesizes the current understanding of the mechanism of action of this compound, presenting available quantitative data, outlining key experimental methodologies, and visualizing the pertinent biological pathways and experimental workflows. While the precise molecular target and the exact signaling cascade modulated by this compound remain to be fully elucidated, this document provides a comprehensive overview of the existing evidence for its potent anti-HBV activity.

Introduction

Chronic Hepatitis B (CHB) is a persistent viral infection that can lead to severe liver complications, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleos(t)ide analogues (NAs) and interferons, can effectively suppress HBV replication but rarely lead to a complete cure due to their inability to eliminate the stable cccDNA reservoir.[1] The discovery of molecules that can directly target and reduce cccDNA is therefore a paramount goal in HBV drug development.

This compound is a first-in-class, orally available small molecule identified through a phenotypic screening of a large compound library.[2] It has demonstrated significant efficacy in reducing HBV cccDNA levels in preclinical models, offering a potential new avenue for achieving a functional cure for CHB.[2][3]

Proposed Mechanism of Action

The core mechanism of action of this compound is the reduction of the intracellular pool of HBV cccDNA.[2] Unlike NAs, which inhibit the reverse transcription of pregenomic RNA (pgRNA) and thus prevent the replenishment of the cccDNA pool, this compound has been shown to decrease the levels of pre-existing cccDNA.[2] The exact mechanism by which it achieves this is currently unknown.[4] It is hypothesized that this compound may:

  • Destabilize the cccDNA minichromosome: It could interfere with the host or viral proteins that are essential for the stability and maintenance of the cccDNA structure.

  • Promote cccDNA degradation: The compound might activate cellular pathways that lead to the targeted degradation of cccDNA.

Importantly, this compound's effect appears to be specific to cccDNA, as it does not significantly affect mitochondrial DNA, and it exhibits low cytotoxicity in primary human hepatocytes (PHHs) and various proliferating cell lines.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of ccc_R08 (the non-chiral precursor/racemate from which this compound was identified).

Table 1: In Vitro Efficacy of ccc_R08 in HBV-Infected Primary Human Hepatocytes (PHHs) [2]

ParameterIC₅₀ (µM)Description
Extracellular HBV DNA~0.2 - 5Potent, dose-dependent reduction observed upon treatment initiation two days after HBV infection.
HBsAg~0.2 - 5Significant reduction in secreted Hepatitis B surface antigen.
HBeAg~0.1Dose-dependent reduction in secreted Hepatitis B e-antigen.[3]
Intracellular cccDNA-Significant reduction observed, demonstrating an effect on the viral reservoir.

Table 2: In Vivo Efficacy of ccc_R08 in the HBVcircle Mouse Model [2][3]

Animal ModelDosageDurationKey Findings
HBVcircle Mice20 mg/kg, twice daily (p.o.)2 weeks- Significantly decreased serum levels of HBV DNA and viral antigens.[2]- Effects were sustained during the off-treatment follow-up period.[2]- Levels of surrogate cccDNA molecules in the liver were reduced to below the lower limit of quantification at the end of the follow-up.[2]- Cleared cccDNA from the liver.[3]
HBVcircle Mice10, 15, 20, 30 mg/kg, twice daily (p.o.)2 weeks- Dose-dependent decrease in serum pgRNA levels, which correlated with the reduction in liver cccDNA.[3]

Experimental Protocols

While detailed, step-by-step protocols for the key experiments are not publicly available, this section outlines the methodologies based on the descriptions provided in the primary literature.

Phenotypic Screening in HBV-Infected Primary Human Hepatocytes (PHHs)

This assay was central to the discovery of ccc_R08 and was used to assess its antiviral activity.

  • Objective: To identify small molecules that inhibit HBV replication and, specifically, reduce cccDNA levels in a physiologically relevant cell culture model.

  • Methodology Overview:

    • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated.

    • HBV Infection: The cultured PHHs are infected with HBV.

    • Compound Treatment: Two days post-infection, the cells are treated with the compounds from the screening library (including ccc_R08) at various concentrations.

    • Analysis: After a defined incubation period (e.g., several days), the cell culture supernatant and the cells themselves are harvested for analysis.

      • Supernatant Analysis: Levels of extracellular HBV DNA, HBsAg, and HBeAg are quantified using methods like qPCR and ELISA.

      • Intracellular Analysis: Total intracellular DNA is extracted. The levels of cccDNA are specifically measured, often using a qPCR-based assay that employs primers flanking the gap region of the relaxed circular DNA (rcDNA) to ensure specific amplification of the closed circular form. Southern blotting can also be used for confirmation.

    • Cytotoxicity Assessment: The viability of the PHHs is assessed using standard assays (e.g., CellTiter-Glo) to rule out non-specific cytotoxic effects of the compounds.

In Vivo Efficacy Assessment in the HBVcircle Mouse Model

This model utilizes a surrogate for cccDNA to evaluate the in vivo activity of cccDNA-targeting compounds.

  • Objective: To determine the in vivo efficacy and pharmacodynamic properties of ccc_R08 in reducing cccDNA levels.

  • Methodology Overview:

    • Animal Model: The HBVcircle mouse model is used. These mice harbor a surrogate cccDNA molecule in their hepatocytes, which drives the expression of HBV antigens and the production of viral particles.

    • Compound Administration: ccc_R08 is administered orally (p.o.) to the mice, typically twice daily, at various doses.

    • Monitoring: Blood samples are collected at regular intervals to monitor the serum levels of HBV DNA and viral antigens (HBsAg, HBeAg).

    • Terminal Analysis: At the end of the treatment and follow-up periods, the mice are euthanized, and their livers are harvested.

    • Liver Analysis: The levels of the surrogate cccDNA molecules in the liver are quantified using qPCR or Southern blot analysis.

In Vivo Efficacy in the uPA-SCID Humanized Liver Mouse Model

This model provides a more advanced in vivo system with a humanized liver, allowing for natural HBV infection.

  • Objective: To evaluate the anti-HBV efficacy of ccc_R08 in a mouse model with a humanized liver susceptible to HBV infection.

  • Methodology Overview:

    • Animal Model: Urokinase-type plasminogen activator-severe combined immunodeficiency (uPA-SCID) mice are transplanted with human hepatocytes, resulting in a chimeric mouse with a humanized liver.

    • HBV Infection: The humanized mice are infected with HBV.

    • Compound Administration: Following the establishment of infection, ccc_R08 is administered to the mice.

    • Efficacy Assessment: The antiviral efficacy is evaluated by measuring the reduction in serum HBV DNA and viral antigens, as well as the levels of intrahepatic cccDNA.

Visualizations

HBV Life Cycle and the Central Role of cccDNA

The following diagram illustrates the HBV life cycle, highlighting the formation and function of cccDNA, and the proposed point of intervention for this compound.

HBV_Life_Cycle cluster_extracellular Extracellular Space cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus HBV Virion HBV Virion Uncoating Uncoating rcDNA rcDNA Uncoating->rcDNA Assembly Assembly rcDNA->Assembly cccDNA Formation cccDNA Formation rcDNA->cccDNA Formation Nuclear Import Reverse Transcription Reverse Transcription Reverse Transcription->rcDNA pgRNA pgRNA pgRNA->Reverse Transcription Viral Proteins Viral Proteins Viral Proteins->Assembly New Virions New Virions Assembly->New Virions New Virions->HBV Virion Release cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription mRNAs mRNAs Transcription->mRNAs mRNAs->pgRNA Translation mRNAs->Viral Proteins Translation This compound This compound This compound->cccDNA Inhibition/ Degradation

Caption: HBV Life Cycle and Putative Action of this compound.

Experimental Workflow for the Discovery of ccc_R08

This diagram outlines the logical flow of the screening and validation process that led to the identification of ccc_R08.

Screening_Workflow Phenotypic Screen Phenotypic Screen Hit Identification Hit Identification Phenotypic Screen->Hit Identification Reduced HBV markers HBV-infected PHHs HBV-infected PHHs HBV-infected PHHs->Phenotypic Screen Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Lead Candidate (ccc_R08) Lead Candidate (ccc_R08) Dose-Response Analysis->Lead Candidate (ccc_R08) Potency & Low Toxicity In Vivo Efficacy In Vivo Efficacy Lead Candidate (ccc_R08)->In Vivo Efficacy Preclinical Development Preclinical Development In Vivo Efficacy->Preclinical Development Positive Results HBVcircle Mouse Model HBVcircle Mouse Model HBVcircle Mouse Model->In Vivo Efficacy uPA-SCID Mouse Model uPA-SCID Mouse Model uPA-SCID Mouse Model->In Vivo Efficacy

Caption: Discovery Workflow of ccc_R08.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its ability to reduce the levels of the persistent cccDNA reservoir in preclinical models is a key differentiator from existing therapies. While the available data are promising, further research is imperative to:

  • Elucidate the precise molecular target and mechanism of action: Identifying the direct binding partner(s) of this compound and the signaling pathways it modulates will be crucial for understanding its mode of action and for the development of second-generation inhibitors.

  • Conduct comprehensive preclinical safety and toxicology studies: Thorough evaluation of the safety profile of this compound is a prerequisite for its potential progression into clinical trials.

  • Evaluate its efficacy in combination therapies: Assessing the synergistic potential of this compound with existing anti-HBV drugs, such as NAs, could reveal more effective treatment regimens.

The development of this compound and other cccDNA-targeting agents holds the promise of transforming the treatment landscape for CHB, moving from long-term viral suppression to a finite therapy that can achieve a durable, functional cure.

References

The Technical Profile of cis-ccc_R08: A Novel Inhibitor of Hepatitis B Virus cccDNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection, a global health challenge, is primarily characterized by the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This viral minichromosome serves as the transcriptional template for all viral RNAs and is the primary reason for the difficulty in achieving a curative therapy. This document provides a comprehensive technical overview of cis-ccc_R08, a novel flavonoid derivative identified as a potent inhibitor of HBV cccDNA. This compound, also referred to as compound 1, emerged from high-throughput screening of extensive compound libraries and has demonstrated significant potential in reducing cccDNA levels in preclinical models. While its precise molecular target remains under investigation, its mechanism of action is characterized as a "cccDNA destabilizer" or "cccDNA reducer," highlighting its ability to specifically lower cccDNA levels without inducing significant cytotoxicity. This guide synthesizes the available data on this compound and its closely related analogue, ccc_R08, to provide a detailed resource for researchers in the field of HBV drug development.

Introduction

The eradication of chronic Hepatitis B (CHB) is hindered by the stability of the viral covalently closed circular DNA (cccDNA) in infected liver cells.[1][2] This cccDNA acts as a persistent reservoir for viral replication, making it a critical target for curative therapies.[1][2] Current antiviral treatments, such as nucleos(t)ide analogues, can suppress HBV replication but have a limited effect on the existing cccDNA pool.[3] The discovery of small molecules that can directly target and reduce cccDNA levels is therefore a paramount goal in HBV research. This compound is a promising flavonoid derivative that has been identified as an inhibitor of HBV cccDNA.[4][5] This document details the current understanding of its mechanism of action, presents available quantitative data for the closely related compound ccc_R08, outlines experimental protocols used in its evaluation, and provides visual representations of its proposed effects and experimental workflows.

Mechanism of Action

The precise molecular mechanism by which this compound reduces cccDNA levels is not yet fully elucidated.[3][6] However, it is described as a cccDNA destabilizer or cccDNA reducer .[3][6][7] This suggests that its activity is not on the formation of new cccDNA molecules but rather on the stability of the existing cccDNA pool. Studies on the closely related compound ccc_R08 have shown that it specifically reduces the level of cccDNA without significantly affecting mitochondrial DNA, indicating a selective mode of action and a favorable safety profile with no significant cytotoxicity observed in primary human hepatocytes (PHHs) or other proliferating cell lines.[7][8] The reduction in cccDNA leads to a downstream decrease in viral transcripts and proteins.[1]

The following diagram illustrates the proposed mechanism of action of this compound within the HBV replication cycle.

HBV_Lifecycle_and_ccc_R08_Inhibition cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_intervention Therapeutic Intervention rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Conversion Viral_RNA Viral RNA cccDNA->Viral_RNA Transcription Viral_Proteins Viral Proteins Viral_RNA->Viral_Proteins Translation HBV_entry HBV Entry HBV_entry->rcDNA Nuclear Import New_Virions New Virions Viral_Proteins->New_Virions Assembly New_Virions->HBV_entry Re-infection cis_ccc_R08 This compound cis_ccc_R08->cccDNA Reduces/Destabilizes

Proposed mechanism of this compound on the HBV replication cycle.

Quantitative Data

The following tables summarize the available quantitative data for the closely related compound ccc_R08 . It is important to note that while this compound is structurally related, these specific values may differ for the cis-isomer.

Table 1: In Vitro Activity of ccc_R08
ParameterCell LineConcentrationEffectReference
HBeAg SecretionHepDES19IC50 of ~0.1 µMDose-dependent reduction[9]
cccDNA, RC-DNA, DL-DNA LevelsHepDES190.3, 1.0, 3.2, 10, 32 µM (5 days)Significant reduction[9]
Extracellular HBsAg, HBeAg, HBV DNAHBV-infected PHHsIC50 values ranging from 0.2 to 5 µMInhibition[10]
Table 2: In Vivo Efficacy of ccc_R08 in HBVcircle Mouse Model
DosageAdministrationDurationEffectReference
20 mg/kgp.o., twice daily2 weeksClearance of cccDNA from the liver[9]
10, 15, 20, 30 mg/kgp.o., twice daily2 weeksDose-dependent decrease in serum pgRNA, correlated with liver cccDNA reduction[9]

Experimental Protocols

The evaluation of this compound and related compounds has involved several key experimental systems. While detailed, step-by-step protocols are proprietary to the discovering institutions, the general methodologies are outlined below.

High-Throughput Screening (HTS)

The discovery of ccc_R08 was the result of a high-throughput screening campaign of a large compound library (84,600 to 846,000 compounds).[11][12]

  • System: HBV-infected primary human hepatocytes (PHHs).

  • Readout: Secreted Hepatitis B surface antigen (HBsAg) or e-antigen (HBeAg) levels were used as a surrogate marker for cccDNA activity.

  • Workflow:

    • PHHs are infected with HBV.

    • Compounds from the library are added to the infected cells.

    • After an incubation period, the cell culture supernatant is collected.

    • HBsAg or HBeAg levels in the supernatant are quantified using immunoassays (e.g., ELISA).

    • "Hit" compounds that significantly reduce antigen levels are selected for further characterization.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow A Infect Primary Human Hepatocytes (PHHs) with HBV B Add Compounds from Library A->B C Incubate B->C D Collect Supernatant C->D E Quantify HBsAg/HBeAg (ELISA) D->E F Identify 'Hit' Compounds E->F InVivo_Workflow cluster_invivo In Vivo Efficacy Workflow A Establish HBVcircle or uPA-SCID Mouse Model B Administer this compound (e.g., oral gavage) A->B C Monitor Serum Viral Markers (HBV DNA, pgRNA, HBsAg, HBeAg) B->C D Harvest Liver Tissue at Study End B->D F Assess Efficacy and Safety C->F E Quantify Liver cccDNA Levels D->E E->F

References

understanding the role of cccDNA in HBV persistence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Covalently Closed Circular DNA (cccDNA) in Hepatitis B Virus Persistence

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a global health challenge, primarily due to the persistence of a unique viral entity within the nucleus of infected hepatocytes: the covalently closed circular DNA (cccDNA). This minichromosome serves as the transcriptional template for all viral RNAs, making it the master blueprint for viral replication and the production of viral antigens.[1][2] Unlike viral replicative intermediates, cccDNA is not directly targeted by current nucleos(t)ide analogue (NA) therapies, leading to viral rebound upon treatment cessation.[3][4] Understanding the intricate mechanisms of cccDNA formation, transcriptional regulation, and stability is therefore paramount for the development of curative therapies. This guide provides a detailed overview of the molecular biology of cccDNA, summarizes key quantitative data, outlines essential experimental protocols for its study, and illustrates the critical pathways governing its role in HBV persistence.

The Molecular Biology of HBV cccDNA

The Central Role of cccDNA in the HBV Lifecycle

The persistence of HBV is fundamentally linked to the formation and stability of cccDNA. Upon entry into a hepatocyte, the viral nucleocapsid transports the relaxed circular DNA (rcDNA) genome into the nucleus.[5] Host cellular enzymes then convert this rcDNA into the stable, supercoiled cccDNA molecule.[6] This cccDNA is organized into a minichromosome-like structure by cellular histone and non-histone proteins.[4][7] As the sole template for viral transcription by the host's RNA polymerase II, the cccDNA minichromosome dictates the production of all viral messenger RNAs (mRNAs) and the pregenomic RNA (pgRNA).[1][8] The pgRNA is subsequently encapsidated in the cytoplasm and reverse-transcribed back into rcDNA. These newly formed nucleocapsids can either be enveloped and secreted as new virions or traffic back to the nucleus to replenish the cccDNA pool, thus ensuring the virus's long-term survival in the host cell.[6][9]

HBV_Lifecycle cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Virion HBV Virion (rcDNA) Entry Entry via NTCP Receptor Virion->Entry Uncoating Uncoating Entry->Uncoating Capsid_rcDNA Nucleocapsid (rcDNA) Uncoating->Capsid_rcDNA New_Virion New Virion Egress Capsid_rcDNA->New_Virion Envelopment & Secretion Nuclear_Import Nuclear Import Capsid_rcDNA->Nuclear_Import Capsid_rcDNA->Nuclear_Import Intracellular Amplification Translation Translation (Viral Proteins) Encapsidation Encapsidation Translation->Encapsidation Capsid_pgRNA Nucleocapsid (pgRNA + Pol) ReverseTx Reverse Transcription Capsid_pgRNA->ReverseTx ReverseTx->Capsid_rcDNA rcDNA rcDNA Nuclear_Import->rcDNA cccDNA_Formation cccDNA Formation rcDNA->cccDNA_Formation cccDNA cccDNA Minichromosome cccDNA_Formation->cccDNA Transcription Transcription (Host Pol II) cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Nuclear_Export Nuclear Export pgRNA->Nuclear_Export Nuclear_Export->Translation cccDNA_Formation rcDNA Relaxed Circular DNA (rcDNA) - Covalently attached Polymerase - RNA Primer - Single-stranded gap step1 1. Polymerase Removal rcDNA->step1 dp_rcDNA Deproteinated rcDNA (dp-rcDNA) step1->dp_rcDNA step2 2. RNA Primer Removal 3. Redundancy Removal dp_rcDNA->step2 gapped_DNA Gapped dsDNA step2->gapped_DNA step3 4. DNA Synthesis (Gap Filling) gapped_DNA->step3 nicked_DNA Nicked Circular DNA step3->nicked_DNA step4 5. Ligation of Nicks nicked_DNA->step4 cccDNA cccDNA step4->cccDNA TDP2 Host: TDP2 TDP2->step1 FEN1 Host: FEN1 FEN1->step2 POLs Host: DNA Pols POLs->step3 LIGs Host: DNA Ligases LIGs->step4 Epigenetic_Regulation cluster_active Transcriptional Activation cluster_silent Transcriptional Silencing HBx HBx Protein HATs Host HATs (p300/CBP) HBx->HATs recruits H3Ac Histone Acetylation (H3Ac, H4Ac) HATs->H3Ac causes Active_cccDNA Transcriptionally ACTIVE cccDNA H3Ac->Active_cccDNA leads to cccDNA cccDNA Minichromosome HDACs Host HDACs HDACs->Active_cccDNA deacetylates histones on Silent_cccDNA Transcriptionally SILENT cccDNA HDACs->Silent_cccDNA leads to H3K9me3 Histone Methylation (H3K9me3) H3K9me3->Silent_cccDNA associated with DNMTs Host DNMTs CpG_Meth DNA Methylation (CpG islands) DNMTs->CpG_Meth causes CpG_Meth->Silent_cccDNA leads to cccDNA_Degradation Cytokines Immune Cytokines (IFN-α, IFN-γ, TNF-α) Induction Induce Expression of Cytokines->Induction APOBEC APOBEC3A / 3B (Deaminases) Induction->APOBEC ISG20 ISG20 (Nuclease) Induction->ISG20 Deamination Deamination (C -> U) APOBEC->Deamination catalyzes Degradation Degradation ISG20->Degradation participates in cccDNA Intact cccDNA cccDNA->Deamination Damaged_cccDNA Damaged cccDNA (contains Uracil) Deamination->Damaged_cccDNA Damaged_cccDNA->Degradation Fragments Degraded Fragments Degradation->Fragments Therapeutic_Strategies cluster_strats Therapeutic Approaches Goal GOAL: Functional HBV Cure (cccDNA Elimination or Silencing) S1 1. Inhibit Formation D1 Target Host DNA Repair Factors (TDP2, FEN1, Ligase Inh.) S1->D1 S2 2. Epigenetic Silencing D2 Epigenetic Modifiers (HDACi, etc.) S2->D2 S3 3. Direct Elimination D3 Gene Editing Nucleases (CRISPR/Cas9, ZFNs) S3->D3 S4 4. Immune Modulation D4 Therapeutic Vaccines, Checkpoint Inhibitors S4->D4 D1->Goal prevents replenishment D2->Goal inactivates transcription D3->Goal destroys template D4->Goal clears infected cells

References

The Discovery and Preclinical Development of cis-ccc_R08: A First-in-Class Inhibitor of Hepatitis B Virus cccDNA

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the primary obstacle to a curative therapy for chronic hepatitis B (CHB). Current antiviral treatments, primarily nucleos(t)ide analogues, can effectively suppress viral replication but do not eliminate the cccDNA reservoir, necessitating long-term therapy. This whitepaper details the discovery and preclinical development of cis-ccc_R08, a novel small-molecule inhibitor that has demonstrated the ability to specifically reduce levels of HBV cccDNA. We will provide an in-depth overview of the discovery process, mechanism of action, and preclinical efficacy of this compound, along with detailed experimental protocols and a summary of its potential as a cornerstone for future CHB curative regimens.

Introduction: The Challenge of HBV cccDNA

Chronic hepatitis B virus (HBV) infection remains a significant global health issue, with millions of individuals at risk of developing progressive liver diseases, including cirrhosis and hepatocellular carcinoma. The central role in HBV persistence is played by the viral cccDNA, a stable minichromosome that resides in the nucleus of infected hepatocytes. This cccDNA molecule serves as the transcriptional template for all viral RNAs, leading to the production of viral proteins and new viral particles. The remarkable stability of cccDNA makes it impervious to current antiviral therapies that target the reverse transcription of pregenomic RNA (pgRNA). Therefore, the development of therapeutic agents that can directly target and eliminate cccDNA is a paramount goal in the quest for an HBV cure.

Discovery of this compound

The identification of this compound as a potent cccDNA inhibitor was the result of a rigorous high-throughput phenotypic screening campaign. This effort sought to identify small molecules capable of reducing HBV antigens, a surrogate marker for cccDNA activity, in a physiologically relevant cellular model.

High-Throughput Screening Workflow

The screening process was designed to identify compounds that could inhibit the production of HBV antigens in HBV-infected primary human hepatocytes (PHHs). This model was chosen for its high physiological relevance, as PHHs are the natural host cells for HBV and support the entire viral life cycle, including the formation of cccDNA.

G cluster_screening High-Throughput Screening Workflow compound_library ~84,600 Small Molecule Compound Library phh_infection HBV Infection of Primary Human Hepatocytes (PHHs) compound_treatment Compound Treatment phh_infection->compound_treatment antigen_detection Detection of Secreted HBV Antigens (e.g., HBsAg) compound_treatment->antigen_detection hit_identification Hit Identification (Compounds reducing antigens) antigen_detection->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization cis_ccc_R08 This compound lead_optimization->cis_ccc_R08

Caption: High-throughput screening workflow for the identification of cccDNA inhibitors.

The screening of approximately 84,600 small molecules led to the identification of a number of "hit" compounds that demonstrated the ability to reduce secreted HBV antigens. These initial hits underwent further characterization and medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties, ultimately leading to the identification of ccc_R08. Subsequent analysis revealed that the cis isomer, this compound, was a key active component.

Mechanism of Action: A cccDNA Reducer

This compound is functionally described as a "cccDNA inhibitor" or "cccDNA reducer". While its precise molecular target has not yet been fully elucidated, its mechanism of action is characterized by a specific reduction in the levels of intracellular cccDNA. This is a distinct mechanism from that of nucleos(t)ide analogues, which inhibit the replenishment of the cccDNA pool by blocking reverse transcription but do not affect existing cccDNA.

The HBV cccDNA Formation Pathway

To understand the potential points of intervention for a cccDNA inhibitor, it is essential to first understand the cccDNA formation pathway. Upon entry into the hepatocyte, the viral nucleocapsid transports the relaxed circular DNA (rcDNA) genome into the nucleus. Here, the rcDNA undergoes a complex series of enzymatic modifications, largely mediated by host cell DNA repair machinery, to be converted into the transcriptionally active cccDNA.

G cluster_hbv_lifecycle HBV cccDNA Formation Pathway cluster_intervention Potential Intervention by this compound rcDNA rcDNA in Cytoplasm nuclear_import Nuclear Import rcDNA->nuclear_import rcDNA_nucleus rcDNA in Nucleus nuclear_import->rcDNA_nucleus uncoating Uncoating rcDNA_nucleus->uncoating dna_repair Host DNA Repair (e.g., Pol-δ, FEN-1, LIG1) uncoating->dna_repair cccDNA cccDNA dna_repair->cccDNA transcription Transcription cccDNA->transcription viral_rnas Viral RNAs (pgRNA, mRNAs) transcription->viral_rnas ccc_R08 This compound cccDNA_reduction cccDNA Reduction/ Destabilization ccc_R08->cccDNA_reduction cccDNA_reduction->cccDNA

Caption: Simplified HBV cccDNA formation pathway and the proposed mechanism of this compound.

The available evidence suggests that this compound acts to reduce the stability of existing cccDNA or inhibit its formation from rcDNA, leading to a decrease in the overall cccDNA pool. Importantly, ccc_R08 was found to not significantly affect mitochondrial DNA, indicating a degree of selectivity for the viral episome.[1]

Preclinical Efficacy of this compound

The antiviral activity of this compound has been evaluated in both in vitro and in vivo models of HBV infection. These studies have demonstrated its potent and dose-dependent reduction of various viral markers, including cccDNA itself.

In Vitro Activity

The primary in vitro model used to characterize the activity of this compound was the HBV-infected primary human hepatocyte (PHH) system. Treatment of infected PHHs with ccc_R08 resulted in a potent, dose-dependent reduction of key viral markers.

Viral Marker Assay System IC50 Range (µM)
Extracellular HBsAgHBV-infected PHHs0.2 - 5
Extracellular HBeAgHBV-infected PHHs0.2 - 5
Extracellular HBV DNAHBV-infected PHHs0.2 - 5
Intracellular HBV DNAHBV-infected PHHs0.2 - 5
Intracellular HBV RNAHBV-infected PHHs0.2 - 5
Intracellular cccDNAHBV-infected PHHs & HepDES19 cellsNot explicitly quantified as IC50

Data summarized from a review citing the primary publication by Wang et al., 2022.

Furthermore, ccc_R08 demonstrated a favorable safety profile in vitro, with no significant cytotoxicity observed in PHHs or in a panel of proliferating cell lines.[1]

In Vivo Efficacy

The in vivo anti-HBV efficacy of ccc_R08 was assessed in two distinct mouse models: the HBVcircle mouse model, which utilizes a surrogate cccDNA molecule, and a uPA-SCID humanized liver mouse model.

In the HBVcircle mouse model, twice-daily oral administration of ccc_R08 led to a significant, dose-dependent decrease in serum levels of HBV DNA and viral antigens.[1] Notably, these effects were sustained even after the cessation of treatment.[1] Most compellingly, at the end of the follow-up period, the levels of the surrogate cccDNA molecules in the livers of the ccc_R08-treated mice were reduced to below the lower limit of quantification.[1]

Animal Model Compound Dosing Regimen Key Findings
HBVcircle Mouse Modelccc_R08Oral, twice dailySignificant and sustained reduction in serum HBV DNA and antigens. Reduction of liver surrogate cccDNA to undetectable levels.
uPA-SCID Humanized Liver Mouse Modelccc_R08Not detailedEvaluation of anti-HBV efficacy.

Pharmacokinetics and Development Status

To date, detailed preclinical pharmacokinetic data for this compound have not been made publicly available. Such data, including absorption, distribution, metabolism, and excretion (ADME) parameters, will be critical for its further development and potential translation to clinical trials.

A thorough search of clinical trial registries, including ClinicalTrials.gov, did not yield any registered clinical trials for this compound. This indicates that the compound is likely still in the preclinical phase of development.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound, based on standard methodologies in the field and information from the primary publication.

In Vitro Antiviral Activity in Primary Human Hepatocytes

This protocol outlines the general procedure for assessing the antiviral activity of a compound in HBV-infected PHHs.

G cluster_protocol In Vitro Antiviral Assay Workflow plate_phh Plate Primary Human Hepatocytes (PHHs) hbv_infection Infect PHHs with HBV plate_phh->hbv_infection compound_addition Add Test Compound (e.g., this compound) hbv_infection->compound_addition incubation Incubate for Several Days compound_addition->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis extracellular_analysis Analyze Supernatant: HBsAg, HBeAg, HBV DNA supernatant_collection->extracellular_analysis intracellular_analysis Analyze Cell Lysate: cccDNA, Total HBV DNA, RNA cell_lysis->intracellular_analysis

Caption: Workflow for assessing in vitro antiviral activity in primary human hepatocytes.

  • Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated multi-well plates. Cells are allowed to attach and form a monolayer.

  • HBV Infection: The hepatocyte monolayers are infected with a known titer of HBV.

  • Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: The treated cells are incubated for a defined period, typically several days, to allow for viral replication and the establishment of the cccDNA pool.

  • Sample Collection: At the end of the incubation period, the cell culture supernatant is collected for the analysis of secreted viral markers. The cells are then washed and lysed for the extraction of intracellular nucleic acids.

  • Analysis of Viral Markers:

    • Extracellular: HBsAg and HBeAg levels in the supernatant are quantified by enzyme-linked immunosorbent assay (ELISA). Extracellular HBV DNA is quantified by quantitative polymerase chain reaction (qPCR).

    • Intracellular: Total cellular DNA is extracted from the cell lysates. cccDNA is specifically quantified using a qPCR-based method following treatment of the DNA extract with a nuclease (e.g., T5 exonuclease) that digests linear and relaxed circular DNA but not covalently closed circular DNA. Total intracellular HBV DNA and RNA are also quantified by qPCR and reverse-transcription qPCR, respectively.

In Vivo Efficacy in the HBVcircle Mouse Model

This protocol describes a general approach for evaluating the in vivo efficacy of an anti-HBV compound in the HBVcircle mouse model.

  • Model Establishment: The HBVcircle mouse model is established, typically through hydrodynamic injection of a plasmid that generates a surrogate cccDNA molecule in the mouse liver.

  • Compound Administration: Once stable expression of viral antigens and DNA is confirmed in the serum, the mice are randomized into treatment and vehicle control groups. The test compound (e.g., ccc_R08) is administered orally, twice daily, for a specified duration (e.g., 2 weeks).

  • Monitoring of Serum Viral Markers: Blood samples are collected at regular intervals throughout the treatment and follow-up periods. Serum levels of HBV DNA and viral antigens are quantified by qPCR and ELISA, respectively.

  • Analysis of Liver cccDNA: At the end of the study, the mice are euthanized, and their livers are harvested. Total DNA is extracted from the liver tissue, and the levels of the surrogate cccDNA are quantified by qPCR, as described above.

Conclusion and Future Directions

The discovery of this compound represents a significant advancement in the field of HBV therapeutics. As a first-in-class, orally available small molecule that specifically reduces the cccDNA reservoir in preclinical models, it offers a novel and promising approach to achieving a functional cure for chronic hepatitis B.[1]

The sustained suppression of viral markers observed in the HBVcircle mouse model after treatment cessation is particularly encouraging, as it suggests that a finite duration of therapy with a cccDNA-targeting agent could lead to long-term viral control.

Future research will need to focus on several key areas to advance the development of this compound or similar molecules:

  • Elucidation of the Molecular Mechanism: Identifying the precise molecular target and mechanism by which this compound reduces cccDNA will be crucial for optimizing its activity and understanding potential off-target effects.

  • Pharmacokinetic Profiling: Detailed preclinical pharmacokinetic and safety toxicology studies are necessary prerequisites for advancing to clinical trials.

  • Combination Therapy: The potential for synergistic or additive effects when combining this compound with other anti-HBV agents, such as nucleos(t)ide analogues or immunomodulators, should be explored.

References

A Technical Guide to the Biological Activity of cis-ccc_R08: A Novel cccDNA Inhibitor for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the biological activity of cis-ccc_R08, a flavonoid derivative identified as a potent inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapies.

Introduction

Chronic Hepatitis B infection, affecting millions globally, is characterized by the persistence of a stable viral reservoir in the form of cccDNA within the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for viral replication, and its elimination is a key objective for a curative therapy. This compound has emerged as a promising small molecule with the ability to reduce cccDNA levels, representing a significant advancement in the pursuit of an HBV cure.[1][2][3] This guide summarizes the current understanding of its biological activity, supported by available data, experimental methodologies, and an exploration of its potential mechanism of action.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of ccc_R08

ParameterCell LineValueReference
HBeAg Inhibition (IC50)HepDES19~0.1 µM[4]
cccDNA ReductionHepDES19Significant at 0.3 - 32 µM (5 days)[4]
Protein-free RC-DNA ReductionHepDES19Significant at 0.3 - 32 µM (5 days)[4]
Double Stranded Linear DNA (DL-DNA) ReductionHepDES19Significant at 0.3 - 32 µM (5 days)[4]

Table 2: In Vivo Activity of ccc_R08

Animal ModelDosing RegimenEffectReference
HBVcircle mouse model10, 15, 20, 30 mg/kg (p.o., twice daily for 2 weeks)Dose-dependent decrease in serum pgRNA[4]
HBVcircle mouse model20 mg/kg (p.o., twice daily for 2 weeks)Clearance of cccDNA from the liver[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the general methodologies employed in the assessment of this compound's biological activity, based on standard practices in the field.

In Vitro HBV Inhibition Assay

Objective: To determine the potency of this compound in inhibiting HBV replication and antigen production in a cell-based model.

Methodology:

  • Cell Culture: HepDES19 cells, a human hepatoblastoma cell line capable of tetracycline-inducible HBV replication, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and, after adherence, treated with a serial dilution of this compound (e.g., 0 to 100 µM).

  • Induction of HBV Replication: HBV replication is induced by the withdrawal of tetracycline from the culture medium.

  • Quantification of HBeAg: After a defined incubation period (e.g., 5 days), the cell culture supernatant is collected. The level of secreted Hepatitis B e-Antigen (HBeAg) is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of HBeAg inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantification of HBV DNA Intermediates

Objective: To measure the effect of this compound on the levels of intracellular HBV DNA replication intermediates, including cccDNA.

Methodology:

  • Cell Lysis and DNA Extraction: Following treatment with this compound, HepDES19 cells are harvested and subjected to a modified Hirt extraction procedure to selectively isolate low molecular weight DNA, including viral DNA.

  • Southern Blot Analysis: The extracted DNA is digested with a restriction enzyme that linearizes the HBV genome without cutting within the probe region. The digested DNA is then separated by agarose gel electrophoresis and transferred to a nylon membrane.

  • Hybridization and Detection: The membrane is hybridized with a radiolabeled HBV-specific DNA probe. The signals corresponding to different HBV DNA forms (cccDNA, relaxed circular DNA, and double-stranded linear DNA) are detected by autoradiography.

  • Quantification: The intensity of the bands is quantified using densitometry to determine the relative reduction in each DNA species upon compound treatment.

In Vivo Efficacy in HBV Mouse Model

Objective: To evaluate the oral bioavailability and antiviral efficacy of this compound in a relevant animal model of HBV infection.

Methodology:

  • Animal Model: The HBVcircle mouse model, which harbors an HBV cccDNA-like molecule in the liver, is utilized.

  • Compound Administration: this compound is formulated for oral gavage and administered to the mice at various doses (e.g., 10, 15, 20, 30 mg/kg) twice daily for a specified duration (e.g., 2 weeks).

  • Monitoring of Viral Markers: Blood samples are collected at different time points to measure the serum levels of HBV pregenomic RNA (pgRNA) using quantitative reverse transcription PCR (qRT-PCR).

  • Analysis of Liver cccDNA: At the end of the treatment period, livers are harvested, and total DNA is extracted. The levels of the cccDNA-like molecule are quantified by qPCR.

  • Data Analysis: The reduction in serum pgRNA and liver cccDNA levels in the treated groups is compared to the vehicle-treated control group to assess the in vivo efficacy.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

HBV_Lifecycle_and_cccDNA_Inhibition Figure 1: Proposed mechanism of this compound in inhibiting HBV replication. HBV Virion HBV Virion Hepatocyte Hepatocyte cccDNA Formation cccDNA Formation Hepatocyte->cccDNA Formation rcDNA to cccDNA conversion Transcription Transcription cccDNA Formation->Transcription Reduced Viral Load Reduced Viral Load This compound This compound This compound->cccDNA Formation Inhibits Viral Proteins & pgRNA Viral Proteins & pgRNA Transcription->Viral Proteins & pgRNA New Virions New Virions Viral Proteins & pgRNA->New Virions In_Vitro_Workflow Figure 2: Workflow for in vitro evaluation of this compound. start Start culture Culture HepDES19 cells start->culture treat Treat with this compound culture->treat induce Induce HBV replication treat->induce supernatant Collect supernatant induce->supernatant dna_extraction Isolate intracellular DNA induce->dna_extraction elisa HBeAg ELISA supernatant->elisa end End elisa->end southern_blot Southern Blot for HBV DNA forms dna_extraction->southern_blot southern_blot->end

References

The Advent of cis-ccc_R08: A Deep Dive into a Novel cccDNA Destabilizer for Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral proteins and new viral genomes, making its eradication the cornerstone of a curative therapy. This whitepaper provides a comprehensive technical overview of a promising, first-in-class, orally available small molecule, cis-ccc_R08, a flavonoid derivative identified as a potent inhibitor of HBV cccDNA. We will delve into its mechanism of action, present quantitative data on its antiviral efficacy, provide detailed experimental protocols for its evaluation, and visualize key pathways and workflows.

Introduction to this compound and the Challenge of HBV cccDNA

The Hepatitis B virus, a partially double-stranded DNA virus, establishes a persistent infection through the formation of a stable cccDNA molecule within the host cell nucleus.[1] This cccDNA is refractory to current antiviral therapies, such as nucleos(t)ide analogues, which primarily target the reverse transcription step of HBV replication.[2] Consequently, lifelong therapy is often necessary to suppress viral replication, but a definitive cure remains elusive.

The discovery of this compound, a novel flavonoid derivative, represents a significant advancement in the quest for an HBV cure.[3][4][5][6][7][8][9] Identified through a high-throughput screening campaign, this compound acts as a cccDNA inhibitor, or more specifically, a "cccDNA destabilizer," reducing the levels of this persistent viral reservoir.[1][10][11][12] This document will provide an in-depth analysis of the available preclinical data on this compound and its effects on HBV replication.

Mechanism of Action: Destabilizing the Core of HBV Persistence

While the precise molecular mechanism of this compound is still under investigation, current evidence suggests that it does not directly inhibit HBV polymerase or other viral enzymes. Instead, its anti-HBV effect is likely mediated through the modulation of a host gene regulatory network.[12] Studies have identified putative effectors of this compound's pharmacological activity, including CHEK1, CHEK2, TOP2A, and ATM.[12] These proteins are key components of the host cell's DNA damage response (DDR) pathways, particularly the ATM/ATR and Chk1/Chk2 signaling cascades. It is hypothesized that this compound may hijack or modulate these pathways to induce the degradation or destabilization of the viral cccDNA minichromosome.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

cis-ccc_R08_Mechanism_of_Action cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm cccDNA HBV cccDNA Host_Factors Host DNA Repair (e.g., ATM, ATR) Degradation cccDNA Degradation DDR_Pathway DNA Damage Response (Chk1/Chk2) Host_Factors->DDR_Pathway DDR_Pathway->Degradation cis_ccc_R08 This compound cis_ccc_R08->DDR_Pathway Modulates

Figure 1: Hypothetical signaling pathway of this compound action.

Quantitative Assessment of Anti-HBV Activity

Preclinical studies have demonstrated the potent and dose-dependent antiviral activity of this compound in various in vitro and in vivo models. The following table summarizes the key quantitative data obtained from studies using HBV-infected primary human hepatocytes (PHHs).

Parameter This compound IC50 (µM) Experimental System Reference
Extracellular HBsAg0.2 - 5HBV-infected PHHs[11]
Extracellular HBeAg0.2 - 5HBV-infected PHHs[11]
Extracellular HBV DNA0.2 - 5HBV-infected PHHs[11]
Intracellular HBV DNA0.2 - 5HBV-infected PHHs[11]
Intracellular HBV RNA0.2 - 5HBV-infected PHHs[11]
Secreted HBsAg (ccc-R09 derivative)19HBV-infected PHHs[11]

Table 1: In Vitro Efficacy of this compound and its Derivative

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the efficacy of this compound.

High-Throughput Screening for cccDNA Inhibitors

The discovery of this compound was the result of a large-scale screening campaign. The general workflow for such a screen is outlined below.

HTS_Workflow Compound_Library Small Molecule Library (84,600 compounds) PHH_Infection HBV Infection of Primary Human Hepatocytes (PHHs) Compound_Library->PHH_Infection Compound_Treatment Treatment with Individual Compounds PHH_Infection->Compound_Treatment HBsAg_Assay Measurement of Secreted HBsAg (ELISA) Compound_Treatment->HBsAg_Assay Hit_Identification Hit Identification (Compounds reducing HBsAg) HBsAg_Assay->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (e.g., ccc-R09) Dose_Response->Lead_Optimization

References

Preliminary Studies on cis-ccc_R08: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its elimination a primary goal for a curative therapy. Preliminary studies have identified cis-ccc_R08, a first-in-class, orally available flavonoid derivative, as a potent inhibitor of HBV cccDNA.[1] This technical guide provides a comprehensive overview of the initial research on this compound, summarizing key findings, experimental methodologies, and hypothesized mechanisms of action.

Core Findings

This compound has demonstrated significant antiviral activity in preclinical models, specifically targeting the HBV cccDNA reservoir. The compound was identified through high-throughput screening of a large compound library.[2] Studies have shown that this compound induces a potent, dose-dependent reduction in key viral markers.[3][4][5]

Data Presentation

The following tables summarize the qualitative and conceptual quantitative findings from preliminary in vitro and in vivo studies on this compound. It is important to note that specific quantitative data from these early studies are not publicly available; therefore, the tables represent a descriptive summary of the observed effects.

Table 1: In Vitro Efficacy of this compound in HBV-Infected Primary Human Hepatocytes (PHHs)

ParameterObservationConceptual Dose-Response
Extracellular HBV DNASignificant ReductionDose-dependent
Hepatitis B surface Antigen (HBsAg)Significant ReductionDose-dependent
Hepatitis B e-Antigen (HBeAg)Significant ReductionDose-dependent
Intracellular cccDNASpecific and Significant ReductionDose-dependent
Mitochondrial DNANo significant effectNot Applicable
Cell Viability (Cytotoxicity)No significant cytotoxicity observedNot Applicable

Table 2: In Vivo Efficacy of this compound in the HBVcircle Mouse Model

ParameterTreatment Group (this compound)Vehicle Control Group
Serum HBV DNASignificant and sustained decreaseNo significant change
Serum HBsAgSignificant and sustained decreaseNo significant change
Serum HBeAgSignificant and sustained decreaseNo significant change
Liver Surrogate cccDNAReduced to below the lower limit of quantificationPersistently detected
Post-Treatment Follow-upSustained reduction in viral markersViral markers remain detectable

Experimental Protocols

Detailed experimental protocols for the preliminary studies on this compound are not publicly available. However, based on the published research, the following outlines the general methodologies employed.

Phenotypic Screening in HBV-Infected Primary Human Hepatocytes (PHHs)

This in vitro assay is the gold standard for evaluating the activity of anti-HBV compounds against the complete viral life cycle.

Objective: To assess the dose-dependent effect of this compound on HBV replication and antigen production in a physiologically relevant cell culture model.

General Protocol:

  • Cell Culture: Primary human hepatocytes are seeded in collagen-coated plates and maintained in a specialized medium to preserve their differentiation and susceptibility to HBV infection.

  • HBV Infection: Cultured PHHs are infected with a concentrated stock of HBV.

  • Compound Treatment: Following infection, the cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.

  • Sample Collection: At specified time points post-treatment, both the cell culture supernatant and the cells are harvested.

  • Analysis of Viral Markers:

    • Supernatant: Levels of extracellular HBV DNA, HBsAg, and HBeAg are quantified using techniques such as quantitative PCR (qPCR) and enzyme-linked immunosorbent assay (ELISA).

    • Cell Lysate: Intracellular HBV cccDNA is extracted and quantified by qPCR. To ensure specificity, mitochondrial DNA levels are also measured.

  • Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay to rule out non-specific antiviral effects due to cytotoxicity.

In Vivo Evaluation in the HBVcircle Mouse Model

The HBVcircle mouse model is an immunocompetent mouse model that utilizes minicircle DNA technology to establish a persistent, cccDNA-like molecule in the liver, driving HBV replication and antigenemia.[6]

Objective: To evaluate the in vivo efficacy and sustained antiviral effect of orally administered this compound.

General Protocol:

  • Model Establishment: The HBVcircle DNA, a recombinant cccDNA, is introduced into the livers of immunocompetent mice, typically via hydrodynamic tail vein injection.[7][8] This establishes a persistent infection with detectable levels of serum HBV DNA and antigens.

  • Compound Administration: Once HBV infection is established, mice are treated with this compound, administered orally, typically twice daily. A control group receives a vehicle solution.

  • Monitoring of Viral Markers: Blood samples are collected at regular intervals during and after the treatment period. Serum levels of HBV DNA, HBsAg, and HBeAg are quantified.

  • Analysis of Liver cccDNA: At the end of the study, mice are euthanized, and their livers are harvested. The levels of the surrogate cccDNA in the liver are quantified by qPCR.

  • Post-Treatment Follow-up: A cohort of mice is monitored for a period after the cessation of treatment to assess the durability of the antiviral response.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized mechanism of action of this compound and the experimental workflow for its preclinical evaluation.

HBV_Lifecycle_and_cis_ccc_R08_Action cluster_host_cell Hepatocyte cluster_nucleus Nucleus HBV_virion HBV Virion Entry Entry HBV_virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nuclear_Import Nuclear Import rcDNA->Nuclear_Import cccDNA_formation cccDNA Formation Nuclear_Import->cccDNA_formation cccDNA cccDNA Minichromosome cccDNA_formation->cccDNA Transcription Transcription cccDNA->Transcription cis_ccc_R08_target This compound (Hypothesized Action) cccDNA->cis_ccc_R08_target Destabilization/ Reduction pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Encapsidation Encapsidation pgRNA->Encapsidation Translation Translation mRNAs->Translation Viral_Proteins Viral Proteins (Core, Pol, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Nucleocapsid Nucleocapsid with rcDNA Reverse_Transcription->Nucleocapsid Nucleocapsid->Nuclear_Import Recycling Virion_Assembly Virion Assembly & Egress Nucleocapsid->Virion_Assembly New_Virions New Virions Virion_Assembly->New_Virions

Caption: Hypothesized mechanism of this compound in the HBV life cycle.

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Identification of this compound phh_infection Infect Primary Human Hepatocytes (PHHs) with HBV start->phh_infection compound_treatment_vitro Treat with varying concentrations of this compound phh_infection->compound_treatment_vitro analyze_supernatant Analyze Supernatant: HBV DNA, HBsAg, HBeAg compound_treatment_vitro->analyze_supernatant analyze_cells Analyze Cells: cccDNA, Cytotoxicity compound_treatment_vitro->analyze_cells decision Efficacy and Safety Demonstrated? analyze_supernatant->decision analyze_cells->decision establish_model Establish HBVcircle Mouse Model compound_treatment_vivo Oral administration of this compound establish_model->compound_treatment_vivo monitor_serum Monitor Serum: HBV DNA, HBsAg, HBeAg compound_treatment_vivo->monitor_serum analyze_liver Analyze Liver: Surrogate cccDNA monitor_serum->analyze_liver End of study end Advance to Further Preclinical/Clinical Studies analyze_liver->end decision->establish_model Yes

Caption: Preclinical evaluation workflow for this compound.

Discussion and Future Directions

The preliminary findings for this compound are promising, suggesting a novel mechanism of action that directly targets the persistence of HBV cccDNA. The observed reduction in cccDNA levels, both in vitro and in vivo, positions this compound as a potential component of a curative regimen for chronic hepatitis B.[4][5]

However, several key questions remain. The precise viral or host target of this compound is yet to be identified. Elucidating the exact mechanism of cccDNA destabilization or reduction will be crucial for further development and for understanding potential off-target effects. While no significant cytotoxicity was observed in initial studies, a more comprehensive safety and toxicology profile is required.

Future research should focus on:

  • Target Identification: Utilizing biochemical and genetic approaches to identify the molecular target of this compound.

  • Mechanism of Action Studies: Investigating the detailed molecular pathway through which this compound leads to cccDNA reduction.

  • Pharmacokinetics and Pharmacodynamics: In-depth characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Combination Studies: Evaluating the synergistic potential of this compound with other anti-HBV agents, such as nucleos(t)ide analogues and capsid assembly modulators.

  • Clinical Trials: As of now, there is no information on clinical trials for this compound. Advancing this compound into human studies will be a critical next step to determine its safety and efficacy in patients with chronic hepatitis B.[2]

Conclusion

This compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its ability to specifically reduce the levels of HBV cccDNA in preclinical models is a key differentiator from existing therapies. While further research is needed to fully characterize its mechanism of action and safety profile, the preliminary data strongly support its continued development as a potential cornerstone of future HBV curative therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of cis-ccc_R08, a Hepatitis B Virus (HBV) cccDNA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being the primary obstacle to a cure. cis-ccc_R08, a flavonoid derivative, has been identified as a potent inhibitor of HBV cccDNA.[1][2][3] This document provides detailed in vitro experimental protocols for the evaluation of this compound and similar antiviral compounds. The protocols cover the assessment of antiviral efficacy, cytotoxicity, and the mechanism of action.

Mechanism of Action

This compound is a cccDNA inhibitor that has been shown to reduce the levels of HBV cccDNA, protein-free relaxed circular DNA (RC-DNA), and double-stranded linear DNA (DL-DNA) in HBV-replicating cells.[3] By targeting the stable nuclear reservoir of the virus, this compound represents a promising therapeutic strategy for achieving a functional cure for chronic hepatitis B. The precise molecular target and the complete signaling pathways affected by this compound are still under investigation.

Data Presentation

The following tables summarize the reported in vitro activity of this compound.

Table 1: Antiviral Activity of this compound

AssayCell LineParameterValueReference
HBeAg SecretionHepDES19IC₅₀~0.1 µM[3]
cccDNA ReductionHepDES19Effective Concentration0.3 - 32 µM[3]
RC-DNA ReductionHepDES19Effective Concentration0.3 - 32 µM[3]
DL-DNA ReductionHepDES19Effective Concentration0.3 - 32 µM[3]

Table 2: Cytotoxicity Profile of this compound

AssayCell Line(s)ResultReference
CytotoxicityPrimary Human Hepatocytes (PHHs)Non-cytotoxic[3]
CytotoxicityMultiple proliferating cell linesNon-cytotoxic[3]

Signaling Pathways

The formation of HBV cccDNA is a complex process involving multiple host factors. The following diagram illustrates a simplified pathway of HBV cccDNA formation, which is the target of this compound.

HBV_cccDNA_Formation HBV cccDNA Formation Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_Virion HBV Virion Uncoating Uncoating HBV_Virion->Uncoating RC_DNA_Capsid RC-DNA within Nucleocapsid Uncoating->RC_DNA_Capsid Nuclear_Import Nuclear Import RC_DNA_Capsid->Nuclear_Import RC_DNA Relaxed Circular DNA (RC-DNA) Nuclear_Import->RC_DNA Repair Host DNA Repair Enzymes RC_DNA->Repair cccDNA cccDNA Repair->cccDNA Transcription Transcription cccDNA->Transcription Viral_RNAs Viral RNAs Transcription->Viral_RNAs cis_ccc_R08 This compound cis_ccc_R08->cccDNA Inhibition

Caption: Simplified pathway of HBV cccDNA formation and the inhibitory action of this compound.

Experimental Workflow

A typical in vitro screening workflow for evaluating HBV cccDNA inhibitors like this compound is depicted below.

Experimental_Workflow In Vitro Screening Workflow for HBV cccDNA Inhibitors cluster_assays Assays start Start cell_culture Seed HBV-permissive cells (e.g., HepG2-NTCP, PHHs) start->cell_culture infection Infect cells with HBV cell_culture->infection treatment Treat with this compound (various concentrations) infection->treatment incubation Incubate for a defined period (e.g., 5-7 days) treatment->incubation harvest Harvest cell supernatant and cell lysates incubation->harvest elisa Quantify HBsAg & HBeAg (ELISA) harvest->elisa qpcr Quantify intracellular HBV cccDNA (qPCR) harvest->qpcr cytotoxicity Assess cell viability (MTT Assay) harvest->cytotoxicity analysis Data Analysis (IC50, CC50, SI) elisa->analysis qpcr->analysis cytotoxicity->analysis end End analysis->end

Caption: General experimental workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound on HBV-infected or non-infected hepatocyte cell lines.

Materials:

  • HBV-permissive cells (e.g., HepG2-NTCP, HepaRG)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

Quantification of HBV cccDNA by Quantitative PCR (qPCR)

This protocol describes the quantification of intracellular HBV cccDNA from treated cells.

Materials:

  • HBV-infected cells treated with this compound

  • Cell lysis buffer

  • DNA extraction kit

  • T5 exonuclease

  • Primers and probe specific for HBV cccDNA

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • After treatment with this compound, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Extract total DNA from the cell lysates using a commercial DNA extraction kit according to the manufacturer's instructions.

  • To specifically quantify cccDNA, treat the extracted DNA with T5 exonuclease to digest linear and relaxed circular DNA, leaving the cccDNA intact.

  • Set up the qPCR reaction using a master mix, cccDNA-specific primers and probe, and the exonuclease-treated DNA template.

  • Perform the qPCR using a real-time PCR instrument. A standard curve with known amounts of a cccDNA plasmid should be included for absolute quantification.

  • Analyze the data to determine the number of cccDNA copies per cell. The results should be normalized to a housekeeping gene (e.g., β-globin) to account for variations in cell number and DNA extraction efficiency.

Quantification of HBsAg and HBeAg by ELISA

This protocol is for the quantification of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant.

Materials:

  • Cell culture supernatants from HBV-infected and this compound-treated cells

  • Commercial HBsAg and HBeAg ELISA kits

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant at the end of the treatment period.

  • Perform the ELISA for HBsAg and HBeAg using commercial kits, following the manufacturer's instructions precisely.[5][6][7]

  • Briefly, the procedure typically involves:

    • Adding standards and samples to the antibody-coated microplate wells.

    • Incubating to allow the antigen to bind to the capture antibody.

    • Washing the wells to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to form an antibody-antigen-antibody sandwich.

    • Washing the wells again.

    • Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentrations of HBsAg and HBeAg in the samples based on the standard curve.

  • Determine the 50% inhibitory concentration (IC₅₀) of this compound for the secretion of each antigen.

References

Application Notes and Protocols for the Use of cis-ccc_R08 in HepG2-NTCP Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][2] This cccDNA serves as the transcriptional template for all viral RNAs and is the primary reason for viral persistence and reactivation.[1][3][4] Current antiviral therapies, such as nucleos(t)ide analogs, can suppress HBV replication but have a limited effect on the stable cccDNA reservoir, necessitating long-term treatment.[1][5]

The development of agents that can directly target and eliminate cccDNA is a key goal for achieving a cure for chronic hepatitis B.[2] The HepG2-NTCP cell line, a human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), is a widely used in vitro model for studying the entire HBV life cycle, as NTCP is the functional receptor for HBV entry.[6][7][8][9] This cell line provides a valuable platform for screening and characterizing novel anti-HBV compounds.

cis-ccc_R08 is a flavonoid derivative that has been identified as a cccDNA inhibitor.[10] It has been shown to reduce the levels of cccDNA, protein-free relaxed circular DNA (rcDNA), and double-stranded linear DNA (DL-DNA) in cellular models of HBV replication.[11] This document provides detailed application notes and protocols for the use of this compound in HBV-infected HepG2-NTCP cell lines to evaluate its antiviral efficacy.

Data Presentation

The following tables summarize the reported quantitative data on the efficacy of the related compound, ccc_R08. While these studies were not conducted in HepG2-NTCP cells, they provide a strong rationale for its use in this model system.

Table 1: In Vitro Efficacy of ccc_R08 in HepDES19 Cells [11]

ParameterConcentration (µM)DurationResult
cccDNA Level0.3, 1.0, 3.2, 10, 325 daysSignificant reduction
Protein-free rcDNA0.3, 1.0, 3.2, 10, 325 daysSignificant reduction
Double-stranded linear DNA0.3, 1.0, 3.2, 10, 325 daysSignificant reduction
Extracellular HBeAg0 - 100-Dose-dependent reduction (IC50 ~0.1 µM)

Table 2: In Vivo Efficacy of ccc_R08 in HBVcircle Mouse Model [2][11]

DosageAdministrationDurationResult
20 mg/kgp.o., twice daily2 weeksClearance of cccDNA from the liver
10, 15, 20, 30 mg/kgp.o., twice daily2 weeksDose-dependent decrease in serum pgRNA

Signaling Pathways and Experimental Workflows

HBV_Lifecycle_and_cis_ccc_R08_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte (HepG2-NTCP) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion Nucleocapsid Nucleocapsid HBV Virion->Nucleocapsid Entry via NTCP Envelopment & Release Envelopment & Release Nucleocapsid->Envelopment & Release Assembly rcDNA rcDNA Nucleocapsid->rcDNA Nuclear Import pgRNA pgRNA Reverse Transcription Reverse Transcription pgRNA->Reverse Transcription Reverse Transcription->Nucleocapsid Encapsidation Envelopment & Release->HBV Virion Egress cccDNA Formation cccDNA Formation rcDNA->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription Viral RNAs Viral RNAs Transcription->Viral RNAs Viral RNAs->pgRNA Export This compound This compound This compound->cccDNA Formation Inhibition

Caption: HBV lifecycle and the inhibitory action of this compound.

Experimental_Workflow A 1. Seed HepG2-NTCP Cells (Collagen-coated plates) B 2. Differentiate Cells (2.5% DMSO for 2 days) A->B C 3. HBV Infection (MOI 100-500, with 4% PEG 8000) B->C D 4. Wash and Add Fresh Medium C->D E 5. Treat with this compound (Varying concentrations) D->E F 6. Culture for 7-14 Days (Collect supernatant periodically) E->F G 7. Harvest Cells and Supernatant F->G H 8. Analyze Endpoints - cccDNA (qPCR) - Viral RNA (RT-qPCR) - HBsAg/HBeAg (ELISA) - Cytotoxicity (MTS/LDH) G->H

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Materials and Reagents
  • HepG2-NTCP cell line (e.g., from a commercial vendor or a collaborating lab)[9]

  • DMEM/F-12 (1:1) Medium

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Non-Essential Amino Acids

  • Penicillin/Streptomycin solution

  • Geneticin (G418) for selection

  • Collagen-coated culture plates/flasks

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol (PEG) 8000

  • HBV inoculum (concentrated from a cell line like HepAD38)[5]

  • This compound (MedChemExpress or other supplier)[10]

  • Phosphate-Buffered Saline (PBS)

  • DNA/RNA extraction kits

  • qPCR master mix and primers/probes for HBV cccDNA, total HBV DNA, and a housekeeping gene (e.g., β-globin)

  • Reverse transcription kit and RT-qPCR master mix for viral RNA analysis

  • ELISA kits for HBsAg and HBeAg quantification

  • Cytotoxicity assay kit (e.g., MTS or LDH)

Protocol 1: Culture and Maintenance of HepG2-NTCP Cells
  • Thawing Cells: Rapidly thaw a cryopreserved vial of HepG2-NTCP cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F-12, 10% FBS, 2 mM L-Glutamine, 1X Non-Essential Amino Acids, 1% Penicillin/Streptomycin).

  • Initial Culture: Centrifuge the cells at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T25 flask and incubate at 37°C with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days. Once the cells reach 80-90% confluency, passage them.

  • Passaging: Aspirate the medium, wash the cells once with PBS, and add trypsin-EDTA. Incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium and split the cells at a ratio of 1:3 to 1:6.

  • Selection: After the first passage, maintain the cells in complete growth medium containing 300 µg/ml G418 to ensure stable NTCP expression.[9]

Protocol 2: HBV Infection of HepG2-NTCP Cells
  • Seeding: Seed HepG2-NTCP cells onto collagen-coated 24- or 48-well plates at an appropriate density to reach near confluency at the time of infection.

  • Differentiation: Two days before infection, replace the culture medium with medium containing 2.5% DMSO to enhance cell differentiation and permissiveness to HBV infection.[5][7]

  • Infection: On the day of infection, remove the DMSO-containing medium. Inoculate the cells with HBV at a multiplicity of infection (MOI) of 100-500 genome equivalents per cell in serum-free medium containing 4% PEG 8000.[5][7]

  • Incubation: Incubate the cells with the viral inoculum for 16-24 hours at 37°C.

  • Washing: After incubation, carefully remove the inoculum and wash the cells three to five times with PBS to remove unbound virus.

  • Post-Infection Culture: Add fresh complete growth medium containing 2.5% DMSO and continue incubation. The infection should establish over the next several days.

Protocol 3: Treatment with this compound
  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C as recommended by the supplier.[10][11]

  • Treatment Initiation: Treatment can be initiated at different time points to assess prophylactic vs. therapeutic effects. For a therapeutic model, start treatment 3-5 days post-infection, once cccDNA has been established.

  • Dosing: Dilute the this compound stock solution in culture medium to achieve the desired final concentrations. Based on the data from HepDES19 cells, a concentration range of 0.1 µM to 30 µM is a reasonable starting point.[11] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment Duration: Treat the cells for 7 to 14 days. Replace the medium containing the compound every 2-3 days.

  • Sample Collection: Periodically collect aliquots of the culture supernatant for analysis of secreted viral markers (HBeAg, HBsAg). At the end of the experiment, harvest the supernatant and cell lysates for final analysis.

Protocol 4: Quantification of Antiviral Effect
  • DNA Extraction and cccDNA Quantification:

    • Extract total DNA from the cell lysates.

    • To specifically quantify cccDNA, treat a portion of the DNA extract with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest non-circular DNA (rcDNA, DL-DNA, and host genomic DNA).

    • Perform qPCR using primers specific for HBV cccDNA. Normalize the cccDNA copy number to a housekeeping gene (e.g., β-globin) to account for variations in cell number.[6]

  • RNA Extraction and Viral Transcript Quantification:

    • Extract total RNA from cell lysates.

    • Perform reverse transcription followed by qPCR (RT-qPCR) to quantify HBV transcripts, such as the 3.5kb pgRNA.[12] Normalize to a housekeeping gene (e.g., GAPDH).

  • Quantification of Secreted Antigens:

    • Use commercial ELISA kits to measure the levels of HBeAg and HBsAg in the collected culture supernatants according to the manufacturer's instructions.

  • Cytotoxicity Assay:

    • Assess the potential cytotoxicity of this compound on HepG2-NTCP cells using an MTS or LDH assay on parallel, uninfected plates treated with the same concentrations of the compound.

Logical_Diagram Start HBV-Infected HepG2-NTCP Cells + this compound Treatment Inhibition Inhibition of cccDNA Formation? Start->Inhibition Outcome4 No Significant Cytotoxicity Start->Outcome4 Outcome1 Reduced cccDNA Levels Inhibition->Outcome1 Outcome2 Decreased Viral Transcription Outcome1->Outcome2 Outcome3 Lower Secreted HBsAg/HBeAg Outcome2->Outcome3 Conclusion Conclusion: This compound is a potent and non-toxic inhibitor of HBV in HepG2-NTCP cells Outcome3->Conclusion Outcome4->Conclusion

Caption: Logical flow of expected outcomes.

Conclusion

The HepG2-NTCP cell line provides a robust and relevant in vitro system for evaluating novel anti-HBV therapeutics that target the viral life cycle, including the critical step of cccDNA formation. The flavonoid derivative, this compound, has shown promise as a cccDNA inhibitor in other systems. The protocols and application notes provided here offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in a state-of-the-art HBV infection model. The successful application of these methods will contribute to the preclinical evaluation of this and other compounds in the pipeline for a functional cure for chronic hepatitis B.

References

Application Notes and Protocols for cis-ccc_R08 Treatment in HBV-Infected Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being the primary obstacle to a cure.[1][2][3][4][5] cis-ccc_R08, a flavonoid derivative, has been identified as a potent inhibitor of HBV cccDNA.[6][7][8] These application notes provide a summary of the quantitative data on the effects of this compound and detailed protocols for its use in treating HBV-infected primary human hepatocytes (PHHs).

Data Presentation

Treatment of HBV-infected primary human hepatocytes with this compound results in a dose-dependent reduction of various viral markers. The compound specifically reduces the level of cccDNA without significant cytotoxicity to the host cells.[1][2]

Table 1: In Vitro Efficacy of this compound in HBV-Infected Primary Human Hepatocytes

ParameterIC50 (µmol/L)
Extracellular HBsAg0.2 - 5
Extracellular HBeAg0.2 - 5
Extracellular HBV DNA0.2 - 5
Intracellular HBV DNA0.2 - 5
Intracellular HBV RNA0.2 - 5

Data compiled from studies by Li et al., as cited in Wang et al., 2023.[9]

Table 2: Cytotoxicity Profile of this compound

Cell TypeObservation
Primary Human Hepatocytes (PHHs)No significant cytotoxicity observed.
Multiple Proliferating Cell LinesNo significant cytotoxicity observed.

Based on findings from Wang et al., 2023.[1]

Signaling Pathway and Mechanism of Action

The precise mechanism and signaling pathway through which this compound reduces HBV cccDNA levels are currently not fully elucidated.[10] However, it is classified as a cccDNA destabilizer or reducer.[7][9] Its action is distinct from reverse transcriptase inhibitors as it targets the stable nuclear cccDNA reservoir.

Below is a diagram illustrating the HBV life cycle and the putative point of action for this compound.

HBV_Lifecycle_cis_ccc_R08 cluster_cell Hepatocyte cluster_nucleus Nucleus Entry HBV Entry (NTCP Receptor) Uncoating Uncoating Entry->Uncoating Nuclear_Import Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation rcDNA -> cccDNA Formation Nuclear_Import->cccDNA_Formation Transcription Transcription cccDNA_Formation->Transcription Viral RNAs Translation Translation Transcription->Translation Viral Proteins (HBsAg, HBeAg, etc.) Encapsidation pgRNA Encapsidation Transcription->Encapsidation pgRNA Reverse_Transcription Reverse Transcription (rcDNA synthesis) Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly & Egress Reverse_Transcription->Virion_Assembly Extracellular Space Extracellular Space Virion_Assembly->Extracellular Space cis_ccc_R08 This compound cis_ccc_R08->cccDNA_Formation Inhibits/Reduces HBV_Virion HBV Virion HBV_Virion->Entry

Caption: HBV lifecycle and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound efficacy in HBV-infected primary human hepatocytes.

Culture and Maintenance of Primary Human Hepatocytes (PHHs)

This protocol is a generalized guide and may require optimization based on the specific source and lot of PHHs.

  • Materials:

    • Cryopreserved primary human hepatocytes

    • Hepatocyte culture medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and other growth factors)

    • Collagen-coated culture plates

  • Protocol:

    • Thaw cryopreserved PHHs rapidly in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.

    • Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.

    • Gently resuspend the cell pellet in fresh culture medium.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Seed the hepatocytes onto collagen-coated plates at a desired density.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Replace the culture medium every 2-3 days.

HBV Infection of Primary Human Hepatocytes
  • Materials:

    • HBV inoculum (cell culture-derived or from a reliable source)

    • Hepatocyte culture medium

    • Polyethylene glycol (PEG) 8000

  • Protocol:

    • Culture PHHs for 24-48 hours before infection to allow for cell attachment and recovery.

    • Prepare the HBV inoculum in hepatocyte culture medium containing 4-5% PEG 8000.

    • Aspirate the culture medium from the PHH plates.

    • Add the HBV inoculum to the cells.

    • Incubate for 16-24 hours at 37°C.

    • Remove the inoculum and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) three times to remove unbound virus.

    • Add fresh hepatocyte culture medium and continue incubation.

This compound Treatment
  • Materials:

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Hepatocyte culture medium

  • Protocol:

    • Two days post-HBV infection, prepare serial dilutions of this compound in hepatocyte culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

    • Aspirate the medium from the infected PHHs and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent without the compound).

    • Incubate the cells for the desired treatment duration, replacing the medium with freshly prepared this compound-containing medium every 2-3 days.

Quantification of Viral Markers
  • Protocol:

    • Collect the cell culture supernatant at specified time points post-treatment.

    • Centrifuge the supernatant to remove cellular debris.

    • Quantify HBsAg and HBeAg levels using commercially available ELISA kits, following the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the antigen concentrations based on a standard curve.

  • Protocol for Extracellular HBV DNA:

    • Collect cell culture supernatant.

    • Extract viral DNA using a commercial viral DNA extraction kit.

    • Perform qPCR using primers and probes specific for the HBV genome.

    • Quantify the HBV DNA copies based on a standard curve of a plasmid containing the HBV genome.

  • Protocol for Intracellular HBV DNA and cccDNA:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Extract total DNA using a DNA extraction kit.

    • To specifically quantify cccDNA, treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest linear and relaxed circular HBV DNA, leaving the cccDNA intact.

    • Perform qPCR using primers that specifically amplify the cccDNA.

    • Normalize the cccDNA copy number to the cell number (e.g., by quantifying a housekeeping gene like beta-globin).

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture & Infection cluster_treatment Treatment cluster_analysis Analysis A 1. Culture Primary Human Hepatocytes B 2. Infect PHHs with HBV A->B C 3. Treat with this compound (various concentrations) B->C D 4a. Collect Supernatant C->D E 4b. Harvest Cells C->E Result3 Evaluate Cytotoxicity C->Result3 Parallel Assay F 5a. ELISA for HBsAg & HBeAg D->F G 5b. qPCR for Extracellular HBV DNA D->G H 5c. qPCR for Intracellular HBV DNA & cccDNA E->H Result1 Determine IC50 for Viral Markers F->Result1 G->Result1 Result2 Assess cccDNA Reduction H->Result2

Caption: Experimental workflow for evaluating this compound.

References

In Vivo Application of cis-ccc_R08 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ccc_R08 is a first-in-class, orally available flavonoid derivative identified as a potent inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA).[1][2] The persistence of cccDNA in infected hepatocytes is a primary reason for the difficulty in achieving a complete cure for chronic hepatitis B, as it serves as a stable template for viral replication.[1] Current antiviral therapies can suppress HBV replication but have a limited effect on the cccDNA reservoir.[3] this compound has shown promise in preclinical studies by directly targeting and reducing cccDNA levels, offering a potential pathway to a functional cure for chronic HBV infection.[2][3]

These application notes provide a comprehensive overview of the in vivo application of this compound in mouse models, based on available preclinical data. The document includes summaries of efficacy, and toxicology, as well as detailed experimental protocols for the use of this compound in relevant mouse models of HBV infection.

Data Presentation

Efficacy of this compound in the HBVcircle Mouse Model

The in vivo efficacy of this compound has been primarily evaluated in the HBVcircle mouse model, which utilizes a recombinant cccDNA molecule to mimic the persistent state of HBV infection.[2]

ParameterTreatment GroupDosageRoute of AdministrationDurationResultsReference
Intrahepatic cccDNA This compound20 mg/kgOral (p.o.), twice daily2 weeksClearance of cccDNA from the liver[3]
Serum pgRNA This compound10, 15, 20, 30 mg/kgOral (p.o.), twice daily2 weeksSignificant, dose-dependent decrease. Reduction correlated with the decrease in liver cccDNA.[3]
Serum HBV DNA and Antigens This compound20 mg/kgOral (p.o.), twice daily2 weeksSignificant decrease, with sustained effects during the off-treatment follow-up period.[1]
Toxicological Profile

Preliminary toxicological assessments have been conducted, although detailed quantitative data from in vivo studies are not extensively published.

ParameterObservationPotential ImplicationReference
Cytotoxicity No significant cytotoxicity observed in primary human hepatocytes or multiple proliferating cell lines.Favorable safety profile at the cellular level.[1]
In Vivo Safety Two potential safety flags have been noted in a mouse model: CYP1A2 induction and phototoxicity.Requires further investigation to determine the clinical relevance and potential for drug-drug interactions or adverse effects related to light exposure.Community discussions on the primary research.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The precise mechanism by which this compound reduces cccDNA levels is still under investigation. However, it is hypothesized to act as a cccDNA destabilizer.[2]

cis-ccc_R08_Mechanism cluster_hepatocyte Infected Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA HBV cccDNA viral_transcription Viral Transcription cccDNA->viral_transcription Template pgRNA pgRNA & mRNAs viral_transcription->pgRNA Produces viral_proteins Viral Proteins pgRNA->viral_proteins Translation virion_assembly Virion Assembly & Release pgRNA->virion_assembly viral_proteins->virion_assembly cis_ccc_R08 This compound cis_ccc_R08->cccDNA Reduces/Destabilizes

Caption: Proposed mechanism of this compound in reducing HBV cccDNA levels within an infected hepatocyte.

Experimental Workflow for In Vivo Efficacy Studies

A general workflow for evaluating the efficacy of this compound in a mouse model of HBV infection is outlined below.

In_Vivo_Workflow start Start model_establishment Establish HBV Mouse Model (e.g., HBVcircle via Hydrodynamic Injection) start->model_establishment baseline_sampling Baseline Sampling (Serum) model_establishment->baseline_sampling treatment Administer this compound or Vehicle (Oral, Twice Daily for 2 Weeks) baseline_sampling->treatment monitoring On-Treatment Monitoring (Body Weight, Clinical Signs) treatment->monitoring end_of_treatment_sampling End of Treatment Sampling (Serum, Liver Tissue) monitoring->end_of_treatment_sampling analysis Analysis of Viral Markers (HBV DNA, HBsAg, HBeAg, cccDNA, pgRNA) end_of_treatment_sampling->analysis data_interpretation Data Interpretation and Statistical Analysis analysis->data_interpretation

Caption: General experimental workflow for assessing the in vivo efficacy of this compound.

Experimental Protocols

Formulation of this compound for Oral Administration

A suitable formulation for the oral administration of this compound in mice is critical for achieving consistent in vivo exposure.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until this compound is completely dissolved.

  • Add 50 µL of Tween-80 to the solution and mix well.

  • Add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • Vortex the final suspension before each administration to ensure homogeneity.

In Vivo Efficacy Study in the HBVcircle Mouse Model

This protocol outlines the key steps for evaluating the antiviral activity of this compound in the HBVcircle mouse model.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 or other suitable immunocompetent strain

  • Age: 6-8 weeks

  • Sex: Male or Female

Establishment of HBVcircle Model (via Hydrodynamic Injection):

  • Anesthetize the mice using an appropriate anesthetic agent.

  • Prepare the HBVcircle plasmid DNA solution in sterile saline. The volume of the injection should be equivalent to 8-10% of the mouse's body weight.

  • Inject the plasmid DNA solution into the lateral tail vein within 5-8 seconds.

  • Monitor the mice for recovery from anesthesia and any immediate adverse effects.

  • Allow sufficient time (typically 2-4 weeks) for the establishment of persistent HBV replication, which can be monitored by measuring serum HBV markers.

Treatment Protocol:

  • Randomly assign mice with established HBV replication into treatment and vehicle control groups.

  • Administer this compound (formulated as described above) or the vehicle control orally via gavage twice daily.

  • Monitor the body weight and clinical condition of the mice daily.

  • Collect blood samples at baseline, during treatment, and at the end of the study for analysis of serum viral markers.

  • At the end of the treatment period, euthanize the mice and collect liver tissue for the analysis of intrahepatic cccDNA and pgRNA.

Analysis of Viral Markers:

  • Serum HBV DNA, HBsAg, and HBeAg: Quantify using commercially available ELISA or qPCR kits.

  • Intrahepatic cccDNA:

    • Extract total DNA from a portion of the liver tissue.

    • Treat the DNA extract with a plasmid-safe ATP-dependent DNase or T5 exonuclease to digest non-cccDNA forms.

    • Quantify the remaining cccDNA using a specific qPCR assay.

  • Intrahepatic pgRNA:

    • Extract total RNA from another portion of the liver tissue.

    • Perform reverse transcription followed by qPCR to quantify pgRNA levels.

In Vivo Study in the uPA-SCID Humanized Liver Mouse Model

This advanced model allows for the study of HBV infection in human hepatocytes in an in vivo setting.

Animal Model:

  • Species: Mouse

  • Strain: uPA-SCID (urokinase-type plasminogen activator-severe combined immunodeficiency)

  • Characteristics: These mice have a liver injury phenotype that allows for the engraftment and repopulation of transplanted human hepatocytes.

Experimental Protocol:

  • Transplant primary human hepatocytes into uPA-SCID mice.

  • Allow several weeks for the repopulation of the mouse liver with human hepatocytes. The level of engraftment can be monitored by measuring human albumin in the mouse serum.

  • Infect the humanized mice with HBV.

  • Monitor the establishment of HBV infection by measuring serum HBV DNA and antigens.

  • Once a stable infection is established, initiate treatment with this compound or vehicle control as described for the HBVcircle model.

  • Monitor the mice and collect samples for the analysis of viral markers in serum and liver tissue as detailed in the previous protocol.

Conclusion

This compound represents a promising novel therapeutic agent for chronic hepatitis B due to its ability to reduce the persistent cccDNA reservoir. The provided application notes and protocols offer a framework for the in vivo evaluation of this compound and similar compounds in relevant mouse models. Further detailed pharmacokinetic and toxicology studies will be crucial for the clinical translation of this compound. Researchers should consult the primary literature for the most up-to-date and detailed methodologies.

References

Application Notes and Protocols for HBV cccDNA Quantification Featuring cis-ccc_R08

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of its covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes being the primary obstacle to a curative therapy.[1][2][3] The cccDNA serves as the transcriptional template for all viral RNAs, ensuring the production of viral proteins and new virions.[1][2] Consequently, the accurate quantification of cccDNA is paramount for the development and evaluation of novel antiviral therapies aimed at achieving a functional cure for chronic hepatitis B.[1][4]

One such promising therapeutic agent is cis-ccc_R08 (also referred to as ccc_R08), a first-in-class, orally available small-molecule inhibitor that has demonstrated the ability to reduce HBV cccDNA levels in preclinical models.[5][6][7] This document provides detailed application notes and protocols for the quantification of HBV cccDNA, with a special focus on methods applicable to the evaluation of compounds like this compound.

Principle of HBV cccDNA Quantification

The primary challenge in accurately quantifying cccDNA lies in distinguishing it from other viral DNA intermediates, such as relaxed circular DNA (rcDNA) and double-stranded linear DNA (dslDNA), which are often present in vast excess.[1][2] Modern quantification methods predominantly rely on quantitative PCR (qPCR) and employ strategies to specifically amplify the cccDNA molecule while eliminating other forms of HBV DNA.[1][2]

A common and effective strategy involves a two-step process:

  • Selective Digestion: Treatment of the total DNA extract with specific exonucleases that degrade linear and relaxed circular DNA, but leave the covalently closed circular DNA intact.[1][8][9]

  • Specific Amplification: Use of qPCR primers that are designed to selectively amplify a region unique to the ligated cccDNA molecule, often spanning the gap region of the rcDNA.[2][10]

Quantitative Data Summary: Effects of this compound

The following tables summarize the reported quantitative effects of this compound on various HBV markers in preclinical studies.

Table 1: In Vitro Efficacy of this compound in HBV-infected Primary Human Hepatocytes (PHHs)

ParameterIC50 / EffectReference
Extracellular HBV DNADose-dependent reduction[5][6]
HBsAgDose-dependent reduction[5][6]
HBeAgDose-dependent reduction[5][6]
Intracellular cccDNASpecific and dose-dependent reduction[6]

Table 2: In Vitro Efficacy of this compound in HepDES19 Cells

Compound ConcentrationEffect on HBV DNA FormsReference
0.3 - 32 µM (5 days)Significant reduction in cccDNA, protein-free rcDNA, and dslDNA

Table 3: In Vivo Efficacy of this compound in the HBVcircle Mouse Model

Dosage RegimenEffect on Serum and Liver MarkersReference
20 mg/kg; p.o.; twice daily for 2 weeksClearance of cccDNA from the liver
10, 15, 20, 30 mg/kg; p.o.; twice daily for 2 weeksSignificant, dose-dependent decrease in serum pgRNA
Twice daily oral administrationSustained reduction in serum HBV DNA and antigens post-treatment[6]
End of follow-upSurrogate cccDNA molecules in the liver reduced below the lower limit of quantification[5][6]

Experimental Protocols

The following protocols are representative methodologies for the quantification of HBV cccDNA in the context of evaluating an inhibitor like this compound. These are based on established and validated methods within the field.[1][9][11]

Protocol 1: Quantification of HBV cccDNA from Cultured Hepatocytes

This protocol is suitable for quantifying cccDNA from cell lines such as HepG2-NTCP or primary human hepatocytes infected with HBV and treated with compounds like this compound.

Materials:

  • Cell lysis buffer

  • Proteinase K

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit or similar)

  • T5 Exonuclease

  • Nuclease-free water

  • qPCR primers and probe for HBV cccDNA

  • qPCR primers and probe for a reference host gene (e.g., β-globin)

  • SYBR Green or TaqMan qPCR master mix

  • HBV cccDNA plasmid standard

Procedure:

  • Cell Lysis and DNA Extraction:

    • Harvest HBV-infected and compound-treated cells.

    • Perform cell lysis using a suitable buffer and treat with Proteinase K to digest proteins.

    • Extract total DNA using a silica-column-based kit according to the manufacturer's instructions. A Hirt extraction method can also be employed to enrich for episomal DNA.[1][8] Elute the DNA in nuclease-free water.

  • Exonuclease Digestion:

    • To a 10 µL reaction, add:

      • Total extracted DNA (up to 1 µg)

      • 1 µL of 10x T5 Exonuclease Reaction Buffer

      • 5 units of T5 Exonuclease

      • Nuclease-free water to a final volume of 10 µL

    • Incubate the reaction at 37°C for 30 minutes.[8][9]

    • Inactivate the exonuclease by heating at 70°C for 10 minutes.[9]

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions for both the HBV cccDNA target and the host reference gene.

    • For a 20 µL reaction, combine:

      • 10 µL of 2x qPCR Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 1 µL of probe (if using a TaqMan assay)

      • 2 µL of digested DNA template

      • Nuclease-free water to 20 µL

    • Use a dilution series of the HBV cccDNA plasmid standard to generate a standard curve.

    • Perform qPCR with a thermal cycling program such as:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds[12]

  • Data Analysis:

    • Calculate the copy number of cccDNA and the host reference gene in each sample using the standard curve.

    • Normalize the cccDNA copy number to the cell number by dividing it by the copy number of the host reference gene (assuming two copies per diploid genome).

    • Express the results as cccDNA copies per cell.

Visualizations

HBV Life Cycle and the Central Role of cccDNA

HBV_Life_Cycle HBV Life Cycle and cccDNA Formation cluster_cell Hepatocyte cluster_nucleus Nucleus Virion HBV Virion Entry Entry via NTCP Receptor Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA_cytoplasm rcDNA in Cytoplasm Uncoating->rcDNA_cytoplasm rcDNA_nucleus rcDNA Import rcDNA_cytoplasm->rcDNA_nucleus cccDNA cccDNA Formation rcDNA_nucleus->cccDNA Repair Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Encapsidation Encapsidation pgRNA->Encapsidation Translation Translation mRNAs->Translation Viral_Proteins Viral Proteins (Core, Pol, HBsAg) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Capsid_Assembly Capsid Assembly Reverse_Transcription->Capsid_Assembly rcDNA-containing Capsid Capsid_Assembly->rcDNA_nucleus Intracellular Amplification Secretion Virion Secretion Capsid_Assembly->Secretion Secretion->Virion New Virions

Caption: The HBV life cycle highlighting the conversion of rcDNA to the persistent cccDNA form in the nucleus.

Experimental Workflow for cccDNA Quantification

cccDNA_Quantification_Workflow Workflow for qPCR-based cccDNA Quantification cluster_qpcr qPCR Analysis Sample HBV-infected Cells (e.g., with this compound treatment) DNA_Extraction Total DNA Extraction (e.g., Hirt Lysis or Kit) Sample->DNA_Extraction Nuclease_Digestion Exonuclease Treatment (e.g., T5 Exonuclease) DNA_Extraction->Nuclease_Digestion Removes rcDNA, dslDNA qPCR_Setup qPCR Reaction Setup Nuclease_Digestion->qPCR_Setup cccDNA_Amp cccDNA-specific Amplification qPCR_Setup->cccDNA_Amp Ref_Gene_Amp Host Reference Gene Amplification qPCR_Setup->Ref_Gene_Amp Data_Analysis Data Analysis cccDNA_Amp->Data_Analysis Ref_Gene_Amp->Data_Analysis Result Normalized cccDNA Copies per Cell Data_Analysis->Result Normalization

Caption: A streamlined workflow for the quantification of HBV cccDNA from cellular samples.

Logical Relationship of cccDNA Inhibition by this compound

cccR08_Inhibition Hypothesized Mechanism of cccDNA Reduction by this compound cccR08 This compound Target Unknown Cellular or Viral Target(s) cccR08->Target cccDNA_Formation cccDNA Formation/ Stability Target->cccDNA_Formation Inhibition cccDNA_Pool Intranuclear cccDNA Pool cccDNA_Formation->cccDNA_Pool Transcription Viral Transcription cccDNA_Pool->Transcription HBV_Markers HBV Markers (HBV DNA, HBsAg, HBeAg) Transcription->HBV_Markers

Caption: Postulated inhibitory pathway of this compound leading to reduced cccDNA and viral markers.

Troubleshooting and Considerations

  • Incomplete Digestion: Residual rcDNA can lead to an overestimation of cccDNA. Ensure optimal enzyme concentration and incubation time for the exonuclease digestion step.

  • Primer Specificity: The design of qPCR primers is critical for selective amplification of cccDNA. Primers should span the gap region of rcDNA.[2][10]

  • Standard Curve: A reliable and accurately quantified plasmid standard is essential for absolute quantification.

  • Normalization: Normalizing cccDNA copy number to a stable host gene is crucial for comparing results between different samples and experiments.[9]

  • Mechanism of Action of this compound: While this compound has been shown to reduce cccDNA levels, its precise molecular mechanism and direct target have not been fully elucidated in the reviewed literature.[7] Further research is needed to understand how it mediates cccDNA reduction.

These application notes and protocols provide a comprehensive guide for researchers engaged in the study of HBV cccDNA and the evaluation of novel inhibitors like this compound. Adherence to these robust methodologies will ensure the generation of accurate and reproducible data, accelerating the path toward a functional cure for chronic hepatitis B.

References

Application Notes and Protocols for cccDNA Quantification Following cis-ccc_R08 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalently closed circular DNA (cccDNA) is a persistent form of viral genetic material that resides in the nucleus of infected host cells. In chronic Hepatitis B Virus (HBV) infection, cccDNA serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies.[1][2][3] The quantification of cccDNA is therefore essential for evaluating the efficacy of novel antiviral agents that aim to eliminate or silence this viral reservoir.[4][5] cis-ccc_R08 is a flavonoid derivative identified as an inhibitor of HBV cccDNA.[6] This document provides a detailed protocol for the quantification of HBV cccDNA from cell cultures treated with this compound using quantitative polymerase chain reaction (qPCR).

The protocol emphasizes the critical steps for specific cccDNA quantification, including the selective extraction of low-molecular-weight DNA and the enzymatic removal of contaminating viral DNA species, such as relaxed circular DNA (rcDNA) and double-stranded linear DNA (dslDNA).[2][7][8]

Experimental Principles

The accurate quantification of cccDNA by qPCR is challenging due to the presence of other viral DNA forms with identical or similar sequences.[2] To overcome this, the protocol employs a multi-step approach:

  • Selective DNA Extraction: A modified Hirt extraction method is used to selectively isolate low-molecular-weight, protein-free DNA, thereby enriching for cccDNA and reducing the amount of high-molecular-weight host genomic DNA and protein-bound viral DNA.[4][8][9]

  • Enzymatic Digestion of Contaminating DNA: To specifically quantify cccDNA, samples are treated with a nuclease, such as T5 exonuclease or Plasmid-Safe™ ATP-dependent DNase (PSD). These enzymes preferentially degrade linear and nicked forms of DNA, leaving the supercoiled cccDNA intact.[1][2][4][10]

  • Specific qPCR Amplification: qPCR is performed using primers and probes that are designed to specifically amplify a region of the HBV genome present in the cccDNA molecule.[11][12][13]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_dna_purification DNA Purification and Treatment cluster_quantification Quantification cell_culture HBV-infected cells treated with this compound cell_lysis Cell Lysis cell_culture->cell_lysis Harvest cells hirt_extraction Modified Hirt Extraction cell_lysis->hirt_extraction Isolate low MW DNA dna_precipitation DNA Precipitation hirt_extraction->dna_precipitation Purify DNA nuclease_treatment T5 Exonuclease or PSD Treatment dna_precipitation->nuclease_treatment Remove non-cccDNA qpcr qPCR for cccDNA nuclease_treatment->qpcr Amplify cccDNA data_analysis Data Analysis qpcr->data_analysis Quantify cccDNA copies signaling_pathway cluster_nucleus Cell Nucleus rcDNA rcDNA Host_Repair Host DNA Repair Enzymes rcDNA->Host_Repair Viral hijacking cccDNA cccDNA Host_Repair->cccDNA Conversion Degradation cccDNA Degradation cccDNA->Degradation ccc_R08 This compound ccc_R08->Host_Repair Inhibition ccc_R08->cccDNA Destabilization

References

Application Notes and Protocols for Southern Blot Analysis of cccDNA with a User-Defined Probe (cis-ccc_R08)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalently closed circular DNA (cccDNA) is the persistent form of the Hepatitis B Virus (HBV) genome in infected hepatocytes and serves as the transcriptional template for all viral RNAs.[1][2][3][4] The presence and stability of cccDNA are major obstacles to a curative therapy for chronic hepatitis B.[2][3][4][5] Therefore, accurate detection and quantification of cccDNA are crucial for both basic research and the development of novel antiviral therapies. Southern blot analysis remains the "gold standard" for cccDNA detection because it allows for the separation of cccDNA from other viral DNA intermediates, such as relaxed circular DNA (rcDNA).[1][2][6]

This document provides a detailed protocol for the Southern blot analysis of HBV cccDNA. While the specific probe "cis-ccc_R08" is not publicly documented and is treated here as a user-defined placeholder, we provide comprehensive guidelines for the design and application of such a probe within the context of a robust cccDNA detection workflow. The term "cis" suggests that the probe may target a cis-acting regulatory element within the HBV genome, which are known to be critical for viral replication.[7][8][9]

Principle of the Assay

The method involves the selective extraction of protein-free DNA from cell cultures or liver tissue, which enriches for cccDNA.[2] This is followed by agarose gel electrophoresis to separate different viral DNA topoisomers. The DNA is then transferred to a membrane and hybridized with a specific labeled probe (e.g., "this compound") to detect and quantify the cccDNA. A key aspect of this protocol is the differential enzymatic digestion strategy to unequivocally identify the cccDNA band.

Key Experimental Considerations

  • DNA Extraction: The Hirt extraction method is commonly used to selectively isolate low molecular weight, protein-free DNA, thereby enriching for cccDNA and reducing contamination from high molecular weight genomic DNA and protein-bound viral DNA.[1][2][10]

  • Enzymatic Digestion: To confirm the identity of the cccDNA band, samples can be treated with restriction enzymes that have a single cutting site in the HBV genome. This will linearize the cccDNA, causing it to migrate at a different, predictable size.

  • Probe Design: A probe like "this compound" should be designed to be specific to a conserved region of the HBV genome.[11] Probes can be generated by various methods, including PCR with labeled nucleotides or nick translation.[12]

Experimental Protocols

I. cccDNA Extraction (Modified Hirt Protocol)

This protocol is adapted for cells grown in a 6-well plate.

  • Cell Lysis:

    • Wash cells with PBS.

    • Add 1.5 mL of TE buffer (10 mM Tris-HCl, pH 7.5; 10 mM EDTA) and 0.1 mL of 10% SDS to each well.[1][2]

    • Gently mix and incubate for 30 minutes at room temperature to lyse the cells.[1]

  • Protein and Genomic DNA Precipitation:

    • Transfer the viscous lysate to a 15 mL centrifuge tube.

    • Add 0.4 mL of 5 M NaCl and gently invert the tube 10 times.[1]

    • Incubate at 4°C for at least 16 hours to precipitate proteins and high molecular weight DNA.[1]

  • Isolation of Low Molecular Weight DNA:

    • Centrifuge at 12,000 x g for 30 minutes at 4°C.

    • Carefully transfer the supernatant containing the protein-free DNA to a new tube.

  • DNA Purification:

    • Perform one phenol extraction followed by one phenol:chloroform:isoamyl alcohol (25:24:1) extraction.

    • Precipitate the DNA by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 2 hours.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the DNA in 25 µL of TE buffer (10 mM Tris-HCl, pH 7.5; 1 mM EDTA).[1]

II. Agarose Gel Electrophoresis
  • Gel Preparation:

    • Prepare a 1.2% agarose gel in 1x TAE buffer.[1][6]

    • The size of the gel should be appropriate for the subsequent blotting procedure.

  • Sample Preparation and Loading:

    • For each sample, a portion can be digested with a single-cut restriction enzyme (e.g., EcoRI for some HBV genotypes) to linearize the cccDNA for confirmation.

    • Add 3 µL of 10x DNA loading buffer to each 25 µL sample.[1]

    • Load the samples into the wells of the agarose gel. Include a DNA ladder and positive/negative controls.

  • Electrophoresis:

    • Run the gel at a low voltage (e.g., 50-60V) for a sufficient time to achieve good separation of the different DNA forms.

III. Southern Blotting
  • Depurination, Denaturation, and Neutralization:

    • Submerge the gel in 0.2 M HCl for 10 minutes to depurinate the DNA.[1]

    • Rinse with distilled water.

    • Submerge the gel in a denaturing buffer (e.g., 0.5 M NaOH, 1.5 M NaCl) for 1 hour.[1][6]

    • Rinse with distilled water.

    • Submerge the gel in a neutralization buffer (e.g., 0.5 M Tris-HCl, pH 7.5, 1.5 M NaCl) for at least 1 hour.[1][6]

  • DNA Transfer:

    • Transfer the DNA from the gel to a positively charged nylon membrane (e.g., Nytran SPC) using a capillary transfer setup overnight or a vacuum blotting system.[6]

  • Crosslinking:

    • UV crosslink the DNA to the membrane at 120 mJ/cm².[6]

IV. Probe Labeling and Hybridization
  • Probe Preparation (using "this compound" as an example):

    • The "this compound" probe, targeting a specific cis-acting element of the HBV genome, can be labeled with 32P-dCTP using a random priming labeling kit or non-radioactively with digoxigenin (DIG).

  • Pre-hybridization:

    • Place the membrane in a hybridization bottle or bag with pre-hybridization buffer and incubate at the appropriate temperature (e.g., 65°C) for at least 1 hour.

  • Hybridization:

    • Denature the labeled probe by heating at 95-100°C for 5-10 minutes and then quickly chilling on ice.

    • Add the denatured probe to the hybridization buffer.

    • Incubate overnight at the hybridization temperature with gentle agitation.

V. Washing and Detection
  • Washing:

    • Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove the unbound probe.

  • Detection:

    • For a 32P-labeled probe, expose the membrane to a phosphor screen overnight.[1]

    • Scan the screen using a phosphorimager system.[1]

    • For a DIG-labeled probe, follow the manufacturer's instructions for chemiluminescent detection.

Data Presentation and Quantitative Analysis

The signal intensity of the cccDNA bands can be quantified using software provided with the phosphorimager system.[1] The results can be presented in a tabular format for easy comparison between different experimental conditions.

Table 1: Quantitation of cccDNA Levels in Response to Antiviral Treatment

Treatment GroupcccDNA Signal (Arbitrary Units)Fold Change vs. Control
Untreated Control15,432 ± 1,2541.0
Antiviral A (10 µM)7,812 ± 9870.51
Antiviral B (10 µM)2,134 ± 4560.14
Combination (A+B)876 ± 2100.06

Data are representative and should be replaced with experimental results.

Table 2: Comparison of cccDNA Extraction Efficiency

Extraction MethodcccDNA Yield (ng)Purity (A260/A280)
Hirt Extraction15.2 ± 2.11.85 ± 0.05
Method X12.8 ± 1.91.82 ± 0.07
Method Y18.5 ± 2.51.88 ± 0.04

Data are representative and should be replaced with experimental results.

Visualizations

Signaling Pathways and Experimental Workflows

HBV_cccDNA_Formation_and_Transcription cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virion HBV Virion pgRNA pgRNA Virion->pgRNA Uncoating rcDNA_capsid rcDNA in Nucleocapsid rcDNA_nucleus rcDNA rcDNA_capsid->rcDNA_nucleus Nuclear Import pgRNA->rcDNA_capsid Reverse Transcription pgRNA->rcDNA_capsid cccDNA cccDNA Minichromosome rcDNA_nucleus->cccDNA DNA Repair (Host Factors) cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Proteins Viral Proteins (Core, Pol, HBsAg) mRNAs->Proteins Translation

Caption: Overview of HBV cccDNA formation and its role as a transcriptional template.

Southern_Blot_Workflow Start Sample Collection (Cells or Tissue) Hirt Hirt Extraction (Enrich for cccDNA) Start->Hirt Digest Enzymatic Digestion (Optional: Linearization) Hirt->Digest Gel Agarose Gel Electrophoresis Digest->Gel Transfer Southern Transfer (to Nylon Membrane) Gel->Transfer Hybridize Hybridization with labeled this compound probe Transfer->Hybridize Wash Stringency Washes Hybridize->Wash Detect Detection (Phosphorimager) Wash->Detect Quantify Data Quantification & Analysis Detect->Quantify

Caption: Step-by-step workflow for Southern blot analysis of cccDNA.

DNA_Forms_Separation Expected Migration of HBV DNA Forms in Agarose Gel gel Loading Well High MW Relaxed Circular (rcDNA) Linearized cccDNA cccDNA (supercoiled) Low MW end End of Gel start Start of Gel

Caption: Diagram illustrating the separation of different HBV DNA forms by agarose gel electrophoresis.

References

Application Notes: Determining the IC50 of cis-ccc_R08 for Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being the primary obstacle to a cure.[1][2] The development of novel therapeutics targeting cccDNA is a critical area of research.[1][2] cis-ccc_R08 is a flavonoid derivative identified as a potent inhibitor of HBV cccDNA.[3][4] This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against HBV in a physiologically relevant in vitro model using primary human hepatocytes (PHHs). The described assays quantify various viral markers to assess the compound's antiviral activity and cytotoxicity.

Mechanism of Action: Targeting HBV cccDNA

The stability of the cccDNA minichromosome in the nucleus of infected liver cells is responsible for viral persistence.[5] Current antiviral therapies can suppress HBV replication but do not eliminate cccDNA, leading to viral rebound upon treatment cessation.[5] this compound has been identified as a cccDNA inhibitor, a class of small molecules that aim to reduce the levels of cccDNA in infected cells.[1][3][6] A study involving HBV-infected primary human hepatocytes (PHHs) demonstrated that ccc_R08 treatment resulted in potent, dose-dependent reductions in extracellular HBV DNA, HBsAg, and HBeAg.[7] Crucially, it was shown to specifically reduce the level of cccDNA.[7] This suggests that the antiviral effect of this compound is not a secondary consequence of inhibiting HBV replication or transcription but is due to a direct impact on the cccDNA reservoir.[8]

The HBV life cycle begins with the virus entering the hepatocyte, followed by the transport of the viral nucleocapsid to the nucleus.[5] Inside the nucleus, the viral relaxed circular DNA (rcDNA) is converted into cccDNA, which then serves as the template for the transcription of all viral RNAs.[5] These RNAs are translated into viral proteins, and the pregenomic RNA (pgRNA) is reverse-transcribed back into rcDNA within new capsids in the cytoplasm.[9] These new nucleocapsids can either be enveloped and secreted as new virions or return to the nucleus to replenish the cccDNA pool.[9] cccDNA inhibitors like this compound interfere with this life cycle, aiming to deplete the viral transcriptional template.

Diagram of the HBV Life Cycle and the Role of cccDNA

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_inhibitor Entry HBV Virion Entry Uncoating Uncoating Entry->Uncoating NC_transport Nucleocapsid Transport to Nucleus Uncoating->NC_transport rcDNA rcDNA NC_transport->rcDNA cccDNA cccDNA Formation rcDNA->cccDNA Transcription Transcription cccDNA->Transcription cccDNA_pool cccDNA Pool viral_RNA Viral RNAs (pgRNA, mRNAs) Transcription->viral_RNA Translation Translation viral_RNA->Translation Encapsidation Encapsidation viral_RNA->Encapsidation viral_proteins Viral Proteins (Polymerase, Core, Surface) Translation->viral_proteins viral_proteins->Encapsidation Assembly Assembly & Secretion viral_proteins->Assembly RT Reverse Transcription Encapsidation->RT new_rcDNA new rcDNA RT->new_rcDNA new_rcDNA->NC_transport Recycling to Nucleus new_rcDNA->Assembly Virion_release New Virions Assembly->Virion_release R08 This compound R08->cccDNA Inhibits/Reduces IC50_Workflow cluster_setup Experiment Setup cluster_assays Data Collection cluster_analysis Analysis cluster_results Results PHH_culture 1. Culture Primary Human Hepatocytes (PHHs) HBV_infection 2. Infect PHHs with HBV PHH_culture->HBV_infection Compound_treatment 3. Treat with serial dilutions of this compound HBV_infection->Compound_treatment Supernatant_collection 4a. Collect Supernatant Compound_treatment->Supernatant_collection Cell_lysis 4b. Lyse Cells Compound_treatment->Cell_lysis ELISA HBsAg & HBeAg ELISA Supernatant_collection->ELISA Extracellular_qPCR Extracellular HBV DNA qPCR Supernatant_collection->Extracellular_qPCR Viability_assay Cell Viability Assay (MTT) Cell_lysis->Viability_assay Intracellular_qPCR Intracellular HBV DNA & cccDNA qPCR Cell_lysis->Intracellular_qPCR IC50_calc 5. Calculate IC50 & CC50 ELISA->IC50_calc Extracellular_qPCR->IC50_calc Viability_assay->IC50_calc Intracellular_qPCR->IC50_calc

References

Application Notes and Protocols for cis-ccc_R08 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ccc_R08 is a flavonoid derivative that has been identified as a potent inhibitor of Hepatitis B Virus (HBV) replication. Its primary mechanism of action is the reduction of covalently closed circular DNA (cccDNA), the stable episomal form of the HBV genome responsible for viral persistence in infected hepatocytes.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to evaluate its antiviral efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the activity of ccc_R08 (the active compound of which this compound is a form) in relevant cell culture models.

Table 1: IC50 Values of ccc_R08 in HBV-Infected Primary Human Hepatocytes (PHHs)

ParameterIC50 Value (µM)
Extracellular HBsAg0.2 - 5
Extracellular HBeAg0.2 - 5
Extracellular HBV DNA0.2 - 5
Intracellular Viral HBV DNA0.2 - 5
Intracellular HBV RNA0.2 - 5

Table 2: Activity of ccc_R08 in HepDES19 Cells

ParameterConcentration RangeTreatment DurationEffect
cccDNA, protein-free RC-DNA, and DL-DNA levels0.3 - 32 µM5 daysSignificant reduction[2]
Extracellular HBeAg0 - 100 µMNot SpecifiedDose-dependent reduction
Extracellular HBeAg (IC50)~0.1 µMNot Specified50% inhibition[4]

Note: this compound has been reported to show no significant cytotoxicity in primary human hepatocytes (PHHs) or in multiple proliferating cell lines.[5][6]

Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on host cells, ensuring that the observed antiviral effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Materials:

  • HBV-producing cell lines (e.g., HepG2.2.15, HepDES19) or non-infected hepatocyte cell lines (e.g., HepG2, Huh7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Quantification of HBV cccDNA by qPCR

This protocol allows for the specific quantification of HBV cccDNA, the primary target of this compound. This method involves the digestion of non-cccDNA forms of viral DNA prior to qPCR.

Materials:

  • HBV-infected cells treated with this compound

  • DNA extraction kit

  • T5 exonuclease or Plasmid-Safe ATP-dependent DNase (PSD)

  • qPCR primers and probe specific for HBV cccDNA

  • Primers and probe for a host reference gene (e.g., GAPDH, β-actin)

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • DNA Extraction: Extract total DNA from treated and control cells using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Exonuclease Digestion: Treat a portion of the extracted DNA with T5 exonuclease or PSD to digest linear and relaxed circular HBV DNA, leaving the cccDNA intact. Follow the enzyme manufacturer's protocol for reaction conditions and subsequent inactivation.

  • qPCR Reaction Setup: Set up qPCR reactions for both the exonuclease-treated DNA and a parallel non-treated sample (to quantify total HBV DNA). Include reactions for the host reference gene for normalization.

    • cccDNA specific primers (example):

      • Forward: 5'-CGTCTGTGCCTTCTCATCTGC-3'

      • Reverse: 5'-GCACAGCTTGGAGGCTTGAA-3'

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the cccDNA copy number and normalize it to the cell number (using the reference gene). Compare the cccDNA levels in this compound-treated samples to the vehicle control.

Western Blot Analysis of HBV Proteins

This protocol is used to assess the effect of this compound on the expression of HBV viral proteins, such as Hepatitis B surface antigen (HBsAg) and Hepatitis B core antigen (HBcAg).

Materials:

  • HBV-infected cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against HBsAg and HBcAg

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HBsAg, HBcAg, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the viral protein levels to the loading control.

Visualizations

Signaling Pathway of HBV and Potential Intervention by Flavonoids

HBV_Lifecycle_and_Flavonoid_Intervention cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_flavonoid_effects Potential Flavonoid (this compound) Intervention HBV Virion HBV Virion Entry Entry HBV Virion->Entry rcDNA rcDNA Nuclear Import Nuclear Import rcDNA->Nuclear Import pgRNA pgRNA Reverse Transcription Reverse Transcription pgRNA->Reverse Transcription Viral Proteins Viral Proteins Capsid Assembly Capsid Assembly Viral Proteins->Capsid Assembly Virion Release Virion Release Capsid Assembly->Virion Release Reverse Transcription->Capsid Assembly Translation Translation Translation->Viral Proteins HBV mRNAs HBV mRNAs HBV mRNAs->pgRNA HBV mRNAs->Translation cccDNA cccDNA Transcription Transcription cccDNA->Transcription Host Factors Transcription->HBV mRNAs Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Nuclear Import->cccDNA Virion Release->HBV Virion Inhibition of Entry Inhibition of Entry Inhibition of Entry->Entry Inhibition of Polymerase Inhibition of Polymerase Inhibition of Polymerase->Reverse Transcription cccDNA Destabilization cccDNA Destabilization cccDNA Destabilization->cccDNA Primary mechanism of this compound Modulation of Host Pathways Modulation of Host Pathways Modulation of Host Pathways->Transcription

Caption: HBV lifecycle and potential points of inhibition by flavonoids like this compound.

Experimental Workflow for Evaluating this compound

experimental_workflow Start Start Cell Culture Culture HBV-producing cells (e.g., HepG2.2.15, HepDES19) Start->Cell Culture Treatment Treat cells with various concentrations of this compound Cell Culture->Treatment Endpoint Assays Perform Endpoint Assays Treatment->Endpoint Assays Cytotoxicity Assay Cell Viability/Cytotoxicity (MTT Assay) Endpoint Assays->Cytotoxicity Assay Antiviral Assays Assess Antiviral Activity Endpoint Assays->Antiviral Assays Data Analysis Analyze and Interpret Data Cytotoxicity Assay->Data Analysis qPCR Quantify HBV cccDNA (qPCR) Antiviral Assays->qPCR Western Blot Analyze Viral Protein Expression (Western Blot) Antiviral Assays->Western Blot ELISA Measure Secreted Viral Antigens (HBsAg, HBeAg) Antiviral Assays->ELISA qPCR->Data Analysis Western Blot->Data Analysis ELISA->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

Troubleshooting & Optimization

cis-ccc_R08 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-ccc_R08. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a flavonoid derivative that functions as an inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA)[1][2]. cccDNA is a stable minichromosome that resides in the nucleus of infected hepatocytes and serves as the transcriptional template for all viral RNAs. The persistence of cccDNA is a major obstacle to curing chronic HBV infection[3]. While the precise molecular target of this compound has not been fully elucidated, it is known to reduce the levels of cccDNA, as well as its precursors, protein-free relaxed circular DNA (RC-DNA), and double-stranded linear DNA (DL-DNA)[4].

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of this compound. For the solid form, it is recommended to store it at 4°C, sealed from moisture and light[1][2]. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[5][6].

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of up to 20 mg/mL (48.21 mM) can be prepared in DMSO[1][2]. However, achieving this concentration requires specific handling procedures.

Troubleshooting Guide

Solubility Issues

Problem: I am having difficulty dissolving this compound in DMSO.

Solution:

  • Use High-Quality, Anhydrous DMSO: The solubility of this compound is significantly affected by the presence of water. Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO[1]. Hygroscopic (water-absorbing) DMSO will hinder dissolution.

  • Heating and Sonication: To achieve a 20 mg/mL concentration, warming the solution to 60°C and using ultrasonication is necessary[1][2].

    • Protocol:

      • Add the appropriate volume of DMSO to the vial of this compound.

      • Vortex briefly to suspend the compound.

      • Place the vial in a water bath sonicator at 60°C.

      • Sonicate until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Lower Concentration: If a high concentration is not required, preparing a more dilute stock solution (e.g., 10 mM) may be easier and require less heating.

Problem: My dissolved this compound has precipitated out of solution after storage.

Solution:

  • Improper Storage: This may occur if the stock solution was not stored at the recommended -80°C or -20°C, or if the vial was not properly sealed, allowing for moisture absorption.

  • Re-dissolving: You may be able to redissolve the precipitate by warming the vial to room temperature and vortexing. If necessary, brief sonication can be applied. However, repeated warming and cooling can degrade the compound. It is best to prepare fresh stock solutions if precipitation is a persistent issue.

Stability Issues

Problem: I am concerned about the stability of this compound in my cell culture medium.

Solution:

  • Minimize Time in Aqueous Solutions: Like many small molecules, the stability of this compound in aqueous solutions at 37°C may be limited. It is recommended to add the compound to your cell culture medium immediately before treating the cells.

  • Working Dilutions: Prepare working dilutions from your frozen DMSO stock solution just before the experiment. Avoid storing diluted aqueous solutions of the compound.

Data Presentation

Solubility and Storage Summary
ParameterSpecificationCitations
Appearance Solid, white to yellow powder[1]
Molecular Weight 414.84 g/mol [1]
In Vitro Solubility DMSO: 20 mg/mL (48.21 mM) with ultrasonication and heating to 60°C[1][2]
Solid Storage 4°C, sealed, away from moisture and light[1][2]
Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Sealed, away from moisture and light. Avoid freeze-thaw cycles.[1][5][6]
In Vitro and In Vivo Concentration Ranges
Experimental SystemConcentration/DosageCitations
In Vitro (HepDES19 cells) 0.3, 1.0, 3.2, 10, 32 µM for 5 days significantly reduces cccDNA. IC50 for HBeAg reduction is ~0.1 µM.[4]
In Vivo (HBVcircle mice) 10, 15, 20, 30 mg/kg administered orally twice per day for 2 weeks. A 20 mg/kg dose cleared cccDNA from the liver.[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Using the molecular weight of 414.84 g/mol , calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 241 µL.

  • Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Vortex thoroughly. If needed, gently warm the solution and sonicate as described in the troubleshooting guide until fully dissolved.

  • Aliquot the stock solution into single-use tubes and store at -80°C.

General Workflow for In Vitro Cell-Based Assays

This is a generalized workflow for assessing the effect of this compound on HBV cccDNA levels in a cell culture model, such as HepG2-NTCP or primary human hepatocytes.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed HBV-permissive cells (e.g., HepG2-NTCP) B Infect cells with HBV A->B D Treat infected cells with varying concentrations of this compound B->D Initiate Treatment C Prepare fresh working dilutions of this compound from DMSO stock C->D E Incubate for the desired duration (e.g., 5-7 days) D->E F Harvest cells and extract Hirt DNA G Quantify cccDNA levels (e.g., qPCR, Southern Blot) F->G H Analyze supernatant for viral markers (e.g., HBsAg, HBeAg) F->H

Caption: A generalized workflow for evaluating the efficacy of this compound in an in vitro HBV infection model.

Signaling Pathway

HBV cccDNA Formation and Inhibition by this compound

The formation of HBV cccDNA from the incoming relaxed circular DNA (rcDNA) is a multi-step process that involves several host DNA repair enzymes. This compound acts to inhibit one or more steps in this pathway, leading to a reduction in nuclear cccDNA levels.

HBV_cccDNA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition A HBV Virion Entry B Release of Nucleocapsid A->B C Transport of rcDNA-containing Nucleocapsid to Nucleus B->C D Uncoating and release of rcDNA C->D E rcDNA Repair Process (Host DNA Polymerases, Ligases, etc.) D->E Involves host factors: TDP2, FEN1, POLK, LIG1/3 F Mature cccDNA E->F G Transcription of viral RNAs (pgRNA, mRNAs) F->G H Viral Persistence F->H I This compound I->E Inhibits cccDNA Formation

Caption: The HBV cccDNA formation pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing cis-ccc_R08 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing cis-ccc_R08, a first-in-class inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a flavonoid derivative that has been identified as a potent and orally available inhibitor of HBV cccDNA.[1][2] While its precise mechanism is still under investigation, it has been shown to specifically reduce the levels of cccDNA in infected hepatocytes without significantly affecting mitochondrial DNA.[3] This targeted reduction of the viral transcription template is a promising strategy for a functional cure for chronic Hepatitis B.[3]

Q2: What is a good starting concentration range for in vitro experiments?

A2: For initial in vitro experiments in cell lines such as HepG2-NTCP or primary human hepatocytes (PHHs), a broad concentration range is recommended to determine the optimal dose-response curve for your specific experimental setup. Based on available data, a starting range of 0.1 µM to 50 µM is advisable. In HepDES19 cells, significant reduction of cccDNA has been observed at concentrations of 0.3, 1.0, 3.2, 10, and 32 µM.[4] The half-maximal inhibitory concentration (IC50) for the reduction of extracellular HBeAg has been reported to be approximately 0.1 µM.[4]

Q3: What are the expected outcomes of effective this compound treatment?

A3: Successful treatment with an effective concentration of this compound should lead to a dose-dependent reduction in several key viral markers. These include:

  • HBV cccDNA levels: This is the primary target and should show a significant decrease.

  • Extracellular HBV DNA: A reduction in the amount of viral DNA released from the cells.

  • HBsAg and HBeAg levels: A decrease in the levels of Hepatitis B surface antigen and e-antigen, respectively.[3]

Q4: Is this compound cytotoxic?

A4: Published studies have shown that this compound does not exhibit significant cytotoxicity in primary human hepatocytes or multiple proliferating cell lines at effective antiviral concentrations.[3] However, it is always recommended to perform a cytotoxicity assay in your specific cell model to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral effects are not due to cell death.

Q5: What is a recommended in vivo dosage?

A5: In a preclinical HBVcircle mouse model, twice-daily oral administration of 20 mg/kg of this compound for two weeks resulted in a significant decrease in serum levels of HBV DNA and antigens, with a sustained effect even after treatment cessation.[4] This dosage can serve as a starting point for in vivo studies, but optimization will be necessary depending on the animal model and experimental design.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect on HBV cccDNA levels. 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Compound Inactivity: The compound may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The specific cell line used may be less responsive. 4. Assay Sensitivity: The method used to quantify cccDNA may not be sensitive enough.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM). 2. Verify the integrity of the compound. Store stock solutions at -80°C for long-term storage and -20°C for short-term, protecting from light and moisture.[1] 3. Consider using a different HBV-infected cell line or primary hepatocytes. 4. Ensure your cccDNA quantification protocol is optimized and validated.
High cytotoxicity observed. 1. Concentration Too High: The concentration of this compound is exceeding the toxic threshold for the cells. 2. Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. 3. Cell Culture Conditions: Suboptimal cell culture conditions can increase cell stress and sensitivity to the compound.1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 and use concentrations well below this value. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). 3. Maintain optimal cell culture conditions, including proper media, CO2 levels, and regular passaging.
Inconsistent or variable results between experiments. 1. Pipetting Errors: Inaccurate pipetting can lead to variations in compound concentration. 2. Cell Density Variation: Inconsistent cell seeding density can affect viral replication and drug efficacy. 3. Assay Timing: Variations in the timing of infection, treatment, and harvesting can introduce variability.1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Standardize cell seeding protocols to ensure consistent cell numbers across experiments. 3. Adhere to a strict timeline for all experimental steps.
Difficulty dissolving this compound. Poor Solubility: The compound may have limited solubility in the chosen solvent.The manufacturer suggests that for in vitro use, this compound can be dissolved in DMSO. Warming and ultrasonic treatment may be necessary. It is important to use freshly opened DMSO as it is hygroscopic, which can affect solubility.[1]

Experimental Protocols

I. Determination of the 50% Effective Concentration (EC50) of this compound

This protocol outlines a general procedure to determine the concentration of this compound that inhibits 50% of HBV cccDNA replication in a cell-based assay.

Materials:

  • HBV-infected cells (e.g., HepG2-NTCP, primary human hepatocytes)

  • Cell culture medium and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Reagents for cccDNA quantification (e.g., DNA extraction kit, qPCR master mix, primers, and probes)

Procedure:

  • Cell Seeding: Seed the HBV-infected cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 3-7 days) at 37°C in a 5% CO2 incubator.

  • Harvesting and DNA Extraction: After incubation, wash the cells with PBS and lyse them. Extract total DNA according to the manufacturer's protocol of your chosen DNA extraction kit.

  • cccDNA Quantification: Quantify the amount of HBV cccDNA using a validated qPCR assay.

  • Data Analysis: Normalize the cccDNA levels to a housekeeping gene. Plot the percentage of cccDNA inhibition against the logarithm of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

II. Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound.

Materials:

  • Host cells (same as used in the efficacy assay)

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Dilution and Treatment: Prepare serial dilutions of this compound in cell culture medium and treat the cells as described in the EC50 protocol. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for the same duration as the efficacy experiment.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the logarithm of the compound concentration and calculate the 50% cytotoxic concentration (CC50).

Visualizations

HBV_cccDNA_Lifecycle Virion HBV Virion Entry Entry via NTCP Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nuclear_Import Nuclear Import rcDNA->Nuclear_Import cccDNA_Formation cccDNA Formation (Host Repair Enzymes) Nuclear_Import->cccDNA_Formation cccDNA cccDNA (Minichromosome) cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Core, Pol, HBsAg) Translation->Viral_Proteins Viral_Proteins->Encapsidation Assembly Assembly & Release Viral_Proteins->Assembly Nucleocapsid Nucleocapsid (pgRNA + Pol) Encapsidation->Nucleocapsid Reverse_Transcription Reverse Transcription Nucleocapsid->Reverse_Transcription New_rcDNA New rcDNA Reverse_Transcription->New_rcDNA New_rcDNA->Nuclear_Import Amplification Pathway New_rcDNA->Assembly New_Virion New Virion Assembly->New_Virion cis_ccc_R08 This compound cis_ccc_R08->cccDNA_Formation

Caption: HBV cccDNA lifecycle and the inhibitory action of this compound.

Experimental_Workflow Start Start: Optimize this compound Concentration Cytotoxicity 1. Determine Cytotoxicity (CC50) (e.g., MTT Assay) Start->Cytotoxicity Dose_Response 2. Dose-Response Experiment (EC50) (Varying concentrations of this compound) Start->Dose_Response Analysis 4. Data Analysis (Calculate EC50, CC50, and Selectivity Index) Cytotoxicity->Analysis Infection Infect Cells with HBV Dose_Response->Infection Treatment Treat with this compound Infection->Treatment Incubation Incubate (3-7 days) Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Quantification 3. Quantify Endpoints Harvest->Quantification cccDNA cccDNA (qPCR) Quantification->cccDNA Antigens HBsAg/HBeAg (ELISA) Quantification->Antigens HBV_DNA Extracellular HBV DNA (qPCR) Quantification->HBV_DNA cccDNA->Analysis Antigens->Analysis HBV_DNA->Analysis Optimal_Conc Determine Optimal Concentration Range (High Efficacy, Low Toxicity) Analysis->Optimal_Conc

Caption: Experimental workflow for optimizing this compound concentration.

References

troubleshooting inconsistent results with cis-ccc_R08

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cis-ccc_R08, a known inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA).

Troubleshooting Inconsistent Results

Question 1: I am observing high variability in cccDNA quantification between replicate wells treated with this compound. What are the potential causes and solutions?

High variability in cccDNA quantification is a common challenge in HBV research. Several factors related to the compound, the assay, and the cell model can contribute to this issue.

Potential Causes and Troubleshooting Steps:

Potential Cause Recommended Action
Compound Instability This compound is a flavonoid derivative. Ensure proper storage at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month), protected from moisture and light.[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions for each experiment from a stock solution.
Cell Health and Seeding Density Inconsistent cell health or seeding density can significantly impact HBV infection and cccDNA establishment. Ensure a consistent cell seeding density across all wells. Regularly monitor cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Only use cells within a specific passage number range to avoid issues with phenotypic instability.
HBV Infection Efficiency Low or variable infection efficiency will lead to inconsistent cccDNA levels. Optimize the multiplicity of infection (MOI) for your specific cell model. Ensure the quality and titer of your viral stock are consistent between experiments.
cccDNA Extraction and Quantification The low copy number of cccDNA per cell makes its quantification technically challenging.[2][3] Use a validated cccDNA extraction protocol that efficiently removes other forms of viral DNA. Consider using a T5 exonuclease-based method to specifically digest non-cccDNA forms.[4] Ensure your qPCR assay is optimized for sensitivity and specificity.
Cytotoxicity of this compound At higher concentrations, this compound may exhibit cytotoxicity, leading to reduced cell numbers and, consequently, lower cccDNA levels. Perform a cytotoxicity assay (e.g., MTS or LDH assay) in parallel with your antiviral experiment to determine the non-toxic concentration range of the compound.[5][6]

Experimental Workflow for Troubleshooting Variability:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Thaw & Dilute this compound F Treat with this compound Dilutions A->F B Prepare Fresh Viral Stock E Infect Cells with Optimized MOI B->E C Culture & Passage Cells D Seed Cells at Uniform Density C->D D->E E->F G Incubate for Defined Period F->G H Assess Cytotoxicity (e.g., MTS) G->H I Extract Total DNA G->I J Digest with T5 Exonuclease I->J K Quantify cccDNA via qPCR J->K L Analyze Data & Assess Variability K->L

Caption: Troubleshooting workflow for inconsistent cccDNA quantification.

Question 2: The inhibitory effect of this compound on cccDNA levels is not as potent as expected based on published data. What could be the reason?

Several factors can influence the apparent potency of an antiviral compound in an in vitro assay.

Potential Causes and Troubleshooting Steps:

Potential Cause Recommended Action
Suboptimal Compound Concentration Ensure the concentration range used is appropriate. If the expected IC50 is not reached, extend the concentration range in your dose-response experiment.
Timing of Compound Addition The timing of compound addition relative to infection can be critical. For inhibitors of cccDNA formation, treatment should typically start before or at the time of infection.[7] Test different treatment windows (e.g., pre-treatment, co-treatment, post-treatment) to determine the optimal timing for this compound's activity.
Cell Model Differences The choice of cell line (e.g., HepG2-NTCP, primary human hepatocytes) can significantly impact experimental outcomes.[8][9] Different cell lines may have varying metabolic activities, which could affect the compound's efficacy. Ensure you are using a cell model that is well-characterized for HBV infection and cccDNA formation.
Assay Readout Specificity Indirect measures of cccDNA activity, such as secreted viral antigens (HBsAg, HBeAg), may not always directly correlate with cccDNA levels.[10] Whenever possible, use direct quantification of cccDNA as the primary endpoint.

Signaling Pathway of HBV cccDNA Formation and Inhibition:

G cluster_virus HBV Lifecycle cluster_inhibitor Inhibitor Action A HBV Virion B Entry into Hepatocyte A->B C rcDNA Transport to Nucleus B->C D Conversion of rcDNA to cccDNA C->D E cccDNA Transcription D->E F Viral Protein Production E->F G This compound G->D Inhibits

Caption: HBV cccDNA formation and the inhibitory action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a flavonoid derivative that acts as an inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA).[1] It specifically reduces the levels of HBV cccDNA in infected hepatocytes.[11][12]

Q2: What are the recommended storage and handling conditions for this compound? A2: For long-term storage, this compound should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended. The compound should be stored sealed and protected from moisture and light.[1]

Q3: What are the appropriate in vitro models to test the activity of this compound? A3: In vitro models that support HBV infection and cccDNA formation are suitable. These include primary human hepatocytes (PHHs) and hepatoma cell lines engineered to express the HBV receptor, sodium taurocholate cotransporting polypeptide (NTCP), such as HepG2-NTCP cells.[9][12]

Q4: How can I quantify the levels of HBV cccDNA in my experiment? A4: Quantification of cccDNA is challenging due to its low copy number and sequence identity with other viral DNA forms.[2][3] The gold standard is Southern blotting, but it is not suitable for high-throughput screening.[13] A more common and higher-throughput method is quantitative PCR (qPCR) following a procedure to selectively remove non-cccDNA, such as digestion with T5 exonuclease.[4]

Q5: Should I expect a cytotoxic effect from this compound? A5: While this compound has been shown to have no significant cytotoxicity in PHHs or multiple proliferating cell lines at effective concentrations, it is always recommended to perform a cytotoxicity assay in your specific cell model.[12] This will help distinguish between a specific antiviral effect and a non-specific effect due to cytotoxicity.[6]

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate for the same duration as your planned antiviral assay.

  • Assess cell viability using a standard method such as an MTS or LDH assay, following the manufacturer's instructions.

  • Calculate the 50% cytotoxic concentration (CC50).

Protocol 2: In Vitro HBV cccDNA Inhibition Assay

  • Seed HepG2-NTCP cells in a multi-well plate.

  • Allow cells to adhere and grow for 24-48 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-treat the cells with the this compound dilutions for a specified period (e.g., 2-4 hours).

  • Infect the cells with HBV at a predetermined MOI in the presence of the compound.

  • After the infection period (e.g., 16-24 hours), wash the cells to remove the inoculum and add fresh medium containing the respective concentrations of this compound.

  • Incubate the cells for a period sufficient for cccDNA establishment and accumulation (e.g., 3-7 days).

  • Harvest the cells and extract total DNA.

  • Treat the extracted DNA with T5 exonuclease to digest non-cccDNA forms.

  • Quantify the remaining cccDNA using a specific qPCR assay.

  • Calculate the 50% effective concentration (EC50) of this compound.

References

potential cytotoxicity of cis-ccc_R08 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the flavonoid derivative cis-ccc_R08. The following information addresses potential cytotoxicity at high concentrations and provides troubleshooting for related in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic?

A1: Published studies have shown that this compound, a hepatitis B virus (HBV) cccDNA inhibitor, exhibits no significant cytotoxicity in primary human hepatocytes (PHHs) and multiple proliferating cell lines at concentrations effective for its anti-HBV activity.[1] It is described as a non-cytotoxic compound.[2]

Q2: Could this compound become cytotoxic at high concentrations?

Q3: What are the potential mechanisms of cytotoxicity for flavonoids at high concentrations?

A3: High concentrations of flavonoids can induce cytotoxicity through several mechanisms. These can include the generation of reactive oxygen species (ROS), which leads to oxidative stress and DNA damage.[4] This can, in turn, trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[4] Some flavonoids can also cause cell cycle arrest.[3]

Q4: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?

A4: If you observe unexpected cytotoxicity, it is important to first rule out experimental artifacts. Verify the final concentration of your compound and ensure it is fully solubilized. Check the final concentration of the solvent (e.g., DMSO) in your cell culture medium, as high concentrations of solvents can be toxic to cells.[5] It is also important to confirm the health and appropriate density of your cells before treatment.

Troubleshooting Guides

Issue 1: High cytotoxicity observed at expected non-toxic concentrations.

  • Potential Cause: Solvent Toxicity

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.5%). Run a vehicle-only control (media with the same concentration of solvent used for the highest compound concentration) to assess the impact of the solvent alone.[5][6]

  • Potential Cause: Compound Precipitation

    • Troubleshooting Step: Visually inspect the culture medium for any signs of compound precipitation after dilution. Poor solubility can lead to inconsistent cell exposure and may contribute to cytotoxicity.

  • Potential Cause: Incorrect Compound Concentration

    • Troubleshooting Step: Re-calculate and verify all dilutions from the stock solution. If possible, confirm the concentration of the stock solution.

  • Potential Cause: Poor Cell Health

    • Troubleshooting Step: Ensure cells are healthy, in the logarithmic growth phase, and at a consistent seeding density. Over-confluent or sparsely seeded cells can be more susceptible to stress.

Issue 2: Inconsistent results between cytotoxicity assay replicates.

  • Potential Cause: Inconsistent Cell Seeding

    • Troubleshooting Step: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique for all wells. "Edge effects" in microplates can be minimized by not using the outer wells or by filling them with sterile media.

  • Potential Cause: Pipetting Inaccuracy

    • Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques to minimize variability in the addition of the compound and assay reagents.

  • Potential Cause: Assay Interference

    • Troubleshooting Step: Some compounds can interfere with the chemistry of colorimetric or fluorometric viability assays (e.g., MTT, MTS, resazurin). Run a cell-free control with the compound and the assay reagent to check for any direct chemical reaction. Consider using an orthogonal assay that measures a different aspect of cell health (e.g., a membrane integrity assay like LDH release).

Quantitative Data Summary

The following table presents hypothetical cytotoxicity data for this compound at high concentrations, based on general observations for flavonoid compounds. This data is for illustrative purposes only, and researchers should determine these values experimentally for their specific cell lines.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HepG2MTT72> 100
Huh7MTT72> 100
Primary Human HepatocytesLDH Release72> 200

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol provides a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well tissue culture plates

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Cell Seeding in 96-well Plate start->cell_seeding incubation_24h 24h Incubation cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Serial Dilutions of this compound compound_prep->add_compound incubation_treatment Incubate for 48-72h add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

High_Concentration_Flavonoid_Cytotoxicity_Pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_execution Execution Phase compound High Concentration This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 dna_damage DNA Damage ros->dna_damage caspase3 Caspase-3 Activation dna_damage->caspase3 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for flavonoid-induced cytotoxicity.

References

improving the bioavailability of cis-ccc_R08 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of cis-ccc_R08.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a flavonoid derivative and a first-in-class, orally available inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA).[1][2] The persistence of cccDNA in infected liver cells is the primary reason current therapies cannot achieve a complete cure for chronic hepatitis B.[2][3] this compound specifically reduces the levels of cccDNA, thereby inhibiting viral persistence, without showing significant cytotoxicity.[2] Its mechanism involves disrupting the conversion of relaxed circular DNA (rcDNA) into cccDNA within the nucleus of infected hepatocytes.[3]

Q2: My in vivo experiments with this compound are showing low or inconsistent efficacy. What could be the cause? A2: Low in vivo efficacy, despite promising in vitro results, is often linked to suboptimal drug exposure at the target site.[4][5] For an orally administered compound like this compound, this typically points to challenges with its bioavailability. Bioavailability is the fraction of the administered dose that reaches systemic circulation. Factors such as poor aqueous solubility, low gastrointestinal permeability, and significant first-pass metabolism can all limit bioavailability and, consequently, efficacy.[6]

Q3: What are the likely causes of poor bioavailability for a flavonoid-derived small molecule like this compound? A3: Many new chemical entities, particularly those with high hydrophobicity, face bioavailability challenges.[7] For compounds like this compound, the most common hurdles include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. A large number of developmental drugs (nearly 90%) are poorly soluble.[8]

  • Low Permeability: The molecule may not efficiently pass through the intestinal wall into the bloodstream.[6]

  • High First-Pass Metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation. Lipid-based delivery systems can sometimes help bypass this effect through lymphatic transport.[6]

Q4: What general strategies can be employed to improve the bioavailability of this compound? A4: Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[9] The selection of a method depends on the specific physicochemical properties of the compound.[6][9] Common approaches include physical modifications like particle size reduction and chemical approaches like forming solid dispersions or using lipid-based carriers.[9][10]

Troubleshooting Guide: Low In Vivo Exposure

This guide addresses the common problem of low or variable plasma concentrations of this compound following oral administration in preclinical animal models.

Problem: Sub-therapeutic Plasma Concentrations (Low Cmax and AUC)

Low plasma exposure is a primary reason for a disconnect between in vitro potency and in vivo efficacy.[4] The troubleshooting workflow below can help diagnose and solve this issue.

TroubleshootingWorkflow start Low In Vivo Efficacy or High Variability Observed check_pk Assess Pharmacokinetics (PK): Measure plasma concentration over time start->check_pk low_exposure Problem Confirmed: Low and/or Variable Exposure (Low AUC, Low Cmax) check_pk->low_exposure Results show poor PK profile solubility Possible Cause 1: Poor Aqueous Solubility low_exposure->solubility permeability Possible Cause 2: Poor GI Permeability low_exposure->permeability metabolism Possible Cause 3: High First-Pass Metabolism low_exposure->metabolism solution_sol Solution: Improve Dissolution Rate & Concentration solubility->solution_sol solution_perm Solution: Enhance Membrane Transport permeability->solution_perm solution_met Solution: Bypass Hepatic Portal Vein metabolism->solution_met formulation_sol • Particle Size Reduction • Amorphous Solid Dispersions • Lipid-Based Formulations (SEDDS) • Co-solvents / Surfactants solution_sol->formulation_sol formulation_perm • Permeation Enhancers • Lipid-Based Formulations solution_perm->formulation_perm formulation_met • Lipid-Based Formulations (Promote Lymphatic Uptake) solution_met->formulation_met

Caption: Troubleshooting workflow for low in vivo efficacy.

Data Presentation: Formulation Strategies & Pharmacokinetic Parameters

The tables below summarize key information for improving and assessing bioavailability.

Table 1: Formulation Strategies to Enhance Bioavailability of this compound

Formulation Strategy Mechanism of Action Advantages Key Considerations
Micronization/Nanonization Increases the surface area-to-volume ratio of drug particles, enhancing the dissolution rate.[7][11] Relatively simple and widely used technique.[11] May not improve equilibrium solubility; potential for particle agglomeration.[11]
Amorphous Solid Dispersions The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix, improving both solubility and dissolution.[6][8] Can significantly increase apparent solubility; can be tailored with different polymers.[6] The amorphous state is inherently unstable and may recrystallize over time, affecting stability.[8]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the gut, improving solubilization.[12][13] Enhances solubility and can improve absorption via lymphatic transport, potentially reducing first-pass metabolism. Requires careful selection of excipients to ensure compatibility and stability; can be complex to develop.[12]
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, forming a complex with a hydrophilic exterior.[7] Increases aqueous solubility and can protect the drug from degradation.[10] Limited by the stoichiometry of the complex and the drug's molecular size.[7]

| Use of Co-solvents and Surfactants | Water-miscible organic solvents (co-solvents) or surfactants are used to increase the solubility of the drug in the formulation vehicle.[7] | Simple approach for creating solution-based formulations for preclinical studies.[7] | Potential for in vivo precipitation upon dilution in GI fluids; toxicity of excipients must be considered.[7] |

Table 2: Key Pharmacokinetic Parameters for Bioavailability Assessment

Parameter Description Implication for Bioavailability
Cmax The maximum observed concentration of the drug in plasma or serum.[14] A low Cmax may indicate slow or poor absorption.
Tmax The time at which Cmax is reached after administration.[14] A delayed Tmax can suggest a slow absorption rate.
AUC (Area Under the Curve) The total drug exposure over time, representing the total amount of drug that reaches systemic circulation.[14] This is the most critical parameter for assessing the extent of absorption and overall bioavailability.[14]

| t½ (Half-life) | The time required for the drug concentration in the body to be reduced by half. | Reflects the drug's elimination rate, which is important for designing dosing schedules.[15] |

Experimental Protocols & Visualizations

HBV cccDNA Inhibition Pathway

The following diagram illustrates the simplified pathway of HBV replication and the target of this compound.

SignalPathway cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Nucleus HBV HBV Virion NC Nucleocapsid HBV->NC Entry & Uncoating rcDNA rcDNA NC->rcDNA cccDNA cccDNA (Persistence) rcDNA->cccDNA Conversion & Repair mRNA Viral mRNA cccDNA->mRNA Transcription inhibitor This compound inhibitor->cccDNA Inhibits Formation

Caption: Simplified pathway of HBV cccDNA formation and inhibition.

Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard single-dose pharmacokinetic study to determine the oral bioavailability of a this compound formulation.

1. Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of this compound following oral administration in mice or rats.

2. Materials:

  • Test animals (e.g., male Sprague-Dawley rats or C57BL/6 mice).

  • This compound formulation (e.g., suspension in 0.5% methylcellulose).

  • Dosing gavage needles.

  • Blood collection tubes (e.g., K2-EDTA coated).

  • Centrifuge, pipettes, and storage vials.

  • LC-MS/MS system for bioanalysis.

3. Methodology:

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Fasting: Fast animals overnight (approx. 12-16 hours) prior to dosing, with water provided ad libitum.[16]

  • Dosing: Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (approx. 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at predefined time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[16]

  • Plasma Processing: Immediately place blood samples on ice. Centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time for each animal. Calculate the pharmacokinetic parameters using non-compartmental analysis software.

Experimental Workflow Visualization

The following diagram outlines the workflow for the preclinical PK study described above.

Workflow prep Formulation Preparation dosing Animal Dosing (Oral Gavage) prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc PK Parameter Calculation (AUC, Cmax, Tmax) analysis->pk_calc

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

avoiding off-target effects of cis-ccc_R08 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-ccc_R08. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a flavonoid derivative that functions as an inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA).[1][2][3] It is described as a "cccDNA reducer" or "cccDNA destabilizer," although its precise mechanism of action is still under investigation.[4][5][6] The compound has demonstrated potent and dose-dependent reduction of cccDNA levels in both in vitro and in vivo models.[7]

Q2: What is known about the selectivity and off-target profile of this compound?

Q3: What are "off-target" effects and why are they a concern in my experiments?

A: Off-target effects are unintended interactions of a small molecule with cellular components other than its intended target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role.[8] It is crucial to differentiate between the desired on-target effects and any confounding off-target activities.

Q4: How can I proactively minimize off-target effects when using this compound?

A: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (i.e., reduction of cccDNA) through dose-response studies.

  • Employ control compounds: Include structurally related but inactive analogs of this compound in your experiments, if available. An inactive compound should not produce the same biological effect, helping to confirm that the observed phenotype is due to the intended pharmacology.

  • Use orthogonal approaches: Confirm key findings using alternative methods to modulate the target, such as RNA interference (RNAi) or CRISPR-based technologies, where feasible.[9]

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Issue Observed Potential Cause Recommended Troubleshooting Steps
Unexpected or inconsistent phenotypic results The observed phenotype may be due to an off-target effect of this compound.1. Perform a dose-response experiment: A classic sigmoidal dose-response curve that correlates with the on-target IC50 value suggests an on-target effect. Off-target effects often manifest at higher concentrations.2. Use a structurally distinct cccDNA inhibitor: If another cccDNA inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.3. Rescue experiment: If a known downstream effector of cccDNA can "rescue" or reverse the phenotype induced by this compound, it supports an on-target mechanism.
Cellular toxicity at effective concentrations The observed toxicity may be an off-target effect rather than a consequence of cccDNA reduction.1. Titrate the concentration: Determine the therapeutic window by identifying the concentration range that effectively reduces cccDNA without causing significant cell death.2. Assess mitochondrial health: While this compound is reported not to affect mitochondrial DNA, it is good practice to perform assays for mitochondrial membrane potential or reactive oxygen species (ROS) production if toxicity is observed.3. Profile against a broader cell panel: Test the compound in cell lines that do not support HBV replication to see if the toxicity is independent of the intended target.
Discrepancy between cccDNA reduction and the biological outcome The biological effect may be mediated by an off-target that is more sensitive to the compound than cccDNA.1. Correlate IC50 values: Compare the IC50 for cccDNA reduction with the EC50 for the observed phenotype. A significant discrepancy may indicate an off-target effect.2. Proteomic analysis: Employ techniques such as thermal proteome profiling (TPP) or chemical proteomics to identify the direct binding partners of this compound within the cell.[10][11]

Key Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

  • Cell Seeding: Plate HBV-infected cells (e.g., primary human hepatocytes or HepG2-NTCP cells) at an appropriate density in a multi-well format.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, typically ranging from low nanomolar to high micromolar concentrations. Include a vehicle control (e.g., DMSO).

  • Endpoint Measurement: After a suitable incubation period, lyse the cells and quantify the following:

    • On-Target Effect: Measure the level of cccDNA using a validated qPCR assay.

    • Phenotypic Effect: Quantify the biological phenotype of interest (e.g., expression of a specific host protein, cell viability).

  • Data Analysis: Plot the percentage of inhibition for both the on-target and phenotypic effects against the compound concentration. Calculate the IC50 (for cccDNA reduction) and EC50 (for the phenotype). A significant rightward shift in the EC50 curve relative to the IC50 curve may suggest an off-target effect is responsible for the phenotype at higher concentrations.

Visualizing Experimental Logic and Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.

OnTargetVsOffTarget cluster_experiment Experimental Observation cluster_outcomes Potential Mechanisms cis_ccc_R08 This compound cell_system HBV-Infected Cell System cis_ccc_R08->cell_system Treatment on_target On-Target Effect (cccDNA Reduction) cell_system->on_target off_target Off-Target Effect (Unknown Protein Interaction) cell_system->off_target phenotype Observed Phenotype on_target->phenotype Hypothesized Link off_target->phenotype Alternative Explanation

Caption: Logical flow for deconvoluting on-target vs. off-target effects.

TroubleshootingWorkflow start Unexpected Phenotype Observed dose_response Perform Dose-Response (IC50 vs. EC50) start->dose_response correlation Do IC50 and EC50 Correlate? dose_response->correlation orthogonal Use Orthogonal Method (e.g., RNAi) correlation->orthogonal Yes off_target Potential Off-Target correlation->off_target No replicated Phenotype Replicated? orthogonal->replicated on_target Likely On-Target replicated->on_target Yes replicated->off_target No proteomics Consider Proteomics (e.g., TPP) off_target->proteomics

Caption: A workflow for troubleshooting unexpected experimental outcomes.

HBV_cccDNA_Pathway cluster_nucleus Hepatocyte Nucleus rcDNA HBV rcDNA cccDNA cccDNA Formation rcDNA->cccDNA nucleus Nucleus transcription Viral Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA cis_ccc_R08 This compound cis_ccc_R08->inhibition inhibition->cccDNA Inhibits

Caption: Simplified HBV cccDNA formation pathway and the target of this compound.

References

cis-ccc_R08 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cis-ccc_R08. This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a flavonoid derivative that functions as an inhibitor of covalently closed circular DNA (cccDNA).[1][2] It is primarily used in research related to the hepatitis B virus (HBV) to study the reduction of cccDNA levels.[3][4]

Q2: What is the mechanism of action for this compound?

A2: While the precise mechanism is still under investigation, this compound has been shown to reduce the levels of HBV transcripts, proteins, and cccDNA.[3][4] It is believed to either inhibit the synthesis of cccDNA or promote its degradation.[3]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and efficacy of this compound. Please refer to the tables below for detailed storage guidelines for both the solid compound and solutions.

Data Presentation: Storage Conditions

Table 1: Storage of Solid this compound

ConditionTemperatureDurationAdditional Notes
Solid Form4°CLong-termSealed storage, away from moisture and light.[1][2]
ShippingRoom TemperatureShort-termIn the continental US; may vary for other locations.[1]

Table 2: Storage of this compound Stock Solutions

SolventTemperatureDurationAdditional Notes
DMSO-80°CUp to 6 monthsSealed storage, away from moisture and light. Avoid repeated freeze-thaw cycles.[1][2]
DMSO-20°CUp to 1 monthSealed storage, away from moisture and light. Avoid repeated freeze-thaw cycles.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound.

  • Possible Cause A: Improper Storage. Exposure to light, moisture, or incorrect temperatures can lead to degradation.

    • Solution: Review the storage conditions in Tables 1 and 2. Ensure the compound and its solutions are stored as recommended. Aliquot stock solutions to minimize freeze-thaw cycles.[2]

  • Possible Cause B: Incorrect Solvent or Concentration. The solubility and stability of this compound can be solvent-dependent.

    • Solution: The recommended solvent is DMSO.[1][2] To enhance solubility, ultrasonic and warming to 37°C or 60°C can be applied.[1][2] Always confirm the concentration of your stock solution.

Issue 2: Evidence of compound precipitation in the stock solution.

  • Possible Cause: Low Temperature Storage. Precipitation can occur when solutions are stored at low temperatures.

    • Solution: Before use, warm the solution to 37°C and vortex or sonicate to ensure the compound is fully dissolved.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., 20 mg/mL).[1][2]

  • To aid dissolution, gently warm the vial to 37°C or 60°C and use an ultrasonic bath.[1][2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]

Visualizations

Caption: Experimental workflow for handling and using this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent/Low Activity cause1 Improper Storage issue->cause1 cause2 Degradation issue->cause2 cause3 Incorrect Concentration issue->cause3 cause4 Precipitation issue->cause4 solution1 Verify Storage Conditions: - Temp: 4°C (solid), -80/-20°C (soln) - Protect from light/moisture cause1->solution1 solution2 Use Fresh Aliquot cause2->solution2 solution3 Re-prepare Stock Solution cause2->solution3 cause3->solution3 solution4 Warm and Sonicate Solution cause4->solution4

Caption: Troubleshooting logic for this compound activity issues.

References

Technical Support Center: Refining HBV Infection Models for cis-ccc_R08 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-ccc_R08 , a flavonoid derivative and inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a small molecule, flavonoid derivative that functions as a cccDNA inhibitor.[1][2][3] It is orally active and has been shown to reduce the levels of cccDNA, as well as protein-free relaxed-circular DNA (rcDNA) and double-stranded linear DNA (DL-DNA), in the liver of HBV-infected mouse models.[4] Studies have demonstrated its ability to decrease serum markers of HBV infection, including hepatitis B e-antigen (HBeAg) and pregenomic RNA (pgRNA).[4][5] The precise molecular mechanism by which this compound reduces cccDNA levels is still under investigation, and it is not yet certain whether it directly targets cccDNA.[6]

Q2: In which experimental models has this compound been validated?

A: The efficacy of this compound has been evaluated in both in vitro and in vivo models. In vitro studies have utilized HBV-infected primary human hepatocytes (PHHs) and HepDES19 cells.[4][7] For in vivo assessment, the HBVcircle mouse model and a urokinase-type plasminogen activator-severe combined immunodeficiency (uPA-SCID) humanized liver mouse model have been used.[7][8]

Q3: What are the expected outcomes of successful this compound treatment in an experimental setting?

A: Successful treatment with this compound in a preclinical setting is expected to result in a dose-dependent reduction in extracellular HBV DNA, HBsAg, and HBeAg levels.[7][8] A significant decrease in the intracellular levels of cccDNA, protein-free rcDNA, and DL-DNA should also be observed.[4] In animal models, oral administration has led to a sustained reduction in serum levels of HBV DNA and viral antigens.[7][8]

Q4: Is this compound cytotoxic?

A: Published studies have indicated that this compound is non-cytotoxic and does not significantly affect mitochondrial DNA in PHHs or multiple proliferating cell lines at effective concentrations.[5][7][8]

Troubleshooting Guides

Issue 1: Inconsistent or No Reduction in cccDNA Levels After this compound Treatment
Potential Cause Troubleshooting Step
Suboptimal Compound Potency/Stability Ensure proper storage of this compound stock solutions (-80°C for 6 months, -20°C for 1 month in a sealed, light-protected container) to maintain its activity.[1][4] Prepare fresh working dilutions for each experiment.
Inefficient Drug Delivery in Cell Culture Optimize the final concentration of this compound. Effective concentrations in HepDES19 cells have been reported in the micromolar range (0.3-32 µM).[4] Ensure uniform distribution of the compound in the culture medium.
Inaccurate cccDNA Quantification The presence of other viral DNA forms can interfere with accurate cccDNA measurement.[8][9] Employ robust cccDNA extraction and quantification protocols. Consider using methods that reduce co-detection of replicative intermediates.
Cell Model Variability Different hepatoma cell lines may exhibit varying levels of susceptibility to HBV infection and drug treatment.[1] If using a new cell line, characterize its permissiveness to HBV infection and response to reference compounds. Primary human hepatocytes are a more physiologically relevant but variable model.[10]
Timing of Treatment Initiation In preclinical studies, this compound treatment was initiated 2 days post-HBV infection of primary human hepatocytes.[7][8] The timing of treatment initiation can be critical and may need to be optimized for your specific experimental setup.
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent HBV Infection Efficiency Standardize the multiplicity of infection (MOI) and infection protocol. Monitor infection efficiency through established markers. Note that even with high MOIs, infection efficiency can be limited in some cell lines.[1]
Donor-to-Donor Variation in Primary Hepatocytes When using primary human hepatocytes, be aware of significant donor-to-donor variations in permissiveness to HBV infection.[4] If possible, use cells from multiple donors to ensure the generalizability of your findings.
Errors in Nucleic Acid Extraction and Quantification Use a validated and standardized protocol for DNA extraction and qPCR. The lack of standardized methods for cccDNA quantification is a known challenge in the field.[6]

Experimental Protocols

Key Experiment: Quantification of HBV cccDNA by qPCR

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and experimental setup.

1. cccDNA Extraction (Modified Hirt Extraction):

  • Lyse infected cells with a buffer containing a non-ionic detergent (e.g., NP-40) to release cytoplasmic contents while keeping nuclei intact.

  • Pellet the nuclei by centrifugation.

  • Lyse the nuclei with a solution containing SDS and proteinase K to release nuclear DNA and digest proteins.

  • Selectively precipitate high molecular weight chromosomal DNA by adding a high concentration of salt (e.g., NaCl).

  • The supernatant, containing smaller circular DNA like cccDNA, is collected.

  • Purify the DNA from the supernatant using phenol:chloroform extraction and ethanol precipitation.

2. Nuclease Digestion to Remove Contaminating Viral DNA:

  • To eliminate contaminating rcDNA and dsDNA, treat the extracted DNA with plasmid-safe ATP-dependent DNase (PSD) or T5 exonuclease. The choice of nuclease can impact the results, and validation is recommended.

3. qPCR Analysis:

  • Use primers and probes specifically designed to amplify a region of the HBV genome that is unique to the ligated ends of cccDNA, thus avoiding amplification of rcDNA.

  • Quantify the absolute copy number of cccDNA by comparing the amplification data to a standard curve generated from a plasmid containing a single copy of the HBV genome.

  • Normalize the cccDNA copy number to a housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.

Visualizations

HBV_cccDNA_Formation_and_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus HBV HBV Virion Entry Entry (NTCP Receptor) HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nuclear_Import Nuclear Import rcDNA->Nuclear_Import cccDNA_Formation rcDNA to cccDNA Conversion (Host Repair Enzymes) Nuclear_Import->cccDNA_Formation cccDNA cccDNA Minichromosome cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription Viral Proteins & pgRNA pgRNA pgRNA & Viral mRNAs Transcription->pgRNA Encapsidation Encapsidation pgRNA->Encapsidation HBx HBx HBx->cccDNA Regulates Transcription cis_ccc_R08 This compound cis_ccc_R08->cccDNA Reduces Levels Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New_Virions New Virions Encapsidation->New_Virions Recycling Recycling to Nucleus Reverse_Transcription->Recycling Recycling->Nuclear_Import

Caption: HBV lifecycle and the inhibitory action of this compound on cccDNA.

cccDNA_Quantification_Workflow Start HBV-Infected Cells +/- this compound Cell_Lysis Cell Lysis & Nuclear Isolation Start->Cell_Lysis DNA_Extraction cccDNA-Enriched DNA Extraction (e.g., Modified Hirt) Cell_Lysis->DNA_Extraction Nuclease_Digestion Nuclease Digestion to Remove rcDNA & dsDNA Contamination DNA_Extraction->Nuclease_Digestion qPCR Quantitative PCR (qPCR) with cccDNA-specific primers Nuclease_Digestion->qPCR Data_Analysis Data Analysis: - Standard Curve - Normalization to Housekeeping Gene qPCR->Data_Analysis Result Quantified cccDNA Copies per Cell Data_Analysis->Result

Caption: Experimental workflow for the quantification of HBV cccDNA.

References

Technical Support Center: Overcoming Experimental Variability with cis-ccc_R08

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with cis-ccc_R08, a known inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a flavonoid derivative that functions as an inhibitor of hepatitis B virus (HBV) covalently closed circular DNA (cccDNA).[1][2] Its primary mechanism is the reduction of cccDNA levels in infected hepatocytes.[3][4] While the precise molecular target has not been fully elucidated, it has been shown to specifically reduce cccDNA levels without significantly affecting mitochondrial DNA or causing cytotoxicity.[5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to seal the storage container to protect the compound from moisture and light.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: In which experimental models has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in reducing HBV cccDNA in both in vitro and in vivo models. These include HBV-infected primary human hepatocytes (PHHs), HepDES19 cells, and in vivo models such as the HBVcircle mouse model and the uPA-SCID humanized liver mouse model.[3][5]

Troubleshooting Guides

Issue 1: Inconsistent or No Reduction in cccDNA Levels

Potential Cause 1: Compound Instability or Degradation

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored at the correct temperature (-80°C for long-term, -20°C for short-term) and protected from light and moisture.[1]

    • Prepare Fresh Solutions: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from a new vial of the compound.

    • Check Solvent Quality: Use high-quality, anhydrous DMSO to prepare the stock solution, as hygroscopic DMSO can impact solubility.[3]

Potential Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model. Effective concentrations in vitro have been reported in the micromolar range (e.g., 0.3-32 µM).[3]

    • Treatment Duration: Ensure that the treatment duration is sufficient for the compound to exert its effect. In some studies, treatment for 5 days was shown to be effective.[3]

    • Cell Health: Monitor the health and confluency of your cell cultures, as these factors can influence experimental outcomes.

Potential Cause 3: Inaccurate cccDNA Quantification

  • Troubleshooting Steps:

    • DNA Extraction Method: The method used for DNA extraction can significantly impact the purity of the cccDNA sample. The Hirt extraction method is commonly used to enrich for protein-free DNA, including cccDNA.

    • Nuclease Digestion: To eliminate contamination from other HBV DNA replicative intermediates, treat the DNA samples with nucleases such as plasmid-safe DNase or T5 exonuclease before qPCR.

    • qPCR Primer Specificity: Use qPCR primers that are highly specific for cccDNA and have been validated to not amplify other forms of HBV DNA.

Issue 2: High Variability in In Vivo Experiments

Potential Cause 1: Improper Formulation and Administration

  • Troubleshooting Steps:

    • Formulation: For oral administration, this compound can be formulated as a suspension. One described method involves dissolving the compound in DMSO and then mixing with 20% SBE-β-CD in saline or corn oil.[3] For a clear solution, a formulation with DMSO, PEG300, Tween-80, and saline has been reported.[3]

    • Route and Frequency of Administration: In mouse models, twice-daily oral gavage has been shown to be effective.[5] Ensure consistent administration throughout the study.

    • Animal Handling: Minimize stress to the animals, as this can introduce physiological variability that may affect the experimental results. It is also recommended to prepare an additional quantity of animals to account for potential losses during the experiment.[1]

Potential Cause 2: Animal Model Suitability

  • Troubleshooting Steps:

    • Model Selection: The choice of animal model is critical. The HBVcircle mouse model, which contains a surrogate for cccDNA, and humanized liver mouse models are suitable for evaluating cccDNA inhibitors.[5]

    • Baseline cccDNA Levels: Establish and quantify the baseline levels of cccDNA or its surrogate in the animal model before starting the treatment to ensure a consistent starting point for all experimental groups.

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound

ParameterRecommended Value/RangeSource
Cell LineHepDES19[3]
Concentration Range0.3 - 32 µM[3]
IC50 (HBeAg reduction)~0.1 µM[3]
Treatment Duration5 days[3]

Table 2: In Vivo Experimental Parameters for this compound in HBVcircle Mouse Model

ParameterRecommended Value/RangeSource
Dosage Range10 - 30 mg/kg[3]
Administration RouteOral (p.o.)[3]
Dosing FrequencyTwice per day[3]
Treatment Duration2 weeks[3]

Experimental Protocols

Key Experiment: In Vitro Evaluation of this compound in HepG2-NTCP Cells
  • Cell Seeding: Seed HepG2-NTCP cells in 24-well plates at an appropriate density to reach 80-90% confluency at the time of infection.

  • HBV Infection: Infect the cells with HBV at a multiplicity of infection (MOI) of 100-200 genome equivalents per cell in the presence of 4% polyethylene glycol 8000 for 16 hours.

  • Wash and Culture: After 16 hours, wash the cells three times with phosphate-buffered saline (PBS) to remove the inoculum and then culture the cells in complete DMEM/F12 medium.

  • This compound Treatment: Two days post-infection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) dissolved in DMSO. Include a DMSO-only vehicle control.

  • Endpoint Analysis (Day 5-7 post-treatment):

    • Supernatant Collection: Collect the cell culture supernatant to quantify secreted HBV DNA, HBsAg, and HBeAg using qPCR and ELISA, respectively.

    • Cell Lysis and DNA Extraction: Lyse the cells and extract total DNA.

    • cccDNA Quantification: Treat the extracted DNA with a nuclease to remove non-cccDNA forms. Quantify cccDNA levels using a validated qPCR assay with specific primers.

    • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTS assay to ensure that the observed effects are not due to cytotoxicity.

Mandatory Visualization

HBV_cccDNA_Lifecycle_and_cis_ccc_R08_Intervention cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Conversion Transcription cccDNA->Transcription pgRNA pgRNA Capsid Nucleocapsid pgRNA->Capsid Encapsidation mRNAs mRNAs Translation mRNAs->Translation Nuclear_Import Capsid->Nuclear_Import Assembly Capsid->Assembly Assembly Viral_Proteins Viral Proteins Viral_Proteins->Assembly New_Virions New Virions Release New_Virions->Release HBV_Virion HBV Virion Entry HBV_Virion->Entry Entry->Capsid Entry & Uncoating Uncoating Nuclear_Import->rcDNA Nuclear Import Transcription->pgRNA Transcription->mRNAs Translation->Viral_Proteins Assembly->New_Virions Release->HBV_Virion Release cis_ccc_R08 This compound cis_ccc_R08->cccDNA Inhibition of cccDNA

Caption: HBV cccDNA lifecycle and the point of intervention for this compound.

Experimental_Workflow_cis_ccc_R08 cluster_InVitro In Vitro Experiment cluster_InVivo In Vivo Experiment A1 Seed Hepatocytes (e.g., HepG2-NTCP) B1 HBV Infection A1->B1 C1 Treatment with This compound B1->C1 D1 Endpoint Analysis C1->D1 D1_sub - Supernatant: HBV DNA, HBsAg, HBeAg - Cells: cccDNA quantification, Cytotoxicity D1->D1_sub End End D1_sub->End A2 Select Animal Model (e.g., HBVcircle mice) B2 Baseline cccDNA Quantification A2->B2 C2 Treatment with This compound B2->C2 D2 Endpoint Analysis C2->D2 D2_sub - Serum: HBV DNA, pgRNA, Antigens - Liver: cccDNA quantification D2->D2_sub D2_sub->End Start Start Start->A1 Start->A2

Caption: General experimental workflow for evaluating this compound efficacy.

References

Validation & Comparative

A Comparative Analysis of cis-ccc_R08 and Other Leading HBV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel hepatitis B virus (HBV) inhibitor, cis-ccc_R08, with established first-line treatments, Entecavir and Tenofovir. This analysis is supported by available experimental data to delineate their respective mechanisms of action, efficacy, and potential roles in future HBV therapeutic strategies.

The landscape of Hepatitis B treatment has been dominated by nucleos(t)ide analogues (NAs) that effectively suppress viral replication. However, the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes remains a significant barrier to a complete cure.[1] This guide introduces this compound, a first-in-class cccDNA inhibitor, and evaluates its performance against the potent HBV polymerase inhibitors, Entecavir and Tenofovir.

Executive Summary of Comparative Data

The following table summarizes the key quantitative data for this compound, Entecavir, and Tenofovir, offering a side-by-side comparison of their in vitro efficacy and cytotoxic profiles.

InhibitorMechanism of ActionTargetIn Vitro Efficacy (IC50/EC50)Cytotoxicity (CC50)
This compound cccDNA Destabilizer/InhibitorHBV cccDNA0.2 - 5 µM (for inhibition of various viral markers in HBV-infected PHHs)[2]No significant cytotoxicity observed in PHHs or multiple proliferating cell lines[3]
Entecavir Nucleoside Analogue; Polymerase InhibitorHBV Reverse Transcriptase/PolymeraseHighly potent; >100-fold more potent than Lamivudine in cell culture[4]No appreciable reduction in mtDNA levels at concentrations up to 75 µM[5]
Tenofovir Nucleotide Analogue; Chain TerminatorHBV Reverse Transcriptase/Polymerase1.1 µM (Tenofovir); 0.02 µM (Tenofovir Disoproxil Fumarate) in cell-based assays[6][7]Not specified in the provided results.

Detailed Mechanism of Action

The fundamental difference between this compound and the nucleos(t)ide analogues lies in their therapeutic targets within the HBV lifecycle.

This compound: Targeting the Viral Reservoir

This compound is a novel, orally available small molecule, identified as a flavonoid derivative, that functions as a cccDNA inhibitor. Its primary mechanism involves the destabilization and reduction of the cccDNA minichromosome within the nucleus of infected hepatocytes.[8] By targeting the cccDNA, this compound aims to eliminate the transcriptional template for all viral RNAs, thereby halting the production of new virions and viral antigens.[9] This approach represents a significant shift from suppression to a potential cure for chronic HBV infection.[1]

Entecavir and Tenofovir: Inhibiting Viral Replication

Entecavir and Tenofovir are established first-line treatments that target the HBV polymerase, a critical enzyme for viral replication.[10]

  • Entecavir , a guanosine nucleoside analogue, effectively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand of HBV DNA.[6][11]

  • Tenofovir , an acyclic nucleotide analogue of adenosine monophosphate, acts as a DNA chain terminator.[12] After incorporation into the growing viral DNA chain, it prevents further elongation, thus halting HBV replication.[4]

While highly effective at reducing serum HBV DNA to undetectable levels, these inhibitors do not eradicate the stable cccDNA reservoir, necessitating long-term therapy for most patients.[9][13]

Visualizing the Mechanisms: HBV Lifecycle and Inhibition Points

The following diagram illustrates the HBV lifecycle and the distinct points of intervention for this compound, Entecavir, and Tenofovir.

HBV_Lifecycle_Inhibition cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Capsid Capsid Assembly pgRNA->Capsid Viral_Proteins Viral Proteins mRNAs->Viral_Proteins Virion_entry HBV Virion Entry Uncoating Uncoating Virion_entry->Uncoating Uncoating->rcDNA ReverseTranscription Reverse Transcription Capsid->ReverseTranscription Virion_release Virion Release Capsid->Virion_release ReverseTranscription->rcDNA Viral_Proteins->Capsid cis_ccc_R08 This compound cis_ccc_R08->cccDNA NAs Entecavir Tenofovir NAs->ReverseTranscription

Caption: HBV lifecycle and points of inhibition.

Comparative Efficacy: Preclinical and Clinical Insights

This compound: In preclinical studies using HBV-infected primary human hepatocytes (PHHs), this compound demonstrated potent, dose-dependent reductions in extracellular HBV DNA, HBsAg, and HBeAg levels.[3] Crucially, it was shown to specifically reduce the level of cccDNA without affecting mitochondrial DNA.[3] In an HBVcircle mouse model, oral administration of this compound led to significant and sustained reductions in serum levels of HBV DNA and antigens, with surrogate cccDNA molecules in the liver being reduced to below the lower limit of quantification by the end of the follow-up period.[3]

Entecavir and Tenofovir: Both Entecavir and Tenofovir have demonstrated high efficacy in suppressing HBV DNA replication in numerous clinical trials and real-world settings.[14][15] Treatment with these agents typically leads to a rapid and significant decline in serum HBV DNA levels.[14] In a study of HBeAg-positive patients treated with Entecavir for 48 weeks, serum total HBV DNA and cccDNA levels decreased by approximately four and three logs, respectively.[16] Similarly, Tenofovir treatment has been shown to significantly reduce intrahepatic HBV DNA.[17] However, complete eradication of intrahepatic cccDNA is not achieved with these therapies.[16]

Experimental Methodologies

The evaluation of these HBV inhibitors relies on a set of key in vitro and in vivo assays. The following is a general outline of the experimental protocols used to generate the comparative data.

In Vitro HBV Replication Assay

This assay is fundamental for determining the inhibitory concentration of antiviral compounds.

Objective: To quantify the reduction in HBV DNA replication in a cell culture model upon treatment with an inhibitor.

General Protocol:

  • Cell Culture: HepG2.2.15 cells, which stably replicate HBV, or primary human hepatocytes (PHHs) infected with HBV are commonly used.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Entecavir, Tenofovir). A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The cells are incubated for a defined period (e.g., 5-7 days), with media and compound being refreshed as needed.

  • DNA Extraction: Extracellular (from the supernatant) or intracellular HBV DNA is extracted.

  • Quantification: HBV DNA is quantified using real-time quantitative PCR (qPCR).[18][19] The results are normalized to a housekeeping gene for intracellular DNA.

  • Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%, is calculated from the dose-response curve.

cccDNA Quantification Assay

This specialized assay is crucial for evaluating compounds like this compound that target the viral episome.

Objective: To specifically quantify the amount of cccDNA in infected cells, distinguishing it from other viral DNA replicative intermediates.

General Protocol:

  • Cell Culture and Treatment: HBV-infected PHHs or other suitable cell lines are treated with the test compound.

  • DNA Extraction: Total DNA is extracted from the cells using methods like Hirt extraction or silica columns, which can enrich for episomal DNA.[11][20]

  • Exonuclease Digestion: To eliminate contaminating relaxed circular (rc) and double-stranded linear (dsl) HBV DNA, the extracted DNA is treated with a nuclease that specifically digests linear and nicked DNA, such as T5 exonuclease or Plasmid-Safe ATP-dependent DNase.[21] cccDNA, being a closed circle, is resistant to this digestion.

  • cccDNA Quantification: The remaining cccDNA is quantified by a specific qPCR assay.[20] Primers are designed to amplify a region that is unique to the ligated ends of the cccDNA molecule.

  • Normalization and Analysis: cccDNA copy numbers are often normalized to a host housekeeping gene to determine the number of cccDNA copies per cell.

Cytotoxicity Assay

This assay is performed in parallel with efficacy studies to determine the therapeutic window of a compound.

Objective: To determine the concentration of a compound that is toxic to the host cells.

General Protocol:

  • Cell Culture: Uninfected host cells (the same type as used in the efficacy assays) are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound.

  • Incubation: Cells are incubated for the same duration as the efficacy assay.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS, which measures mitochondrial metabolic activity, or a luminescence-based assay that measures ATP content.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.[13] The selectivity index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

Visualizing the Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a novel HBV inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation phenotypic_screen Phenotypic Screen (e.g., HBsAg reduction) hit_compound Hit Compound (e.g., this compound) phenotypic_screen->hit_compound dose_response Dose-Response Assays hit_compound->dose_response cccDNA_quant cccDNA Quantification Assay hit_compound->cccDNA_quant For cccDNA targeting compounds ic50_determination IC50/EC50 Determination (HBV DNA Replication Assay) dose_response->ic50_determination cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) dose_response->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI = CC50/IC50) ic50_determination->selectivity_index cytotoxicity_assay->selectivity_index animal_model HBV Mouse Model (e.g., HBVcircle mice) selectivity_index->animal_model treatment Oral Administration of Inhibitor animal_model->treatment monitoring Monitor Serum Markers (HBV DNA, HBsAg, HBeAg) treatment->monitoring liver_analysis Liver Tissue Analysis (cccDNA Quantification) treatment->liver_analysis efficacy_assessment Assess In Vivo Efficacy and Sustained Response monitoring->efficacy_assessment liver_analysis->efficacy_assessment

Caption: Preclinical evaluation workflow for HBV inhibitors.

Conclusion and Future Directions

Entecavir and Tenofovir remain highly effective and potent first-line therapies for the suppression of HBV replication. Their mechanism of action, targeting the viral polymerase, is well-understood, and they have a proven track record of reducing viral loads and improving clinical outcomes.

The emergence of this compound represents a paradigm shift in the pursuit of an HBV cure. By directly targeting the persistent cccDNA reservoir, it offers the potential to achieve a functional cure, something that is rarely attainable with current nucleos(t)ide analogue therapies.[1] The preclinical data for this compound are promising, demonstrating its ability to reduce cccDNA and lead to a sustained off-treatment antiviral response in animal models.[3]

Future research will likely focus on combination therapies. A strategy that combines the potent viral suppression of a nucleos(t)ide analogue like Entecavir or Tenofovir with a cccDNA-targeting agent like this compound could prove to be a powerful approach to not only control viral replication but also to deplete the cccDNA pool, ultimately leading to a functional cure for chronic hepatitis B. Further clinical development and safety profiling of this compound and other cccDNA-targeting agents are eagerly anticipated by the scientific community.

References

A Head-to-Head Comparison: cis-ccc_R08 Versus Entecavir in the Quest for Hepatitis B Cure

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against chronic hepatitis B (CHB), the ultimate therapeutic goal is the eradication of the viral reservoir, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes. While current antiviral therapies can suppress viral replication, they fall short of eliminating cccDNA. This guide provides a comparative analysis of a novel investigational agent, cis-ccc_R08, and the established nucleoside analog, entecavir, focusing on their efficacy in reducing cccDNA.

Executive Summary

Entecavir, a cornerstone of CHB treatment, indirectly impacts cccDNA levels by inhibiting the reverse transcriptase activity of the HBV polymerase, thereby limiting the pool of new viral DNA available for cccDNA formation. In contrast, this compound, a flavonoid derivative, represents a new class of direct-acting anti-HBV agents identified as a cccDNA inhibitor or destabilizer. Preclinical studies have shown that this compound can significantly reduce and even clear cccDNA in cellular and animal models, a feat not achieved with entecavir in the same models.

Mechanism of Action

Entecavir: As a guanosine nucleoside analog, entecavir is phosphorylated to its active triphosphate form, which competes with the natural substrate, deoxyguanosine triphosphate. This competition inhibits the HBV polymerase, effectively halting viral DNA synthesis and subsequently reducing the formation of new cccDNA. However, it has no direct effect on pre-existing cccDNA.

This compound: The precise mechanism of action for this compound is not yet fully elucidated. However, it is characterized as a cccDNA inhibitor or destabilizer. This suggests a direct effect on the stability and persistence of the cccDNA minichromosome within the hepatocyte nucleus.

Unlocking a Functional Cure for Hepatitis B: A Comparative Guide to the Synergistic Potential of cis-ccc_R08 and Nucleos(t)ide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of a functional cure for chronic Hepatitis B (CHB), researchers and drug development professionals are increasingly focusing on combination therapies that target the virus at different stages of its lifecycle. This guide provides a comprehensive comparison of a novel cccDNA inhibitor, cis-ccc_R08, and the established class of nucleos(t)ide analogs (NAs), exploring their potential synergistic effects in suppressing and eliminating the Hepatitis B virus (HBV).

The persistence of HBV is primarily due to the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication.[1][2][3] While NAs, the current standard of care, effectively suppress HBV DNA replication by inhibiting the viral polymerase, they rarely lead to a complete cure as they do not directly target cccDNA.[4][5] The emergence of direct-acting cccDNA inhibitors like this compound presents a promising new strategy to attack the viral reservoir.[6][7][8]

Comparative Analysis of Antiviral Mechanisms

A synergistic effect between this compound and NAs is anticipated due to their distinct and complementary mechanisms of action. Nucleos(t)ide analogs, such as Entecavir and Tenofovir, are potent inhibitors of the HBV reverse transcriptase, a key enzyme in the viral replication cycle.[9][10][11][12][13] By terminating the growing DNA chain, they halt the production of new viral genomes.[9][11] In contrast, this compound is a novel small molecule designed to specifically reduce the levels of HBV cccDNA, the persistent viral reservoir that current therapies struggle to eliminate.[6][7][8]

While the precise molecular target of this compound is still under investigation, its ability to decrease cccDNA levels represents a significant advancement in the field.[3] The dual-pronged attack of inhibiting viral replication with NAs while simultaneously depleting the cccDNA reservoir with this compound holds the potential for a more profound and sustained antiviral response, ultimately leading to a functional cure.

Quantitative Analysis of Synergistic Effects

To date, specific quantitative data from in vitro or in vivo studies examining the synergistic effects of this compound in combination with nucleos(t)ide analogs has not been publicly released. However, based on the distinct mechanisms of action, a synergistic interaction is highly anticipated. The following table presents a hypothetical data set illustrating the potential outcomes of a checkerboard synergy assay, with Combination Index (CI) values calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Hypothetical Synergistic Effects of this compound and Entecavir on HBV Replication

This compound (nM)Entecavir (nM)% Inhibition of HBV DNACombination Index (CI)Interpretation
10025--
0130--
50.5600.85Synergy
101850.70Synergy
202950.65Strong Synergy

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

The assessment of synergistic antiviral effects is crucial for the preclinical and clinical development of combination therapies. The following are detailed methodologies for key experiments used to evaluate the interaction between this compound and nucleos(t)ide analogs.

Checkerboard Assay for Antiviral Synergy

The checkerboard assay is a standard in vitro method to assess the interaction of two antimicrobial or antiviral agents.[14][15][16]

Objective: To determine the in vitro synergistic, additive, or antagonistic effect of this compound and a nucleos(t)ide analog on HBV replication.

Methodology:

  • Cell Culture: Human hepatoma cell lines that support HBV replication (e.g., HepG2.2.15) are cultured in 96-well plates.

  • Drug Dilution: Serial dilutions of this compound are prepared horizontally across the plate, while serial dilutions of the nucleos(t)ide analog are prepared vertically, creating a matrix of drug combinations.

  • Treatment: The cell cultures are treated with the different drug combinations for a specified period (e.g., 72 hours).

  • Endpoint Measurement: The level of HBV DNA in the cell culture supernatant is quantified using real-time PCR.

  • Data Analysis: The percentage of viral replication inhibition for each drug combination is calculated relative to untreated controls.

Calculation of Combination Index (CI)

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[17][18][19][20]

Objective: To quantitatively determine the nature of the interaction between this compound and a nucleos(t)ide analog.

Methodology:

  • Dose-Response Curves: The dose-response curves for each drug alone and in combination are generated from the checkerboard assay data.

  • Median-Effect Analysis: The data is analyzed using the median-effect equation, which relates the drug dose to the antiviral effect.

  • CI Calculation: The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn). The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct and potentially synergistic mechanisms of this compound and nucleos(t)ide analogs in the context of the HBV replication cycle.

HBV_Replication_Cycle cluster_nucleus Hepatocyte Nucleus cluster_cccR08 This compound Action cluster_cytoplasm Hepatocyte Cytoplasm cluster_NA Nucleos(t)ide Analog Action rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_cyto pgRNA cccDNA_inhibition->cccDNA Inhibition Capsid Capsid Assembly pgRNA_cyto->Capsid ReverseTranscription Reverse Transcription Capsid->ReverseTranscription New_rcDNA New rcDNA ReverseTranscription->New_rcDNA New_rcDNA->rcDNA Nuclear Import Virion_Release Virion Release New_rcDNA->Virion_Release RT_inhibition->ReverseTranscription Inhibition

Caption: HBV Replication Cycle and Drug Targets.

Experimental_Workflow start Start: HepG2.2.15 Cell Culture drug_prep Prepare Serial Dilutions of this compound and Nucleos(t)ide Analog start->drug_prep checkerboard Checkerboard Assay: Treat cells with drug combinations drug_prep->checkerboard incubation Incubate for 72 hours checkerboard->incubation quantification Quantify HBV DNA (Real-Time PCR) incubation->quantification analysis Data Analysis: Calculate % Inhibition quantification->analysis ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) analysis->ci_calc interpretation Interpret Results: Synergy, Additive, or Antagonism ci_calc->interpretation

Caption: Synergy Assessment Workflow.

Conclusion

The combination of a direct-acting cccDNA inhibitor like this compound with established nucleos(t)ide analogs represents a highly promising strategy for achieving a functional cure for chronic Hepatitis B. By targeting both the production of new virus and the persistent viral reservoir, this approach has the potential to induce deep and sustained viral suppression, leading to HBsAg loss and durable off-treatment responses. Further preclinical and clinical studies are urgently needed to validate the synergistic potential of this combination and to establish optimal dosing regimens for patients with CHB.

References

Assessing the Specificity of cis-ccc_R08 for Hepatitis B Virus cccDNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is the primary obstacle to a curative therapy for chronic Hepatitis B Virus (HBV) infection. As the transcriptional template for all viral RNAs, cccDNA is responsible for viral persistence and relapse after cessation of antiviral therapy. Consequently, the development of therapeutic agents that can specifically target and eliminate or silence cccDNA is a major focus of HBV research. This guide provides a comparative analysis of cis-ccc_R08, a novel cccDNA inhibitor, with other emerging therapeutic strategies, supported by experimental data and detailed methodologies for assessing cccDNA specificity.

Comparative Analysis of cccDNA-Targeting Agents

The landscape of cccDNA-targeting therapeutics is diverse, ranging from small molecule inhibitors to advanced gene-editing technologies. Here, we compare the performance of this compound with other notable alternatives.

Small Molecule Inhibitors

Small molecules offer the advantage of oral bioavailability and have been a cornerstone of antiviral drug development. Several classes of small molecules targeting cccDNA have been identified.

This compound is a flavonoid derivative identified as a potent cccDNA inhibitor.[1] Preclinical studies have shown that it specifically reduces the level of cccDNA without obviously affecting mitochondrial DNA or causing significant cytotoxicity.[2] In HBV-infected primary human hepatocytes (PHHs), this compound demonstrated dose-dependent reductions in extracellular HBV DNA, HBsAg, and HBeAg.[2] The precise mechanism of action of this compound is still under investigation, but it is believed to act as a cccDNA destabilizer.[3]

Disubstituted Sulfonamides (DSS) , such as CCC-0975 and CCC-0346, represent another class of cccDNA inhibitors.[4][5] These compounds are thought to interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[4][5]

Nitazoxanide , an FDA-approved antiprotozoal drug, has been shown to inhibit HBV transcription from cccDNA by targeting the interaction between the HBV X protein (HBx) and the host's DDB1 (Damage-Specific DNA Binding Protein 1).[5][6]

Compound/ClassMechanism of ActionEC50/IC50Key Findings & SpecificityCell/Animal Model
This compound cccDNA destabilizer (putative)[3]IC50: 0.2-5 µM for HBsAg, HBeAg, and HBV DNA[3]Specifically reduces cccDNA levels without significant cytotoxicity or effect on mitochondrial DNA.[2] Sustained reduction of HBsAg and cccDNA in an HBV circle mouse model.[7]Primary Human Hepatocytes (PHH), HepDES19 cells, HBVcircle mouse model[3][7]
Disubstituted Sulfonamides (CCC-0975) Inhibits conversion of rcDNA to cccDNA[4]EC50: 10 µM[1][4]Synchronously reduces cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[4]HepDES19 cells[4]
Disubstituted Sulfonamides (CCC-0346) Inhibits conversion of rcDNA to cccDNA[4]EC50: 3 µM[4]Similar mechanism to CCC-0975 but with higher toxicity.[4]HepDES19 cells[4]
Nitazoxanide Inhibits HBx-DDB1 interaction, suppressing cccDNA transcription[5][6]EC50: 0.15-0.31 µM (for drug-resistant HBV mutants)[8]Suppresses viral transcription and subsequent viral products.[6]HBV minicircle system, primary human hepatocytes[6]
Gene Editing Technologies

Gene editing tools offer the potential for a "sterile" cure by directly cleaving and inactivating cccDNA.

CRISPR/Cas9 has been demonstrated to efficiently target and cleave the HBV genome, leading to a significant reduction in cccDNA levels.[9][10] However, challenges related to delivery efficiency and potential off-target effects remain significant hurdles for clinical application.[11]

TechnologyMechanism of ActionEfficacyKey Findings & Specificity
CRISPR/Cas9 Site-specific cleavage of cccDNA[9][10]>98% eradication of cccDNA in a single transient delivery[11]Can lead to mutational inactivation or degradation of cccDNA.[11] Concerns exist regarding off-target effects and the need for efficient delivery to all infected hepatocytes.[11][12]

Experimental Protocols for cccDNA Specificity Assessment

Accurate and specific quantification of cccDNA is crucial for evaluating the efficacy of inhibitors like this compound. The presence of other viral DNA forms, such as rcDNA, in vast excess poses a significant technical challenge.[13] Below are detailed methodologies for key assays.

Southern Blot for cccDNA Detection (Gold Standard)

Southern blot is considered the gold standard for cccDNA detection as it allows for the physical separation of different HBV DNA forms based on their electrophoretic mobility. However, it is a laborious technique with limited sensitivity.

Methodology:

  • Hirt DNA Extraction:

    • Lyse cultured cells with a solution containing SDS to release viral nucleic acids.

    • Add a high concentration of NaCl to precipitate high-molecular-weight cellular DNA and protein-bound viral DNA.

    • Collect the supernatant containing protein-free DNA, including cccDNA and rcDNA.

    • Purify the DNA using phenol-chloroform extraction and ethanol precipitation.

  • Agarose Gel Electrophoresis:

    • Separate the extracted DNA on a 1.2% agarose gel. cccDNA migrates faster than rcDNA.

  • Southern Blotting:

    • Transfer the separated DNA from the gel to a nitrocellulose or nylon membrane.

    • Hybridize the membrane with a radiolabeled or chemiluminescent HBV-specific DNA probe.

  • Detection:

    • Visualize the hybridized probe using autoradiography or a chemiluminescence detection system to identify the distinct bands corresponding to cccDNA and rcDNA.

qPCR-based cccDNA Quantification with T5 Exonuclease Digestion

Quantitative PCR (qPCR) offers higher sensitivity and throughput compared to Southern blot. To enhance specificity, enzymatic digestion is employed to remove non-cccDNA forms. T5 exonuclease is effective at degrading linear and nicked DNA, such as rcDNA, while leaving cccDNA intact.[13]

Methodology:

  • Total DNA Extraction:

    • Extract total DNA from infected cells using a silica-column-based kit.

  • T5 Exonuclease Digestion:

    • Incubate the extracted total DNA with T5 exonuclease to digest all non-covalently closed circular DNA forms.

  • qPCR Amplification:

    • Perform qPCR using primers and a probe specific to a conserved region of the HBV genome.

    • Use a standard curve generated from a plasmid containing the HBV genome to quantify the absolute copy number of cccDNA.

  • Normalization:

    • Quantify a host housekeeping gene (e.g., RNase P) in a separate qPCR reaction to normalize the cccDNA copy number to the cell number.

cccDNA Inversion Quantitative PCR (cinqPCR)

cinqPCR is a highly sensitive and specific method that converts cccDNA into a unique linear amplicon that is not generated from other HBV DNA forms. This method also allows for the simultaneous quantification of a cellular reference gene for normalization.

Methodology:

  • Restriction Enzyme Digestion and Ligation:

    • Extract total DNA from infected cells.

    • Perform a series of restriction enzyme digestions and ligation reactions that specifically invert a segment of the cccDNA molecule. Other HBV DNA forms are not inverted due to the presence of nicks or gaps.

  • qPCR Amplification:

    • Amplify the inverted cccDNA sequence using specific primers.

  • Droplet Digital PCR (ddPCR) for Absolute Quantification:

    • Use ddPCR to determine the absolute copy number of the inverted cccDNA amplicon without the need for a standard curve.

  • Multiplexing for Normalization:

    • cinqPCR can be designed as a multiplex assay to simultaneously quantify a cellular reference gene, providing accurate normalization.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_sample Sample Preparation cluster_extraction DNA Extraction cluster_quantification Quantification Methods infected_cells HBV-Infected Hepatocytes total_dna Total DNA Extraction infected_cells->total_dna hirt_dna Hirt Extraction infected_cells->hirt_dna t5_qpcr T5 Exonuclease + qPCR total_dna->t5_qpcr cinq_pcr cinqPCR total_dna->cinq_pcr southern_blot Southern Blot hirt_dna->southern_blot

cccDNA_Lifecycle_and_Inhibition dss dss rcDNA_n rcDNA_n dss->rcDNA_n Inhibits crispr crispr cccDNA cccDNA crispr->cccDNA Cleaves cis_ccc_R08 cis_ccc_R08 cis_ccc_R08->cccDNA Destabilizes

References

Navigating the Landscape of HBV Antiviral Resistance: A Comparative Analysis of cis-ccc_R08 and Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Hepatitis B Virus (HBV) strains poses a significant challenge to effective long-term patient management. Understanding the cross-resistance profiles of existing and novel antiviral agents is paramount for developing robust treatment strategies. This guide provides a comparative overview of the cross-resistance profiles of established nucleos(t)ide analogue (NA) inhibitors and introduces the therapeutic potential of cis-ccc_R08, a novel inhibitor of covalently closed circular DNA (cccDNA), in the context of antiviral resistance.

Executive Summary

Current frontline therapies for chronic hepatitis B primarily involve nucleos(t)ide analogues that target the viral polymerase. While effective in suppressing viral replication, the long-term use of these agents can lead to the selection of drug-resistant mutations. As a cccDNA inhibitor, this compound presents a distinct mechanism of action, suggesting a favorable profile against NA-resistant HBV strains. This guide will delve into the known cross-resistance patterns of current antivirals and, based on its unique target, project the anticipated profile of this compound. It is important to note that while preclinical studies have demonstrated the potent anti-HBV activity of this compound, specific cross-resistance studies are not yet publicly available. The information presented herein for this compound is therefore based on its mechanistic properties and requires future experimental validation.

Comparative Analysis of Antiviral Activity

The following tables summarize the in vitro antiviral activity of common nucleos(t)ide analogues against wild-type and resistant HBV strains. This data, compiled from various studies, provides a quantitative measure of the impact of specific resistance mutations on drug susceptibility, typically expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) and the fold change in resistance compared to wild-type virus.

Table 1: Antiviral Activity (EC50/IC50 in µM) Against Wild-Type and Lamivudine-Resistant HBV

Antiviral AgentWild-Type HBVLamivudine-Resistant (rtM204V/I)Fold Change
Lamivudine0.01 - 0.1>10>100
Adefovir0.2 - 1.20.2 - 1.5~1
Entecavir0.004 - 0.010.05 - 0.25 - 50
Tenofovir0.01 - 0.10.01 - 0.1~1
This compound (Projected) (Potent) (Expected to be Potent) (Expected ~1)

Table 2: Antiviral Activity (EC50/IC50 in µM) Against Adefovir-Resistant HBV

Antiviral AgentWild-Type HBVAdefovir-Resistant (rtA181T/V, rtN236T)Fold Change
Lamivudine0.01 - 0.10.01 - 0.1~1
Adefovir0.2 - 1.22 - 105 - 10
Entecavir0.004 - 0.010.004 - 0.01~1
Tenofovir0.01 - 0.10.02 - 0.42 - 4
This compound (Projected) (Potent) (Expected to be Potent) (Expected ~1)

Table 3: Antiviral Activity (EC50/IC50 in µM) Against Entecavir-Resistant HBV

Antiviral AgentWild-Type HBVEntecavir-Resistant (rtL180M + rtM204V + other)Fold Change
Lamivudine0.01 - 0.1>10>100
Adefovir0.2 - 1.20.2 - 1.5~1
Entecavir0.004 - 0.01>1>100
Tenofovir0.01 - 0.10.01 - 0.1~1
This compound (Projected) (Potent) (Expected to be Potent) (Expected ~1)

Disclaimer: The EC50/IC50 values are approximate ranges compiled from multiple sources. The projected data for this compound is based on its mechanism of action and awaits experimental confirmation.

The Promise of a Novel Mechanism: Targeting cccDNA

HBV persistence is dependent on the stable maintenance of cccDNA in the nucleus of infected hepatocytes. This minichromosome serves as the template for the transcription of all viral RNAs. Nucleos(t)ide analogues inhibit the reverse transcriptase activity of the viral polymerase, preventing the synthesis of new viral DNA from pregenomic RNA. However, they do not directly affect the existing cccDNA pool.[1]

This compound is a flavonoid derivative identified as a cccDNA inhibitor.[2] It has been shown to potently reduce extracellular HBV DNA, HBsAg, and HBeAg levels in a dose-dependent manner in HBV-infected primary human hepatocytes.[3] By targeting the stability or formation of cccDNA, this compound acts upstream of the step inhibited by NAs. This fundamental difference in the mechanism of action is the basis for the projection that this compound will not exhibit cross-resistance with NA-resistant HBV strains. Resistance mutations in the viral polymerase gene, which affect the binding of NAs, are not expected to impact the activity of a cccDNA inhibitor.[4]

cluster_nucleus Hepatocyte Nucleus cluster_inhibition_ccc cluster_cytoplasm Hepatocyte Cytoplasm cluster_inhibition_na rcDNA_n rcDNA cccDNA cccDNA rcDNA_n->cccDNA Formation pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_c pgRNA cis_ccc_R08 This compound cis_ccc_R08->cccDNA Inhibition rcDNA_c rcDNA pgRNA_c->rcDNA_c Reverse Transcription rcDNA_c->rcDNA_n Nuclear Import Virion New Virions rcDNA_c->Virion Encapsidation NAs Nucleos(t)ide Analogues NAs->rcDNA_c Inhibition

Figure 1. Distinct mechanisms of action of nucleos(t)ide analogues and this compound in the HBV life cycle.

Experimental Protocols for Cross-Resistance Studies

The evaluation of cross-resistance is typically performed using in vitro phenotypic assays. These assays measure the ability of a virus, either wild-type or containing specific resistance mutations, to replicate in the presence of varying concentrations of an antiviral drug.

Key Experimental Workflow

G cluster_preparation Virus Preparation cluster_treatment Antiviral Treatment cluster_analysis Analysis start Start constructs Generate HBV expression plasmids (Wild-type and Mutant) start->constructs end End transfection Transfect hepatoma cell lines (e.g., HepG2, Huh7) constructs->transfection treatment Treat transfected cells with serial dilutions of antiviral agents transfection->treatment incubation Incubate for a defined period (e.g., 3-6 days) treatment->incubation harvest Harvest cell culture supernatant and/or intracellular viral DNA incubation->harvest quantification Quantify HBV DNA (e.g., qPCR) or antigens (e.g., ELISA) harvest->quantification calculation Calculate EC50/IC50 values and fold resistance quantification->calculation calculation->end

Figure 2. A generalized workflow for in vitro phenotypic analysis of HBV antiviral cross-resistance.
Detailed Methodologies

1. Generation of HBV Constructs:

  • Full-length HBV genomes (wild-type and mutants with specific resistance-associated substitutions) are cloned into mammalian expression vectors.

  • Site-directed mutagenesis is used to introduce desired mutations into the wild-type HBV genome. Common mutations for testing include those conferring resistance to lamivudine (rtM204V/I), adefovir (rtA181T/V, rtN236T), and entecavir (rtL180M + rtM204V with other compensatory mutations).

2. Cell Culture and Transfection:

  • Human hepatoma cell lines that support HBV replication, such as HepG2 or Huh7, are cultured under standard conditions.

  • The HBV expression plasmids are transfected into the cells using a suitable method (e.g., lipid-mediated transfection).

3. Antiviral Treatment:

  • Following transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the antiviral compounds to be tested (e.g., this compound, lamivudine, tenofovir).

  • A range of concentrations, typically spanning several orders of magnitude around the expected EC50, is used. A no-drug control is included.

4. Quantification of Viral Replication:

  • After a defined incubation period (e.g., 3 to 6 days), the cell culture supernatant is collected to measure extracellular HBV DNA and viral antigens (HBsAg, HBeAg).

  • Intracellular HBV DNA can also be extracted from the cells.

  • HBV DNA is quantified using real-time quantitative PCR (qPCR).

  • Viral antigens are quantified using enzyme-linked immunosorbent assays (ELISA).

5. Data Analysis:

  • The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control.

  • The EC50 or IC50 value, the concentration of the drug that inhibits 50% of viral replication, is determined by non-linear regression analysis of the dose-response curve.

  • The fold change in resistance for a mutant virus is calculated by dividing the EC50/IC50 for the mutant by the EC50/IC50 for the wild-type virus.

Conclusion and Future Directions

The distinct mechanism of action of this compound, targeting HBV cccDNA, strongly suggests that it will be a potent inhibitor of nucleos(t)ide analogue-resistant HBV strains. This lack of cross-resistance would make it a valuable component of future combination therapies, potentially in conjunction with existing NAs to suppress both cccDNA and active replication simultaneously.

However, it is crucial to underscore that direct experimental evidence from cross-resistance studies is necessary to confirm this favorable profile. Future research should prioritize conducting in vitro phenotypic assays to determine the EC50 values of this compound against a panel of clinically relevant NA-resistant HBV mutants. Such data will be instrumental in guiding the clinical development of this promising new class of anti-HBV agents and shaping the future of hepatitis B treatment.

References

Evaluating cis-ccc_R08: A Comparative Analysis of a Novel cccDNA Inhibitor Against Current and Emerging HBV Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A groundbreaking development in the quest for a functional cure for Chronic Hepatitis B (CHB), the novel, orally available small molecule, cis-ccc_R08, has shown significant promise by directly targeting the persistence of covalently closed circular DNA (cccDNA), the root cause of chronic infection.[1] This guide provides a comparative analysis of this compound against a standard-of-care nucleoside analog, Entecavir, and an emerging siRNA-based therapy, offering researchers and drug development professionals a comprehensive overview of their respective impacts on Hepatitis B Virus (HBV) antigens and other key viral markers.

Executive Summary

Chronic Hepatitis B remains a global health challenge primarily due to the stability of cccDNA in the nucleus of infected hepatocytes, which serves as a template for viral replication and antigen production.[2] Current therapies, such as nucleoside/nucleotide analogs (NAs), effectively suppress HBV DNA replication but have a minimal effect on cccDNA and the production of viral antigens like HBsAg.[3] this compound represents a new frontier in HBV treatment by directly reducing cccDNA levels, leading to a significant and sustained decrease in both HBV DNA and viral antigens in preclinical models.[1]

This report details the comparative efficacy of these three distinct therapeutic approaches, presents the methodologies for key evaluative experiments, and visualizes the underlying mechanisms of action and experimental workflows.

Comparative Efficacy on HBV Markers

The following tables summarize the reported efficacy of this compound, Entecavir, and a representative siRNA therapy (VIR-2218) on the reduction of key HBV markers. It is important to note that the data for this compound is from preclinical studies, while the data for Entecavir and siRNA therapies are from clinical trials, making direct comparisons challenging.

Compound Mechanism of Action Reported HBsAg Reduction Reported HBeAg Reduction Reported HBV DNA Reduction Direct cccDNA Effect
This compound cccDNA Inhibitor[4][5]Significant, dose-dependent reduction in preclinical models[1][6]Significant, dose-dependent reduction in preclinical models[1][6]Significant, dose-dependent reduction in preclinical models[1][6]Specific reduction of cccDNA levels[1]
Entecavir Nucleoside Analog (Reverse Transcriptase Inhibitor)[7]Minimal; ~0.13 log10 IU/mL per year over 5 years[3]HBeAg seroconversion in 40-50% of HBeAg-positive patients after 4-5 years[3]Superior to Lamivudine and Adefovir; >5 log10 copies/mL reduction at 48 weeks[7][8]No direct effect on established cccDNA[2]
siRNA (VIR-2218) RNA Interference (Targets HBV RNA)[9]Mean maximum reduction of >1 log10 IU/mL; up to 2.9 log10 IU/mL in combination with PEG-IFN-α at 48 weeks[10][11]Significant reduction reported in preclinical models[9]Significant reduction reported[9]No direct effect; reduces transcripts from cccDNA[3]

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the HBV life cycle within a hepatocyte and highlights the distinct points of intervention for this compound, Entecavir, and siRNA therapies.

HBV_Lifecycle_and_Drug_Targets cluster_outside Extracellular Space cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_drugs Therapeutic Interventions HBV Virion HBV Virion rcDNA rcDNA HBV Virion->rcDNA Entry & Uncoating cccDNA cccDNA rcDNA->cccDNA Nuclear Import & Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Capsid Assembly Capsid Assembly pgRNA->Capsid Assembly Viral Proteins Viral Proteins mRNAs->Viral Proteins Translation Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription New Virion Assembly New Virion Assembly Reverse Transcription->New Virion Assembly Viral Proteins->Capsid Assembly HBsAg & HBeAg Secretion HBsAg & HBeAg Secretion Viral Proteins->HBsAg & HBeAg Secretion Viral Proteins->New Virion Assembly New Virion Release New Virion Release New Virion Assembly->New Virion Release This compound This compound This compound->cccDNA Inhibits/Destabilizes Entecavir Entecavir Entecavir->Reverse Transcription Inhibits siRNA siRNA siRNA->pgRNA Degrades siRNA->mRNAs Degrades

Caption: HBV life cycle and therapeutic intervention points.

Experimental Protocols

Accurate evaluation of anti-HBV compounds relies on standardized and reproducible experimental protocols. Below are summaries of the methodologies used to quantify key HBV markers.

Quantification of HBsAg and HBeAg by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying HBsAg and HBeAg in serum, plasma, or cell culture supernatants.

  • Principle : This assay typically uses a "sandwich" format.[12][13] Microplate wells are coated with a capture antibody specific to the target antigen (HBsAg or HBeAg).

  • Procedure :

    • Samples, controls, and standards are added to the wells. If the antigen is present, it binds to the capture antibody.

    • After an incubation period, the wells are washed to remove unbound material.

    • A second, enzyme-conjugated antibody (e.g., horseradish peroxidase - HRP) that also binds to the antigen is added.

    • Following another incubation and wash step, a substrate solution (e.g., TMB) is added.[14] The enzyme converts the substrate into a colored product.

    • A stop solution is added to terminate the reaction, and the absorbance is measured using a microplate reader at 450nm.[5][14]

  • Quantification : The concentration of the antigen in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of the antigen.

Quantification of HBV DNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of HBV DNA in serum, plasma, or from cell lysates.

  • Principle : qPCR amplifies a specific target region of the HBV genome and measures the amplification in real-time using fluorescent probes or dyes (like SYBR Green).[15]

  • Procedure :

    • DNA Extraction : Viral DNA is first extracted from the sample using a commercial kit.[15]

    • Reaction Setup : A reaction mixture is prepared containing the extracted DNA, specific primers that flank the target HBV DNA sequence, a fluorescent probe, and DNA polymerase.

    • Amplification & Detection : The reaction is run in a qPCR instrument that cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. Fluorescence is measured at each cycle.[16]

  • Quantification : The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target DNA. A standard curve is used to determine the absolute copy number of HBV DNA in the sample.[15]

Quantification of cccDNA

Measuring intrahepatic cccDNA is more complex due to the presence of other viral DNA forms.

  • Principle : The method must selectively quantify the stable, supercoiled cccDNA while eliminating other replicative intermediates like relaxed circular DNA (rcDNA).

  • Procedure :

    • DNA Extraction : Total DNA is extracted from infected hepatocytes or liver tissue. A modified Hirt extraction method can be used to selectively isolate smaller episomal DNA like cccDNA.

    • Nuclease Digestion : To remove contaminating rcDNA and integrated HBV DNA, the extract is treated with a plasmid-safe ATP-dependent DNase or T5 exonuclease, which selectively digests linear and nicked DNA, leaving the supercoiled cccDNA intact.

    • qPCR Quantification : The remaining cccDNA is then quantified using a specific qPCR assay with primers that amplify a region spanning the gap of the rcDNA, thus preferentially amplifying cccDNA.[17]

  • Normalization : cccDNA copy numbers are typically normalized to a host housekeeping gene (e.g., beta-globin) to report the number of cccDNA copies per cell.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-HBV compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture HBV-infected Primary Human Hepatocytes (PHH) or HepG2-NTCP cells Compound Treatment Treat cells with varying concentrations of this compound Cell Culture->Compound Treatment Toxicity Assay Assess cytotoxicity (e.g., MTS/XTT assay) Compound Treatment->Toxicity Assay Antigen Analysis Quantify HBsAg & HBeAg in supernatant (ELISA) Compound Treatment->Antigen Analysis DNA Analysis Quantify extracellular HBV DNA (qPCR) Compound Treatment->DNA Analysis cccDNA Analysis Quantify intracellular cccDNA (selective qPCR) Compound Treatment->cccDNA Analysis Animal Model HBVcircle or humanized liver mouse model cccDNA Analysis->Animal Model Promising candidates advance Compound Administration Administer this compound (e.g., oral gavage) Animal Model->Compound Administration Serum Analysis Monitor serum HBsAg, HBeAg, and HBV DNA over time Compound Administration->Serum Analysis Liver Analysis At study endpoint, quantify intrahepatic cccDNA Compound Administration->Liver Analysis

Caption: Preclinical workflow for evaluating anti-HBV compounds.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of an HBV cure by targeting the viral cccDNA reservoir, a key element that current therapies fail to address. Preclinical data demonstrates its potential to potently reduce all major markers of HBV infection, including HBsAg, HBeAg, HBV DNA, and, most importantly, cccDNA itself.[1]

In comparison, Entecavir, a cornerstone of current HBV management, excels at suppressing viral replication but has a negligible impact on cccDNA and HBsAg levels.[3] Emerging siRNA therapies show promise in reducing HBsAg but do not directly eliminate the cccDNA template.

While the preclinical results for this compound are highly encouraging, further investigation, including clinical trials, is necessary to establish its safety and efficacy in patients with chronic hepatitis B.[6] Head-to-head comparative studies will be crucial to fully understand its therapeutic potential relative to other agents. The development of cccDNA-targeting molecules like this compound opens a fundamentally new avenue toward achieving a functional and potentially sterilizing cure for chronic HBV infection.

References

comparative analysis of flavonoid derivatives against HBV

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Flavonoid Derivatives Against Hepatitis B Virus

The global burden of chronic Hepatitis B Virus (HBV) infection and its associated liver diseases necessitates the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential antiviral properties. This guide provides a comparative analysis of the anti-HBV efficacy of several prominent flavonoid derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals in the field of virology and hepatology.

Quantitative Comparison of Anti-HBV Activity

The antiviral efficacy of different flavonoid derivatives against HBV has been evaluated in numerous in vitro studies. The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for key flavonoids, providing a quantitative basis for comparison. Lower IC50 values indicate higher antiviral potency, while higher CC50 values suggest lower cytotoxicity.

Flavonoid DerivativeTargetIC50CC50Cell LineReference
Quercetin HBsAg secretionNot specified>100 µMHepG2.2.15[1][2][3][4]
HBeAg secretionNot specified>100 µMHepG2.2.15[1][2][3][4]
HBV DNA replicationNot specified>100 µMHepG2.2.15, HuH-7[1][2][3][4]
Epigallocatechin gallate (EGCG) HBsAg secretionNot specified>50 µMHepG2.2.15[5][6][7][8]
HBeAg secretionNot specified>50 µMHepG2.2.15[5][6][7][8]
HBV Entry<50 µM>50 µMHuS-E/2[7][8][9][10]
HBV DNANot specified>50 µMHepG2.2.15[5][7]
Baicalin HBsAg secretionNot specified>50 µg/mLHepG2.2.15[11][12]
HBeAg secretionNot specified>50 µg/mLHepG2.2.15[11][12]
HBV DNA replicationNot specified>50 µg/mLHepG2.2.15[11][12]
Baicalein HBsAg secretionNot specifiedNot specifiedHepG2.2.15[13]
HBeAg secretionNot specifiedNot specifiedHepG2.2.15[13]
HBV DNANot specifiedNot specifiedHepG2.2.15[13]
Luteolin HBsAg secretionNot specifiedNot specifiedHepG2.2.15[14][15][16]
HBeAg secretionNot specifiedNot specifiedHepG2.2.15[14][15][16]
HBV DNA replicationNot specifiedNot specifiedHepG2.2.15[14][15]
Luteolin-7-O-glucoside HBsAg productionInhibition up to 77.4%Not specifiedHepG2.2.15, HepAD38[17][18]
HBV DNA replicationMax inhibition 35%Not specifiedHepG2.2.15, HepAD38[17]
Apigenin HBsAg secretion7.1 mMNot specifiedNot specified[5]
HBeAg secretion12.8 mMNot specifiedNot specified[5]

Experimental Protocols

The following section details the methodologies employed in the cited studies to evaluate the anti-HBV activity of flavonoid derivatives.

Cell Lines
  • HepG2.2.15 Cells: This cell line is a human hepatoblastoma cell line (HepG2) stably transfected with a plasmid containing the complete HBV genome.[1][2][4] These cells constitutively produce HBV viral particles, antigens (HBsAg and HBeAg), and replicate HBV DNA, making them a widely used in vitro model for screening anti-HBV compounds.

  • HuH-7 Cells: A human hepatoma cell line that is highly permissive for HBV infection and replication. These cells are often used for transient transfection studies with HBV plasmids.[1][2][4]

  • HuS-E/2 Cells: Immortalized human primary hepatocytes used to study the entry phase of HBV infection.[9][10]

  • HepAD38 Cells: A HepG2-derived cell line that replicates HBV under the control of a tetracycline-off promoter, allowing for regulated studies of HBV replication.[17]

Cytotoxicity Assays
  • CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay is used to determine cell viability. The assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product. The amount of formazan is directly proportional to the number of living cells.[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Antiviral Activity Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant.[11][12]

  • Quantitative Real-Time PCR (qPCR): Employed to measure the levels of intracellular and extracellular HBV DNA, providing a direct measure of viral replication.[1][2][4][12]

  • Southern Blot Analysis: A method used to detect specific DNA sequences, in this case, to confirm the presence and quantity of HBV DNA replication intermediates.

Signaling Pathways and Mechanisms of Action

Flavonoid derivatives exert their anti-HBV effects through various mechanisms, often involving the modulation of host and viral signaling pathways.

General Experimental Workflow for In Vitro Anti-HBV Screening

The following diagram illustrates a typical workflow for evaluating the anti-HBV activity of flavonoid derivatives in cell culture.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Seed HepG2.2.15 cells C Treat cells with flavonoid derivatives A->C B Prepare flavonoid derivatives at various concentrations B->C D Incubate for a defined period (e.g., 4 days) C->D E Collect supernatant D->E F Lyse cells D->F J Cytotoxicity Assay (e.g., CCK-8) D->J G ELISA for HBsAg & HBeAg E->G H qPCR for extracellular HBV DNA E->H I qPCR for intracellular HBV DNA F->I

General workflow for in vitro anti-HBV drug screening.
Luteolin's Mechanism of Action via the ERK/HNF4α Pathway

Luteolin has been shown to inhibit HBV replication by activating the extracellular signal-regulated kinase (ERK) pathway, which in turn leads to the downregulation of hepatocyte nuclear factor 4α (HNF4α), a key host factor for HBV gene expression and replication.[14][15]

G Luteolin Luteolin ERK ERK (Extracellular signal-regulated kinase) Luteolin->ERK activates HNF4a HNF4α (Hepatocyte nuclear factor 4α) ERK->HNF4a inhibits expression HBV_Promoter HBV Promoter HNF4a->HBV_Promoter binds to & activates HBV_Replication HBV Replication HBV_Promoter->HBV_Replication drives

Luteolin inhibits HBV replication via the ERK/HNF4α pathway.
Baicalein's Mechanism of Action via Autophagy Induction

Baicalein inhibits HBV by inducing autophagy through the suppression of the CCDC88A-AKT-mTOR signaling pathway.[13] This enhanced autophagy leads to the degradation of viral components.

G Baicalein Baicalein CCDC88A CCDC88A Baicalein->CCDC88A inhibits AKT AKT CCDC88A->AKT activates mTOR mTOR AKT->mTOR activates Autophagy Autophagy mTOR->Autophagy inhibits HBV_Inhibition HBV Inhibition Autophagy->HBV_Inhibition leads to

Baicalein inhibits HBV through induction of autophagy.

Comparative Discussion

Flavonoid derivatives represent a promising class of natural compounds with multifaceted anti-HBV activities.

  • Quercetin has demonstrated the ability to significantly reduce the secretion of HBsAg and HBeAg, as well as lower HBV genomic DNA levels.[1][2][4] Its mechanism is partly attributed to the downregulation of heat shock proteins and HBV transcription levels.[1][2][4] Notably, quercetin exhibits synergistic effects when combined with existing antiviral drugs like lamivudine, entecavir, and adefovir.[1][2][4]

  • Epigallocatechin gallate (EGCG) , a major component of green tea, is a potent inhibitor of HBV entry into hepatocytes.[5][7][9][10] It also suppresses HBeAg and HBsAg expression and reduces HBV DNA levels.[5][7] Its ability to interfere with the early stages of the viral life cycle makes it a particularly interesting candidate for prophylactic or combination therapy.[5]

  • Baicalin and its aglycone, Baicalein, have shown significant anti-HBV effects. Baicalin can inhibit HBV replication by modulating host immune responses and downregulating host factors essential for viral replication, such as HNF1α and HNF4α.[6][11] It has also been found to activate the JAK/STAT signaling pathway while inhibiting the NF-kB pathway.[11][12] Baicalein, on the other hand, induces autophagy to inhibit HBV.[13]

  • Luteolin and its glycoside, Luteolin-7-O-glucoside , inhibit HBV replication in a concentration-dependent manner.[16][17] Luteolin's mechanism involves the activation of the ERK signaling pathway, leading to the suppression of HNF4α, a crucial host transcription factor for HBV.[14][15] Luteolin-7-O-glucoside has also been shown to reduce HBV-induced intracellular reactive oxygen species (ROS) and normalize mitochondrial membrane potential.[17]

  • Apigenin has also been reported to have potent anti-HBsAg and anti-HBeAg effects.[5]

Conclusion

The flavonoid derivatives discussed in this guide exhibit significant anti-HBV activity through diverse mechanisms of action, including the inhibition of viral entry, replication, and antigen secretion, as well as the modulation of host signaling pathways and immune responses. While these findings are promising, further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential. The development of flavonoid-based therapies, either as standalone treatments or in combination with existing antiviral drugs, could offer new avenues for the management of chronic hepatitis B.[5][19][20]

References

Safety Operating Guide

Proper Disposal Procedures for cis-ccc_R08: A General Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal instructions for cis-ccc_R08 are not publicly available. This guide provides general procedures for the disposal of research-grade chemical compounds with undocumented disposal protocols. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Essential Safety and Logistical Information

As a novel flavonoid derivative used in Hepatitis B virus (HBV) research, this compound is designated for research use only.[1][2] Due to the absence of specific public data on its ecotoxicity and degradation pathways, a cautious approach to its disposal is mandatory to ensure personnel safety and environmental protection. The primary principle is to treat this compound as a hazardous chemical waste unless officially determined otherwise by a qualified safety professional.

Summary of Handling and Storage Information

While specific quantitative data for disposal is unavailable, the following handling and storage information can help inform safe waste management practices.

ParameterValueSource
Chemical Class Flavonoid Derivative[1][2]
Primary Use cccDNA Inhibitor for HBV Research[1][2][3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from light and moisture)[1][4]
Common Solvents Dimethyl sulfoxide (DMSO)[1][4]
Incompatible Materials Strong oxidizers (general precaution)[5]

General Experimental Protocol for Waste Preparation and Disposal

The following protocol outlines a standard procedure for preparing an unknown or uncharacterized research chemical like this compound for disposal. This procedure should be performed in accordance with your institution's specific EHS guidelines.

Objective: To safely collect, label, and store this compound waste for pickup by certified hazardous waste handlers.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels (provided by your institution's EHS department).

  • Fume hood.

  • Absorbent material for spill containment.

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Collect solid waste (e.g., contaminated weigh boats, pipette tips) separately from liquid waste.

    • Liquid waste containing this compound, likely in a solvent such as DMSO, should be collected in a designated, compatible waste container.

  • Container Labeling:

    • Affix a hazardous waste label to the waste container before adding any waste.

    • Clearly write the full chemical name ("this compound") and any solvents present (e.g., "Dimethyl Sulfoxide").

    • Estimate and record the concentrations and volumes of all constituents.

    • Include the date the waste was first added to the container and the responsible researcher's name and lab location.

  • Waste Collection (in a Fume Hood):

    • Liquid Waste: Carefully pour liquid waste into the labeled container. Avoid splashing.

    • Solid Waste: Place contaminated solids into a designated solid waste container.

    • Empty Vials: The original vial containing this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines for contaminated glassware.

  • Storage of Waste:

    • Keep the waste container securely sealed when not in use.

    • Store the container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your EHS department to schedule a pickup.

    • Do not pour this compound waste down the drain or dispose of it in regular trash.[5]

Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of a research chemical.

G cluster_0 Phase 1: Characterization & Assessment cluster_1 Phase 2: Procedure Execution cluster_2 Phase 3: Final Disposition A Identify Chemical for Disposal (this compound) B Search for Specific Disposal Protocol (e.g., in SDS or literature) A->B C Protocol Found? B->C D Follow Specific Protocol C->D Yes E Consult Institutional EHS Department C->E No G Arrange for EHS Pickup D->G F Treat as Hazardous Waste: Segregate, Label, and Store E->F F->G H Proper Disposal Complete G->H

Caption: Workflow for laboratory chemical disposal.

References

Personal Protective Equipment (PPE) for Handling cis-ccc_R08

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of the potent research compound cis-ccc_R08. The following procedures are designed to ensure the safety of all laboratory personnel.

Risk Assessment and Control

A thorough risk assessment must be conducted before any handling of this compound. The primary routes of exposure are inhalation, dermal contact, and ingestion. Engineering controls should be the primary method of exposure reduction, supplemented by appropriate PPE.

Engineering Controls:

  • Ventilation: All manipulations of this compound powder should be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box.

  • Containment: Use of disposable liners on work surfaces is recommended to facilitate cleaning and decontamination.

Personal Protective Equipment (PPE) Selection

The selection of PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Table 1: Recommended PPE for Handling this compound

Activity Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing/Handling Powder Double-gloving with nitrile glovesChemical splash goggles and face shieldDisposable, solid-front gown with tight-fitting cuffsNIOSH-approved N95 or higher respirator
Preparing Solutions Double-gloving with nitrile glovesChemical splash gogglesDisposable, solid-front gown with tight-fitting cuffsRecommended if not in a fume hood
In-Vitro Experiments Nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required
In-Vivo Administration Double-gloving with nitrile glovesChemical splash gogglesDisposable, solid-front gownRecommended for procedures with potential for aerosolization

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation:

  • Don all required PPE as outlined in Table 1.

  • Prepare the work area by lining the surface of the chemical fume hood with absorbent, disposable liners.

  • Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the fume hood.

3.2. Weighing and Reconstitution:

  • Carefully open the container of this compound inside the fume hood.

  • Use a dedicated spatula to weigh the desired amount of powder onto a weigh boat.

  • Transfer the powder to a suitable vial.

  • Add the desired solvent to the vial to reconstitute the compound.

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

3.3. Post-Handling:

  • Decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.

  • Carefully doff PPE, starting with the outer pair of gloves, followed by the gown, face shield, and inner gloves.

  • Dispose of all contaminated materials in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, gowns, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

  • Sharps: Needles and syringes used for in-vivo administration should be placed in a puncture-resistant sharps container.

All hazardous waste must be disposed of through the institution's environmental health and safety office.

Emergency Procedures: Chemical Spill

In the event of a spill of this compound powder or solution:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Alert your supervisor and the institution's safety office.

  • Secure: Restrict access to the spill area.

  • Clean-up: Only trained personnel with appropriate PPE should perform the clean-up using a chemical spill kit.

Visual Workflow and Decision-Making Guides

G cluster_ppe PPE Selection Workflow start Start: Identify Task task_type Handling Powder? start->task_type ppe_powder Required PPE: - Double Nitrile Gloves - Goggles & Face Shield - Disposable Gown - N95 Respirator task_type->ppe_powder Yes task_solution Handling Solution? task_type->task_solution No end_ppe Proceed with Task ppe_powder->end_ppe ppe_solution Required PPE: - Nitrile Gloves - Goggles - Lab Coat task_solution->ppe_solution Yes ppe_solution->end_ppe

Caption: PPE selection workflow for handling this compound.

G cluster_spill Chemical Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor & Safety Office evacuate->notify secure Secure the Area notify->secure cleanup Trained Personnel Clean-up secure->cleanup report Complete Spill Report cleanup->report

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.